Product packaging for 1,3,7-Trimethyluric acid(Cat. No.:CAS No. 5415-44-1)

1,3,7-Trimethyluric acid

Número de catálogo: B1664534
Número CAS: 5415-44-1
Peso molecular: 210.19 g/mol
Clave InChI: BYXCFUMGEBZDDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,3,7-Trimethyluric Acid (CAS 5415-44-1) is a white to light yellow crystalline solid and a major oxidative metabolite of caffeine, formed through the action of cytochrome P450 enzymes including CYP1A2 and CYP3A4 in humans . This purine alkaloid serves as a critical reference standard and tool compound in diverse research areas. In pharmacological studies, it is essential for investigating caffeine's metabolic fate, bioavailability, and drug-drug interactions, with computational studies providing insight into its binding and egress from enzyme active sites like CYP3A4 . In environmental and microbiological research, this compound is a key intermediate in the bacterial C-8 oxidation pathway for caffeine degradation, serving as a substrate for the enzyme trimethyluric acid monooxygenase (TmuM) . Furthermore, its oxidation from caffeine can be initiated by free radicals, making it relevant in studies of radical reaction mechanisms . With a molecular formula of C 8 H 10 N 4 O 3 and a molecular weight of 210.19 g/mol, it is characterized by a high melting point (decomposes at approximately 345 °C) . This product is offered with a high purity of >95.0% as determined by HPLC and must be stored refrigerated (0-10°C) and under inert gas due to its air- and heat-sensitive nature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O3 B1664534 1,3,7-Trimethyluric acid CAS No. 5415-44-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,7-trimethyl-9H-purine-2,6,8-trione
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InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)
Source PubChem
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InChI Key

BYXCFUMGEBZDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID50202496
Record name 1,3,7-Trimethyluric acid
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Molecular Weight

210.19 g/mol
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Physical Description

Solid
Record name 1,3,7-Trimethyluric acid
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Solubility

5.5 mg/mL at 15 °C
Record name 1,3,7-Trimethyluric acid
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CAS No.

5415-44-1
Record name 1,3,7-Trimethyluric acid
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Record name 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione
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Record name TRIMETHYLURIC ACID, 1,3,7-
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Foundational & Exploratory

1,3,7-Trimethyluric Acid: A Comprehensive Technical Guide on the Caffeine Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trimethyluric acid, a terminal metabolite of caffeine, is formed through the C-8 hydroxylation of the caffeine molecule. While historically considered a minor and less active byproduct of caffeine metabolism, emerging research is beginning to shed light on its potential role as a biomarker and its subtle physiological effects. This technical guide provides an in-depth exploration of this compound, covering its formation, pharmacokinetics, physiological implications, and detailed analytical methodologies for its quantification in biological matrices. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily metabolized in the liver by a suite of cytochrome P450 (CYP) enzymes. The metabolism of caffeine is complex, yielding a variety of dimethylxanthines, monomethylxanthines, and uric acid derivatives. Among these, this compound (also known as 8-oxy-caffeine) represents a product of direct oxidation of the caffeine molecule.[1] While the primary metabolic pathway of caffeine involves demethylation to paraxanthine, theobromine, and theophylline, the formation of this compound accounts for a notable portion of caffeine's metabolic fate.[2] This guide will delve into the core aspects of this compound, providing a technical overview for advanced scientific audiences.

Formation and Pharmacokinetics

Metabolic Pathway

The biotransformation of caffeine to this compound is a direct oxidation reaction at the C-8 position of the purine ring. This metabolic route is a minor pathway, accounting for approximately 15% of the initial caffeine dose in humans.[3] The reaction is catalyzed by several cytochrome P450 enzymes, with CYP1A2 playing a major role. Other contributing enzymes include CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[4][5] The involvement of multiple enzymes suggests a degree of metabolic redundancy and potential for inter-individual variability in the rate of this compound formation.

caffeine_metabolism cluster_enzymes Catalyzing Enzymes caffeine Caffeine (1,3,7-Trimethylxanthine) tm_uric_acid This compound caffeine->tm_uric_acid C-8 Hydroxylation (~15% of metabolism) CYP1A2 CYP1A2 (Major) CYP2E1 CYP2E1 CYP3A4 CYP3A4 other_CYPs CYP2C8, CYP2C9

Figure 1: Metabolic conversion of caffeine to this compound.

Quantitative Pharmacokinetic Data

While extensive pharmacokinetic data exists for caffeine and its primary demethylated metabolites, specific parameters for this compound are less well-documented. It is generally considered a terminal metabolite with limited further biotransformation and is primarily excreted in the urine.[3] The urinary excretion of this compound is correlated with caffeine intake and can be influenced by urine flow rate.[6][7]

ParameterValueSpeciesNotesReference(s)
Formation from Caffeine ~15%HumanRepresents a minor metabolic pathway.[3]
Primary Enzymes CYP1A2, CYP2E1, CYP3A4, CYP2C8, CYP2C9HumanCYP1A2 is the major contributor.[4][5]
Urinary Excretion Correlates with caffeine intakeHumanExcretion rate can be influenced by urine flow.[6][7]
Toxicological Profile LD50 > 2 g/kg (oral)RatLow acute toxicity.[8]

Table 1: Summary of Formation and Excretion Data for this compound.

Physiological and Pathological Significance

Biomarker Potential

The ratio of this compound to caffeine in plasma has been investigated as a potential biomarker for the activity of CYP3A4, an important enzyme in drug metabolism.[9] This suggests that monitoring the levels of this metabolite could have clinical applications in predicting drug-drug interactions and individualizing drug therapy. Furthermore, urinary levels of this compound are a reliable indicator of recent caffeine consumption.[6]

Interaction with Signaling Pathways

The pharmacological activity of caffeine is primarily attributed to its antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).[10] While caffeine itself is a non-selective antagonist of A1 and A2A adenosine receptors, the direct interaction of this compound with these receptors is not well-established and is likely to be significantly weaker than the parent compound. Similarly, while methylxanthines are known to inhibit PDEs, the specific inhibitory activity of this compound on various PDE isoforms has not been extensively characterized and is presumed to be low.[11] At present, this compound is largely considered to be a biologically inactive end-product of caffeine metabolism.

Experimental Protocols

Quantification in Biological Fluids: HPLC-UV Method

This section outlines a detailed protocol for the quantification of this compound in urine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

spe_workflow start Urine Sample acidify Acidify with Phosphate Buffer (pH 6.8) start->acidify precipitate Precipitate Proteins with Acetonitrile acidify->precipitate centrifuge Centrifuge (e.g., 10 min at 2500 rpm) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant onto SPE Cartridge supernatant->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load dry Dry Cartridge load->dry elute Elute with Methanol dry->elute analyze Analyze by HPLC-UV elute->analyze

Figure 2: Solid-Phase Extraction Workflow for Urine Samples.

Methodology:

  • Sample Collection and Pre-treatment: Collect urine samples and store at -20°C until analysis. Thaw samples and centrifuge to remove any particulate matter.

  • Acidification and Protein Precipitation: To 1 mL of urine, add 1 mL of 0.067 mol/L phosphate buffer (pH 6.8). Add 1 mL of acetonitrile, vortex, and centrifuge for 10 minutes at 2500 rpm.[1]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 2 x 2 mL of methanol followed by 1 x 2 mL of deionized water.[1]

    • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

    • Elution: Elute the retained analytes with 1 mL of methanol.[1]

  • Sample Reconstitution: The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

4.1.2. HPLC-UV Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B)[1]
Gradient Program 0-3 min: 5% B; 3-10 min: 5-10% B; 10-19 min: 10% B; 19-30 min: 10-20% B; 30-40 min: re-equilibration at 5% B[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 280 nm[12]
Injection Volume 20 µL
Column Temperature Ambient

Table 2: HPLC-UV Chromatographic Conditions.

4.1.3. Quantification

Quantification is achieved by constructing a calibration curve using standard solutions of this compound of known concentrations.[1] The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Quantification in Biological Fluids: LC-MS/MS Method

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

4.2.1. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves protein precipitation followed by dilution. A simplified solid-phase extraction protocol can also be employed.

4.2.2. LC-MS/MS Analysis

ParameterCondition
LC Column C18 reverse-phase (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Optimized for separation of methylxanthines
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (MRM) Precursor Ion (m/z) → Product Ion (m/z)
This compound Specific transitions to be optimized based on instrumentation

Table 3: General LC-MS/MS Parameters. Note: Specific MRM transitions and collision energies need to be determined empirically on the instrument being used.

Conclusion

This compound, a direct oxidation product of caffeine, represents a minor but significant metabolic pathway. While it is currently considered to have limited direct pharmacological activity, its utility as a biomarker for both caffeine intake and CYP3A4 activity is of growing interest in clinical and research settings. The analytical methods detailed in this guide provide robust and reliable means for the quantification of this compound in biological matrices, enabling further investigation into its pharmacokinetics and potential physiological roles. As our understanding of the complex network of caffeine metabolism continues to evolve, the study of its seemingly minor metabolites like this compound may yet reveal new insights into human physiology and drug metabolism.

References

An In-depth Technical Guide to the Biosynthesis of 1,3,7-Trimethyluric Acid from Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a ubiquitous psychoactive compound, undergoes extensive metabolism in the human liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. While N-demethylation to paraxanthine represents the principal metabolic route, a secondary pathway involving C-8 hydroxylation leads to the formation of 1,3,7-trimethyluric acid. This metabolite, though a minor product, is gaining significance as a non-invasive biomarker for assessing the activity of specific CYP isoforms, particularly CYP3A4. This guide provides a detailed examination of the biosynthetic pathway of this compound from caffeine, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the metabolic and experimental workflows.

Introduction to Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is almost exclusively metabolized by hepatic cytochrome P450 enzymes, with less than 3% excreted unchanged in urine.[1][2] The metabolic fate of caffeine is diverse, leading to the production of several dimethylxanthines, monomethylxanthines, and uric acid derivatives.[3] The rate and pathway of metabolism exhibit significant inter-individual variability, influenced by genetic polymorphisms, drug-drug interactions, and lifestyle factors such as smoking.[4][5] Understanding these pathways is crucial for clinical pharmacology, particularly for phenotyping enzyme activity and predicting potential drug interactions.[1][6]

The Biosynthetic Pathway of this compound

The conversion of caffeine to this compound occurs via a C-8 hydroxylation reaction.[2] This pathway is considered a minor route in humans, accounting for approximately 15% of the primary metabolism of caffeine.[2][7] The primary metabolic route, accounting for 70-80% of caffeine clearance, is N-3 demethylation to form paraxanthine (1,7-dimethylxanthine).[2][7]

The C-8 oxidation of caffeine is not catalyzed by a single enzyme but by a consortium of CYP isoforms.[8][9] In vitro studies using human liver microsomes have identified contributions from several key enzymes:

  • Cytochrome P450 1A2 (CYP1A2): While being the principal enzyme for the major N-demethylation pathways, CYP1A2 also contributes to the formation of this compound.[7][10]

  • Cytochrome P450 3A4 (CYP3A4): This enzyme plays a significant role in the C-8 hydroxylation of caffeine.[8][9] The metabolic ratio of this compound to caffeine is being investigated as a potential biomarker for CYP3A4 activity.[11]

  • Other Contributing Isoforms: CYP2E1, CYP2C8, and CYP2C9 have also been shown to participate in the biosynthesis of this compound from caffeine.[2][8][9]

Caption: Metabolic pathways of caffeine in the human liver.

Quantitative Data on Caffeine Metabolism

The distribution of caffeine metabolism among its primary pathways has been quantitatively assessed. The data highlights the predominance of the N-demethylation route over C-8 hydroxylation.

Metabolic PathwayProductPercentage of MetabolismPrimary Enzyme(s)Reference
N-3 DemethylationParaxanthine (1,7-Dimethylxanthine)70-80%CYP1A2[2][7][12]
C-8 Hydroxylation This compound ~15% CYP1A2, CYP3A4, CYP2E1 [2][7]
N-1 DemethylationTheobromine (3,7-Dimethylxanthine)~7-8%CYP1A2[2][7]
N-7 DemethylationTheophylline (1,3-Dimethylxanthine)~7-8%CYP1A2[2][7]

Experimental Protocols

The study of this compound biosynthesis relies on in vitro enzyme assays and sophisticated analytical techniques for metabolite quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for assessing the enzymatic conversion of caffeine to its metabolites.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (HLMs) with a phosphate buffer solution (pH 7.4). The final protein concentration should be optimized for the assay (typically 0.1-0.5 mg/mL).

    • Add caffeine from a stock solution to achieve the desired final substrate concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture. The final volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 15, 30, 60 minutes). Time-course experiments are recommended to ensure linearity.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of caffeine and its metabolites due to its high specificity and low detection limits.[13][14]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[13]

    • Mobile Phase: A gradient elution is typically employed, using a combination of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-15 µL of the processed sample supernatant is injected.[13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte (caffeine, this compound, and an internal standard) and monitoring a specific product ion after fragmentation.

    • MRM Transitions (Example):

      • Caffeine: Q1 m/z 195 -> Q3 m/z 138

      • This compound: Q1 m/z 211 -> Q3 m/z 155

      • Internal Standard (e.g., Caffeine-d9): Q1 m/z 204 -> Q3 m/z 143

  • Data Analysis:

    • Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

experimental_workflow cluster_invitro In Vitro Assay cluster_analysis Analytical Quantification prep 1. Prepare Incubation (HLMs, Buffer, Caffeine) init 2. Initiate Reaction (Add NADPH System) prep->init incub 3. Incubate at 37°C init->incub term 4. Terminate Reaction (Add Acetonitrile) incub->term proc 5. Process Sample (Centrifuge) term->proc lc 6. LC Separation (Reverse-Phase C18) proc->lc Supernatant ms 7. MS/MS Detection (ESI+, MRM) lc->ms data 8. Data Analysis (Calibration Curve) ms->data

Caption: General experimental workflow for studying caffeine metabolism.

Applications in Drug Development and Clinical Research

The metabolic pathway leading to this compound, while minor, holds significant clinical and research relevance.

  • CYP3A4 Phenotyping: The ratio of this compound to caffeine in plasma or urine is emerging as a promising, minimally invasive biomarker to assess in vivo CYP3A4 activity.[11] This is critical in drug development as CYP3A4 is responsible for the metabolism of a vast number of clinically used drugs.

  • Drug-Drug Interaction (DDI) Studies: By monitoring changes in the production of this compound, researchers can evaluate the potential of new chemical entities to induce or inhibit CYP3A4 and other relevant CYP enzymes.

  • Personalized Medicine: Characterizing an individual's caffeine metabolic profile, including the C-8 hydroxylation pathway, can help tailor drug dosages and avoid adverse reactions, contributing to the advancement of personalized medicine.[14]

Conclusion

The biosynthesis of this compound from caffeine is a secondary but important metabolic pathway mediated by a host of cytochrome P450 enzymes, including CYP1A2 and CYP3A4. While accounting for a smaller fraction of caffeine clearance compared to N-demethylation, this pathway provides a valuable window into the activity of key drug-metabolizing enzymes. The use of robust experimental methodologies, such as in vitro microsomal assays and LC-MS/MS quantification, allows for precise characterization of this conversion. The resulting data and the use of metabolic ratios as biomarkers are instrumental for advancing drug development, understanding drug interactions, and realizing the potential of personalized medicine.

References

The Cytochrome P450 Engine: A Technical Guide to the Formation of 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role played by Cytochrome P450 (CYP450) enzymes in the metabolic conversion of caffeine to 1,3,7-trimethyluric acid. This minor but significant metabolite provides a window into the complex interplay of xenobiotic metabolism. This document outlines the key enzymatic players, their relative contributions, kinetic parameters, and detailed experimental protocols for in vitro investigation.

Introduction: The Metabolic Fate of Caffeine

Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the CYP450 superfamily of enzymes. While the major metabolic routes involve N-demethylation to paraxanthine, theobromine, and theophylline, a smaller fraction, approximately 15%, undergoes C-8 hydroxylation to form this compound.[1][2] Understanding the specifics of this pathway is crucial for comprehending caffeine's pharmacokinetic variability and its potential as a probe for drug metabolism studies.

The formation of this compound from caffeine is a direct oxidation reaction at the C-8 position of the purine ring. This biotransformation is catalyzed by a consortium of CYP450 isoforms, each exhibiting distinct substrate affinities and catalytic efficiencies.

Key CYP450 Isoforms in this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP450 enzymes have identified several key isoforms responsible for the C-8 hydroxylation of caffeine. These include:

  • CYP1A2: While being the principal enzyme for overall caffeine metabolism (over 95%), its role in 8-hydroxylation is significant, though not exclusive.[1]

  • CYP3A4: This highly abundant hepatic enzyme is a major contributor to the formation of this compound.[3][4]

  • CYP2E1: This isoform also participates in the C-8 hydroxylation of caffeine.[1]

  • CYP2C Family (CYP2C8 and CYP2C9): Members of the CYP2C subfamily have been shown to contribute to this metabolic pathway.[4]

The interplay and relative contributions of these enzymes are crucial in determining the rate of this compound formation and can be influenced by genetic polymorphisms, co-administered drugs, and environmental factors.

Quantitative Data on Enzyme Contributions and Kinetics

The following tables summarize the quantitative data on the relative contributions and kinetic parameters of the principal CYP450 isoforms involved in the C-8 hydroxylation of caffeine to form this compound.

Table 1: Relative Contribution of Human CYP450 Isoforms to Caffeine C-8-Hydroxylation *

CYP450 IsoformRelative Contribution (%)
CYP1A228.7
CYP3A430.0
CYP2C810.0
CYP2C98.0
CYP2E111.0

*Data from in vitro studies with human liver microsomes at a caffeine concentration of 100 µM.

Table 2: Kinetic Parameters of Human CYP450 Isoforms for Caffeine C-8-Hydroxylation

CYP450 IsoformKm (mM)Vmax (min-1)
CYP3A40.910.157

Note: Comprehensive kinetic data (Km and Vmax) for all contributing isoforms in the specific C-8 hydroxylation of caffeine is not extensively available in the literature. The provided data for CYP3A4 is from studies using recombinant enzymes (Supersomes).[3]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental workflows provide a clear understanding of the processes involved.

caffeine_metabolism cluster_cyp450 CYP450 Isoforms caffeine Caffeine (1,3,7-Trimethylxanthine) tm_acid This compound caffeine->tm_acid C-8 Hydroxylation CYP1A2 CYP1A2 CYP1A2->tm_acid CYP3A4 CYP3A4 CYP3A4->tm_acid CYP2E1 CYP2E1 CYP2E1->tm_acid CYP2C8_9 CYP2C8/9 CYP2C8_9->tm_acid

Caption: Metabolic pathway of caffeine to this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Thaw Human Liver Microsomes or Recombinant CYPs pre_incubation Pre-incubate Microsomes/Enzymes with Buffer and Caffeine microsomes->pre_incubation reagents Prepare Reaction Buffer, Caffeine Solution, and NADPH Regenerating System reagents->pre_incubation initiation Initiate Reaction with NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction (e.g., with cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV Analysis supernatant->hplc quantification Quantify this compound hplc->quantification

Caption: General workflow for in vitro caffeine 8-hydroxylation assay.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the role of CYP450 enzymes in this compound formation.

In Vitro Caffeine 8-Hydroxylation Assay using Human Liver Microsomes

This protocol outlines the general procedure for assessing the formation of this compound from caffeine using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (stored at -80°C)

  • Caffeine standard

  • This compound standard

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade), chilled

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a stock solution of caffeine in the reaction buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a series of standard solutions of this compound in the mobile phase for the calibration curve.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Caffeine solution (final concentration typically 10-500 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.

    • Terminate the reaction by adding an equal volume of chilled acetonitrile.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC with UV detection.

    • Example HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of methanol (or acetonitrile) and water, both containing a small percentage of formic acid (e.g., 0.1%).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: ~280 nm

    • Identify and quantify the this compound peak by comparing its retention time and peak area to the standards.

Determination of Specific CYP450 Isoform Contribution using Chemical Inhibitors

This protocol utilizes selective chemical inhibitors to determine the contribution of individual CYP450 isoforms to caffeine 8-hydroxylation in human liver microsomes.

Materials:

  • All materials from Protocol 5.1

  • Selective chemical inhibitors for CYP450 isoforms (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9, Quercetin for CYP2C8, Diethyldithiocarbamate for CYP2E1).

Procedure:

  • Follow the procedure outlined in Protocol 5.1.

  • Inhibitor Addition:

    • Prior to the pre-incubation step, add the specific chemical inhibitor at a concentration known to be selective for its target isoform to the reaction mixture.

    • A control reaction without any inhibitor must be run in parallel.

  • Data Analysis:

    • Calculate the rate of this compound formation in the presence and absence of each inhibitor.

    • The percentage of inhibition is calculated as: [(Rate without inhibitor - Rate with inhibitor) / Rate without inhibitor] * 100.

    • This percentage represents the contribution of the inhibited CYP450 isoform to the overall reaction.

Caffeine 8-Hydroxylation Assay with Recombinant Human CYP450 Enzymes

This protocol uses commercially available recombinant human CYP450 enzymes to directly measure the catalytic activity of individual isoforms.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP3A4, CYP2E1, CYP2C8, CYP2C9) co-expressed with NADPH-cytochrome P450 reductase.

  • All other materials from Protocol 5.1 (excluding human liver microsomes).

Procedure:

  • Follow the general procedure outlined in Protocol 5.1.

  • Enzyme Substitution:

    • Instead of human liver microsomes, use a specific amount of the recombinant CYP450 enzyme in the incubation mixture. The amount of enzyme should be optimized to ensure linear product formation over time.

  • Data Analysis:

    • Determine the rate of this compound formation for each recombinant CYP450 isoform.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rate at various caffeine concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The formation of this compound from caffeine is a multi-faceted process mediated by several CYP450 isoforms, with CYP1A2 and CYP3A4 playing prominent roles. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway further. A thorough understanding of the enzymatic basis of caffeine metabolism is essential for its application as a metabolic probe and for predicting potential drug-drug interactions. Future research should focus on elucidating the complete kinetic profiles of all contributing CYP450 isoforms to provide a more comprehensive picture of this important metabolic conversion.

References

1,3,7-Trimethyluric Acid in Human Caffeine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a globally consumed psychoactive compound, undergoes extensive metabolism in the human body, primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system. While the N-demethylation pathways leading to paraxanthine, theobromine, and theophylline are well-documented, the C-8 hydroxylation pathway, which produces 1,3,7-trimethyluric acid, represents a significant, albeit lesser-explored, route of caffeine elimination. This technical guide provides an in-depth examination of this compound's role in the human caffeine metabolism pathway. It consolidates quantitative pharmacokinetic data, details established experimental protocols for its analysis, and presents visual representations of the metabolic cascade and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating caffeine metabolism and its broader implications in pharmacology and clinical science.

Introduction

Caffeine (1,3,7-trimethylxanthine) is almost completely metabolized in humans, with less than 3% excreted unchanged in urine.[1] The primary enzyme responsible for caffeine's biotransformation is CYP1A2, which accounts for over 95% of its initial metabolism.[1] The main metabolic route, accounting for 70-80% of caffeine disposition, is N-3 demethylation to form paraxanthine (1,7-dimethylxanthine).[1] Minor pathways include N-1 and N-7 demethylation to produce theobromine and theophylline, respectively.

A distinct and significant pathway is the C-8 hydroxylation of caffeine, which results in the formation of this compound. This pathway is estimated to account for approximately 15% of the initial caffeine metabolism.[1] While traditionally considered a minor metabolite, the quantification of this compound and other downstream products is crucial for a complete understanding of caffeine pharmacokinetics and for phenotyping studies of drug-metabolizing enzymes.

The Role of this compound in Caffeine Metabolism

Formation and Enzymology

This compound is formed directly from caffeine via an oxidation reaction at the C-8 position of the purine ring. While CYP1A2 is the principal enzyme in overall caffeine metabolism, in vitro studies using human liver microsomes suggest that CYP2E1 may also contribute to the formation of this compound.[1]

Downstream Metabolism

Current evidence suggests that this compound is a terminal metabolite in the caffeine degradation pathway in mammals and is excreted in the urine without further significant biotransformation.[1][2] Studies in rats have shown that administered 1,3,7-trimethyldihydrouric acid, a related metabolite, is excreted unchanged, supporting the view that these uric acid derivatives are end products of caffeine metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding caffeine and its metabolites, with a focus on this compound. The data is primarily derived from studies analyzing urinary excretion patterns.

Table 1: Urinary Excretion of Caffeine and its Major Metabolites
MetaboliteMedian Urinary Concentration (μmol/L)[3]Median Urinary Excretion Rate (nmol/min)[3]Percentage of Total Urinary Metabolites
Caffeine (1,3,7-trimethylxanthine)3.081.102< 3% of ingested dose[1]
Paraxanthine (1,7-dimethylxanthine)16.100.587Major metabolite
Theobromine (3,7-dimethylxanthine)13.450.316~6% of ingested dose[1]
Theophylline (1,3-dimethylxanthine)1.651.177~3% of ingested dose[1]
This compound 1.24 1.806 ~15% of ingested dose [1]
1,7-Dimethyluric Acid24.400.091Varies
1-Methyluric Acid56.850.068Varies
1-Methylxanthine26.300.152Varies
5-acetylamino-6-amino-3-methyluracil (AAMU)58.900.053Varies

Data from Rybak et al. (2015) represents a large cross-sectional study of the US population and reflects steady-state concentrations from dietary caffeine intake.[3]

Experimental Protocols

The accurate quantification of this compound and other caffeine metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation from Human Urine

4.1.1. Solid-Phase Extraction (SPE)

This method is suitable for cleaning up complex urine samples and concentrating the analytes.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of urine with a suitable buffer (e.g., 0.1% acetic acid) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

4.1.2. Dilute-and-Shoot

For a higher throughput, a simpler dilution method can be employed.

  • Dilution: Dilute a small volume of the urine sample (e.g., 10 µL) with a larger volume of the initial mobile phase (e.g., 990 µL) containing an appropriate internal standard.

  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

  • Analysis: Inject the supernatant directly into the HPLC-MS/MS system.

Sample Preparation from Human Plasma

4.2.1. Protein Precipitation

This is a common method for removing proteins from plasma samples.

  • Precipitation: To a small volume of plasma (e.g., 50 µL), add a threefold volume of a cold organic solvent such as acetonitrile or methanol, containing an internal standard.

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

HPLC-MS/MS Analysis

The following provides a representative protocol. Optimization of specific parameters is recommended for individual instruments and applications.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions. For example:

    • 0-1 min: 5% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for the analysis of caffeine and its metabolites.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for each analyte are monitored.

Table 2: Representative MRM Transitions for Caffeine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
Paraxanthine181.1124.1
Theobromine181.1124.1
Theophylline181.1124.1
This compound 211.1 168.1

Note: Collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.

Visualizations

Caffeine Metabolism Pathway

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N-3 Demethylation) ~70-80% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N-1 Demethylation) ~7-8% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N-7 Demethylation) ~7-8% TMU This compound Caffeine->TMU CYP1A2/CYP2E1 (C-8 Hydroxylation) ~15% Downstream_PX Further Metabolites (e.g., 1,7-Dimethyluric Acid) Paraxanthine->Downstream_PX Downstream_TB Further Metabolites (e.g., 3,7-Dimethyluric Acid) Theobromine->Downstream_TB Downstream_TP Further Metabolites (e.g., 1,3-Dimethyluric Acid) Theophylline->Downstream_TP Excretion Urinary Excretion TMU->Excretion Downstream_PX->Excretion Downstream_TB->Excretion Downstream_TP->Excretion

Caffeine Metabolism Pathway
Experimental Workflow for Urine Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) or Dilute-and-Shoot Urine_Sample->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Internal Standard Calibration) MSMS->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Urine Analysis Workflow

Conclusion

This compound is a quantitatively important metabolite of caffeine in humans, arising from the C-8 hydroxylation pathway. Its formation and subsequent excretion provide valuable insights into the complete metabolic profile of caffeine. The analytical methods detailed in this guide, particularly HPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in biological matrices. A thorough understanding of the formation and disposition of this compound is essential for researchers in pharmacology, toxicology, and clinical diagnostics, particularly for studies involving CYP enzyme activity and for comprehensive assessments of caffeine exposure and its physiological effects. Further research is warranted to fully elucidate the inter-individual variability in the C-8 hydroxylation pathway and its potential clinical significance.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,7-trimethyluric acid, a key metabolite of caffeine. The document details its nomenclature, structural information, and physicochemical characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The metabolic pathway of caffeine to this compound is also described and visualized. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and a minor metabolite of caffeine in humans.[1][2] Its formation is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1][2] As a metabolite of one of the world's most widely consumed psychoactive substances, understanding the properties and analytical procedures for this compound is of significant interest in pharmacology, toxicology, and clinical chemistry. This guide provides an in-depth summary of its core chemical and physical properties and detailed methodologies for its scientific investigation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Synonyms 8-Oxy-caffeine, Trimethyluric acid, 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, 8-Oxocaffeine
CAS Number 5415-44-1
Molecular Formula C₈H₁₀N₄O₃
Molecular Weight 210.19 g/mol
Canonical SMILES CN1C(=O)N(C)C2=C(N1C)N=C(O)N2
InChI Key BYXCFUMGEBZDDI-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource
Melting Point ≥ 300 °C[1]
Boiling Point Not available
Water Solubility 28.3 g/L (Predicted)
logP -0.49 (Predicted)
pKa (Strongest Acidic) 8.46 (Predicted)
pKa (Strongest Basic) -5.7 (Predicted)
Appearance White, crystalline solid[1]

Metabolism

This compound is a product of the C-8 oxidation of caffeine, a reaction primarily mediated by cytochrome P450 enzymes in the liver.[3] The metabolic ratio of this compound to caffeine can serve as a biomarker to assess the activity of CYP3A enzymes.[4]

caffeine_metabolism Caffeine Caffeine Metabolite This compound Caffeine->Metabolite C-8 Oxidation Enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4 Enzymes->Caffeine Catalyze

Caffeine Metabolism Pathway to this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes a laboratory synthesis of this compound from 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione.

Workflow for the Synthesis of this compound

synthesis_workflow start Start dissolve Dissolve 6-Amino-1,3-dimethyl-5-(methylamino) -2,4(1H,3H)-pyrimidinedione in DMF start->dissolve add_dmc Add Dimethyl Carbonate at 0-10 °C dissolve->add_dmc heat Heat reaction mixture to 100-110 °C for 12 hours add_dmc->heat precipitate Add water to precipitate the product heat->precipitate filter_wash Filter and wash the solid with water precipitate->filter_wash dry Dry the solid to obtain this compound filter_wash->dry end End dry->end

Synthesis workflow for this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g (54.2 mmol) of 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidinyl-2,4-dione in dimethylformamide (DMF).

  • Addition of Reagent: Cool the solution to 0-10 °C using an ice bath. Slowly add 65.0 mmol of dimethyl carbonate to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 12 hours.

  • Work-up: After 12 hours, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.

  • Isolation: Collect the white solid by filtration. Wash the filter cake thoroughly with water.

  • Drying: Dry the solid product to obtain this compound. The reported yield for this reaction is approximately 80%.

Purification

The synthesized this compound can be purified by recrystallization or column chromatography.

4.2.1. Recrystallization

  • Solvent Selection: Based on the polar nature of this compound, polar solvents such as water or ethanol are good starting points for recrystallization. A mixed solvent system, such as ethanol/water, may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

4.2.2. Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, should effectively separate the product from less polar impurities.

  • Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Protocols

4.3.1. High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of this compound in biological samples.

HPLC Analysis Workflow

hplc_workflow start Start sample_prep Sample Preparation (e.g., SPE of urine/serum) start->sample_prep hplc_system HPLC System Setup sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (e.g., 280 nm) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End data_analysis->end

General workflow for HPLC analysis.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 5% Acetonitrile

    • 5-15 min: 5% to 50% Acetonitrile

    • 15-20 min: 50% Acetonitrile

    • 20-25 min: 5% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (for biological fluids):

    • Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., diluted urine or deproteinized serum).

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

    • Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

    • Add an internal standard (e.g., TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 200 ppm.

4.3.3. Mass Spectrometry (MS)

This protocol outlines a general approach for LC-MS/MS analysis.

  • Instrumentation: Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. The flow rate should be adjusted based on the column internal diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: [M+H]⁺ (m/z 211.08).

    • Product Ions: To be determined by fragmentation analysis of a standard solution.

    • Collision Energy: Optimized for the specific instrument and precursor-product ion transitions.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument or full scan/ddMS2 on a high-resolution instrument for qualitative analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a significant metabolite of caffeine. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols for synthesis, purification, and analysis provide practical guidance for researchers. The inclusion of diagrams for metabolic pathways and experimental workflows aims to enhance the clarity and usability of this information. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in advancing their research and development activities related to caffeine metabolism and associated analytical methodologies.

References

An In-depth Technical Guide to 1,3,7-Trimethyluric Acid (CAS: 5415-44-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-trimethyluric acid, a major metabolite of caffeine. It covers its chemical and physical properties, synthesis, and key biological roles, with a particular focus on its utility as a biomarker in clinical research. Detailed experimental protocols for its analysis and the assessment of its antioxidant activity are provided, alongside visual representations of relevant biochemical pathways and experimental workflows to support researchers in their study of this significant biomolecule.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and the primary product of C-8 oxidation of caffeine by cytochrome P450 (CYP) enzymes.[1] As a key metabolite in caffeine metabolism, it is readily detected in human urine, blood, and other tissues, making it a valuable non-invasive biomarker for caffeine consumption.[1][2] Furthermore, the metabolic ratio of this compound to caffeine is emerging as a promising biomarker for assessing the activity of CYP3A4, an enzyme critical to the metabolism of a vast number of therapeutic drugs.[3] This guide offers an in-depth exploration of this compound, providing the technical details necessary for its study and application in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid with a high melting point.[4] It is an oxopurine, with the purine ring substituted by oxo groups at positions 2, 6, and 8, and methyl groups at the nitrogens in positions 1, 3, and 7.[5] It is considered an extremely weak basic (essentially neutral) compound.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 5415-44-1[6]
Molecular Formula C₈H₁₀N₄O₃[4][5]
Molecular Weight 210.19 g/mol [5]
IUPAC Name 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[4]
Synonyms 8-oxy-caffeine, 1,3,7-Trimethylate, Trimethyluric acid[4][6]
Appearance White, crystalline solid[4]
Melting Point ≥ 300 °C[4]
Water Solubility 28.3 g/L (predicted)[6]
logP -0.49 (predicted)[6]

Synthesis

The following is a generalized protocol based on known chemical transformations of purine alkaloids.

Experimental Protocol: Synthesis of this compound from Theobromine (Generalized)

Materials:

  • Theobromine

  • Methyl iodide (CH₃I)

  • Sodium methoxide (NaOMe) in methanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oxidizing agent (e.g., hydrogen peroxide with a catalyst, or a suitable peroxidase system)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

Step 1: N-methylation of Theobromine to Caffeine

  • Dissolve theobromine in a suitable solvent such as methanol.

  • Add a solution of sodium methoxide in methanol to the theobromine solution.

  • Add methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) against a caffeine standard.

  • Once the reaction is complete, quench the reaction with water and extract the caffeine into dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude caffeine.

  • Purify the crude caffeine by recrystallization or column chromatography if necessary.

Step 2: Oxidation of Caffeine to this compound

  • Dissolve the purified caffeine in a suitable solvent.

  • Add the chosen oxidizing agent to the caffeine solution. The reaction conditions (temperature, pH, reaction time) will depend on the specific oxidizing agent used.

  • Monitor the reaction by TLC or HPLC to follow the disappearance of caffeine and the appearance of the this compound product.

  • Upon completion, work up the reaction mixture to isolate the crude this compound. This may involve extraction and/or precipitation.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Biological Role and Metabolism

This compound is a product of the C-8 oxidation of caffeine, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1] Specifically, CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 have been identified as being involved in its formation.[2][6]

Caffeine Metabolism Pathway

The metabolism of caffeine is a complex process involving multiple enzymatic steps, primarily N-demethylation and C-8 oxidation. The formation of this compound represents a significant pathway in human caffeine metabolism.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) TMU This compound Caffeine->TMU CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4 (C-8 Oxidation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation)

Figure 1: Major metabolic pathways of caffeine.
In Vitro Metabolism Studies

The metabolism of caffeine to this compound can be studied in vitro using human liver microsomes, which contain the necessary CYP enzymes.

Materials:

  • Human liver microsomes (commercially available)

  • Caffeine solution of known concentration

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • Internal standard for HPLC analysis (e.g., a structurally similar but chromatographically resolved compound)

  • HPLC system with a suitable detector (UV or MS)

Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the caffeine solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile). The quenching solution should also contain the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the amount of this compound formed.

  • Data Analysis: Calculate the rate of this compound formation, typically expressed as pmol/min/mg of microsomal protein.

Analytical Methodology

The quantification of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.

Experimental Protocol: HPLC-UV Determination of this compound in Human Plasma

This protocol is a composite based on established methods for the analysis of methylxanthines in biological fluids.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all metabolites.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup

  • Methanol for SPE elution

  • Internal standard (e.g., isocaffeine)

  • Human plasma samples

Procedure:

1. Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. Load the plasma sample onto the conditioned cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the this compound and other analytes with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (buffer:methanol) and changing to 30:70 over 15 minutes. c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 280 nm. e. Injection Volume: 20 µL. f. Internal Standard: Isocaffeine.

3. Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Analyze the plasma samples and the calibration standards using the HPLC method. c. Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetate buffer (pH 3.5) and methanol
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Internal Standard Isocaffeine
Sample Preparation Solid-Phase Extraction (SPE)

Biological Activity: Antioxidant Properties

This compound has been shown to possess antioxidant properties, specifically the ability to scavenge hydroxyl radicals. This activity can be assessed using the deoxyribose degradation assay.

Experimental Protocol: Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging Activity

Principle: Hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) degrade the sugar deoxyribose. This degradation can be measured by the formation of a pink chromogen upon heating the reaction products with thiobarbituric acid (TBA) at low pH. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the extent of deoxyribose degradation and the intensity of the pink color.

Materials:

  • Deoxyribose solution

  • Phosphate buffer (pH 7.4)

  • Ferric chloride (FeCl₃) solution

  • EDTA solution

  • Hydrogen peroxide (H₂O₂) solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • This compound solution of varying concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix the following reagents in order: phosphate buffer, deoxyribose, FeCl₃, EDTA, the this compound sample (or a control with no sample), and ascorbic acid.

  • Initiation of Reaction: Start the reaction by adding H₂O₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

  • Termination and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA solution.

  • Heating: Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the pink color.

  • Measurement: Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

  • Calculation: The hydroxyl radical scavenging activity is calculated as the percentage inhibition of deoxyribose degradation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

deoxyribose_assay cluster_generation Hydroxyl Radical Generation (Fenton Reaction) cluster_reaction Competitive Reaction cluster_detection Detection Fe3_EDTA Fe³⁺-EDTA Fe2_EDTA Fe²⁺-EDTA Fe3_EDTA->Fe2_EDTA Reduction Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Fe2_EDTA OH_radical •OH (Hydroxyl Radical) Fe2_EDTA->OH_radical H2O2 H₂O₂ H2O2->OH_radical Deoxyribose Deoxyribose OH_radical->Deoxyribose Degradation TMU_sample This compound (Antioxidant) OH_radical->TMU_sample Scavenging Degraded_Deoxyribose Degraded Deoxyribose Deoxyribose->Degraded_Deoxyribose Oxidized_TMU Oxidized Product TMU_sample->Oxidized_TMU Pink_Chromogen Pink Chromogen (Absorbance at 532 nm) Degraded_Deoxyribose->Pink_Chromogen TBA Thiobarbituric Acid (TBA) TBA->Pink_Chromogen Heat Heat, low pH Heat->Pink_Chromogen

Figure 2: Workflow of the deoxyribose degradation assay.

Application in Drug Development: Biomarker for CYP3A4 Activity

The ratio of this compound to caffeine in plasma or urine can serve as a minimally invasive biomarker to assess the in vivo activity of CYP3A4.[3] This is particularly valuable in drug development for phenotyping individuals and for studying drug-drug interactions involving CYP3A4.

Experimental Workflow: Clinical Study for CYP3A4 Phenotyping

The following is a generalized workflow for a clinical study to evaluate CYP3A4 activity using the caffeine/1,3,7-trimethyluric acid metabolic ratio.

cyp3a4_biomarker_workflow cluster_study_design Study Design cluster_intervention Intervention cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Participant_Recruitment Participant Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., demographics, medical history) Informed_Consent->Baseline_Assessment Caffeine_Administration Administer Standard Dose of Caffeine Baseline_Assessment->Caffeine_Administration Blood_Collection Serial Blood Sample Collection (e.g., at 3, 4, and 6 hours post-dose) Caffeine_Administration->Blood_Collection Urine_Collection Timed Urine Collection Caffeine_Administration->Urine_Collection Sample_Processing Plasma/Urine Processing and Storage Blood_Collection->Sample_Processing Urine_Collection->Sample_Processing HPLC_Analysis HPLC-MS/MS Analysis (Quantify Caffeine and 1,3,7-TMU) Sample_Processing->HPLC_Analysis Calculate_Ratio Calculate Metabolic Ratio (1,3,7-TMU / Caffeine) HPLC_Analysis->Calculate_Ratio Statistical_Analysis Statistical Analysis (Correlate with known CYP3A4 probe if applicable) Calculate_Ratio->Statistical_Analysis Phenotyping CYP3A4 Phenotyping (e.g., poor, intermediate, extensive metabolizers) Statistical_Analysis->Phenotyping

Figure 3: Clinical study workflow for CYP3A4 phenotyping.

Conclusion

This compound is a molecule of significant interest in pharmacology and clinical research. Its role as a major metabolite of caffeine provides a window into the activity of key drug-metabolizing enzymes, particularly CYP3A4. The analytical methods and biological assays detailed in this guide provide a foundation for researchers to further investigate the properties and applications of this important compound. The continued study of this compound holds promise for advancing our understanding of drug metabolism and for the development of personalized medicine approaches.

References

A Technical Guide to the Natural Occurrence of 1,3,7-Trimethyluric Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a purine alkaloid found in select plant species.[1][2] It is structurally a methyl derivative of uric acid and a product of the C-8 oxidation of caffeine.[3] While it is a known minor metabolite of caffeine in humans, its role in plants is primarily as a metabolic intermediate in the biosynthesis of other purine alkaloids, such as theacrine (1,3,7,9-tetramethyluric acid).[4][5][6] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, quantification, and experimental protocols related to this compound in the plant kingdom.

Natural Occurrence and Biosynthesis

The presence of this compound is not widespread in the plant kingdom. Its occurrence is primarily documented in specific species of Coffea and in a particular variety of Camellia.

  • Coffea Species: Certain coffee species, particularly those belonging to the 'liberio-excelsoid' group like Coffea liberica and Coffea dewevrei, have demonstrated the ability to convert caffeine into methyluric acids.[5][7][8] In these plants, caffeine is metabolized into theacrine, and this compound is a key intermediate in this pathway.[5] The metabolic process involves a series of methylation and oxidation steps, branching from the primary purine alkaloid pathway that produces caffeine.

  • Camellia assamica var. kucha: This Chinese tea variety, known as "kucha," is notable for containing high levels of theacrine.[4][6] Studies involving radiolabeled precursors have confirmed that theacrine is synthesized from caffeine.[4][6] The proposed biosynthetic route is a three-step pathway where caffeine is first converted to this compound, which then serves as the precursor for theacrine.[4][6]

The biosynthesis from caffeine is a critical branch of purine metabolism in these specific plants. While the primary pathway in many plants involves the degradation of caffeine into xanthine and then into the urea cycle, these specialized plants have evolved a pathway to create more complex methyluric acids.[5]

Biosynthetic Pathway Visualization

The following diagram illustrates the conversion of caffeine to theacrine, highlighting the role of this compound as an essential intermediate.

Biosynthetic Pathway of Theacrine from Caffeine Caffeine Caffeine (1,3,7-Trimethylxanthine) TMU This compound (8-Oxocaffeine) Caffeine->TMU Oxidation (C8) Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) TMU->Theacrine N9-Methylation

Biosynthesis of Theacrine via this compound.

Quantitative Data

Direct quantitative analysis of this compound in plant tissues is limited in published literature, likely due to its transient nature as a metabolic intermediate. However, concentrations of its direct precursor (caffeine) and product (theacrine) have been well-documented in relevant species, providing an indirect measure of the pathway's activity.

Plant SpeciesTissueCompoundConcentration (% dry wt)Reference
Camellia assamica var. kuchaExpanding Buds & Young LeavesCaffeine0.6 - 2.7[4][6]
Theacrine~2.8[4][6]
Coffea liberica, C. dewevreiYoung LeavesMethyluric Acids (general)0.01 - 2.0[9]
Theobroma cacao (Cocoa Bean)Bean HusksTheobromine0.7 - 1.2[10]
BeansTheobromine1.5 - 3.0[10]
BeansCaffeine0.2 - 0.5[11]
Camellia sinensis (Tea)LeavesCaffeine1.0 - 4.0[11]
Theobromineup to 0.05[11]
Theophyllineup to 0.05[11]

Note: Theobromine and Theophylline are included for context as common purine alkaloids in widely consumed plants.

Experimental Protocols

The analysis of this compound and related purine alkaloids from plant matrices requires robust extraction and sensitive analytical techniques.

Extraction of Purine Alkaloids

This protocol provides a general method for the extraction of methylxanthines and methyluric acids from plant tissues.

  • Sample Preparation:

    • Collect fresh plant material (e.g., young leaves, buds).

    • Freeze the material immediately in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the samples to a constant weight and then grind into a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 20 mL of an extraction solvent, such as 80% (v/v) methanol or hot water.

    • Perform extraction using one of the following methods:

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-40 minutes at a controlled temperature (e.g., 60°C).

      • Heat Reflux Extraction (HRE): Heat the mixture under reflux for 1-2 hours.

    • Allow the mixture to cool to room temperature.

  • Purification:

    • Filter the extract through Whatman No. 1 filter paper or by centrifugation (e.g., 5000 rpm for 10 minutes) to separate the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering compounds.

    • Filter the final extract through a 0.45 µm syringe filter prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 0.1% Phosphoric acid in Water

      • Solvent B: Methanol or Acetonitrile

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 5-10%), increasing linearly to a higher percentage (e.g., 30-50%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 270-280 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Note: For enhanced sensitivity and specificity, especially for complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Experimental Workflow Visualization

The diagram below outlines the typical workflow for the extraction and analysis of this compound from plant samples.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvesting Harvesting Freezing Freezing Harvesting->Freezing Grinding Grinding Freezing->Grinding Solvent_Extraction Solvent Extraction (UAE or HRE) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration SPE Solid-Phase Extraction Filtration->SPE Optional HPLC_Analysis HPLC or LC-MS/MS Analysis Filtration->HPLC_Analysis SPE->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

References

1,3,7-Trimethyluric Acid as a Biomarker for Coffee Consumption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,7-trimethyluric acid, a metabolite of caffeine, and its application as a biomarker for coffee consumption. This document delves into the metabolic pathways of caffeine, quantitative data on this compound levels post-consumption, and detailed experimental protocols for its analysis.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and a minor metabolite of caffeine.[1] It is formed in the human liver through the enzymatic action of cytochrome P450 enzymes.[1] Due to its direct link to caffeine metabolism, this compound has been investigated as a potential biomarker to objectively assess coffee and caffeine intake in clinical and epidemiological studies.[2][3] Accurate measurement of coffee consumption is crucial in research exploring its association with various health outcomes, and biomarkers like this compound offer a more objective alternative to self-reported dietary information.[2]

Metabolic Pathway of Caffeine

Caffeine (1,3,7-trimethylxanthine) is almost entirely metabolized in the liver, with less than 3% excreted unchanged in urine.[4] The primary metabolic route, accounting for 70-80% of caffeine metabolism, is N-3-demethylation to paraxanthine (1,7-dimethylxanthine).[4] Other significant pathways include N-1-demethylation to theobromine and N-7-demethylation to theophylline, each accounting for about 7-8% of metabolism.[4]

Approximately 15% of caffeine undergoes C-8 hydroxylation to form this compound.[4] The cytochrome P450 (CYP) enzyme system is central to caffeine metabolism, with CYP1A2 being responsible for over 95% of the primary metabolic reactions.[4] Other enzymes, including CYP2E1, CYP2C8, CYP2C9, and CYP3A4, also contribute to the formation of this compound.[1]

dot

Caffeine_Metabolism Caffeine Metabolic Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~7% CYP1A2 TMU This compound Caffeine->TMU ~15% C-8 Hydroxylation CYP1A2, CYP2E1, CYP3A4 Secondary_Metabolites Further Metabolites (e.g., 1-Methylxanthine, 1-Methyluric Acid) Paraxanthine->Secondary_Metabolites Theobromine->Secondary_Metabolites Theophylline->Secondary_Metabolites

Caption: Metabolic pathways of caffeine in the human liver.

Quantitative Data on this compound

The concentration and excretion of this compound after coffee consumption are influenced by the dose of caffeine, time since consumption, and individual metabolic differences.

Urinary Concentration and Excretion Rates in a General Population

Data from the National Health and Nutrition Examination Survey (NHANES) 2009–2010 provides insights into the typical urinary concentrations and excretion rates of this compound in the U.S. population.

Parameter Median (95% CI) Geometric Mean (95% CI)
Urinary Concentration (μmol/L) 1.25 (1.10 - 1.45)1.24 (1.15 - 1.33)
Urinary Excretion Rate (nmol/min) 0.963 (0.849 - 1.10)0.898 (0.828 - 0.975)
Table 1: Urinary this compound in the U.S. population (n=2466 for concentration, n=2261 for excretion rate). Data from NHANES 2009-2010.[5]
Time-Course of Urinary Concentration After a Controlled Caffeine Dose

A study involving six healthy volunteers who consumed a beverage containing 120 mg of caffeine provides data on the time-dependent urinary concentrations of this compound.

Time After Ingestion (hours) Urinary Concentration Range (µM)
0 (Pre-dose)0.00 - 1.57
10.00 - 1.83
20.11 - 2.87
40.63 - 4.96
60.72 - 6.23
80.44 - 4.88
100.31 - 3.76
Table 2: Range of urinary this compound concentrations in six subjects after a 120 mg caffeine dose.[6]

Experimental Protocols for Analysis

The accurate quantification of this compound in biological matrices typically involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of urine, add 10 mL of 0.1% acetic acid containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).[6]

  • SPE Cartridge Conditioning: Pre-activate a C18 SPE cartridge.[6]

  • Sample Loading: Pass 1 mL of the diluted urine sample through the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge twice with 1 mL of 0.1% formic acid to remove interfering substances.[6]

  • Elution: Elute the retained analytes, including this compound, with 1 mL of methanol.[6]

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile with 0.1% acetic acid) is typically employed.[6]

    • Flow Rate: A flow rate of around 0.2 mL/min is suitable for many applications.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and other caffeine metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

dot

Experimental_Workflow Analytical Workflow for this compound in Urine Sample_Collection Urine Sample Collection Pre_treatment Sample Pre-treatment (Dilution, Addition of Internal Standard) Sample_Collection->Pre_treatment SPE Solid-Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) Pre_treatment->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) Evaporation->LC_MSMS Data_Analysis Data Analysis (Quantification, Validation) LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Factors Influencing this compound Levels

The utility of this compound as a biomarker is influenced by several factors that can affect caffeine metabolism:

  • Genetic Factors: Polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in caffeine metabolism, categorizing individuals as "fast" or "slow" metabolizers. This genetic variability directly impacts the rate of formation and subsequent levels of all caffeine metabolites, including this compound.

  • Inducers and Inhibitors of CYP1A2:

    • Smoking: Tobacco smoke is a potent inducer of CYP1A2, leading to faster caffeine metabolism and potentially altered metabolite profiles.

    • Diet: Certain dietary components, such as cruciferous vegetables, can also induce CYP1A2 activity.

    • Drugs: Various medications can either induce or inhibit CYP1A2, affecting caffeine clearance and metabolite concentrations.

  • Other Factors: Age, sex, and liver function can also influence the activity of metabolizing enzymes and thereby the levels of this compound.[5]

Conclusion

This compound is a specific metabolite of caffeine and can serve as a useful biomarker for coffee consumption. Its levels in biological fluids, particularly urine, show a clear correlation with caffeine intake.[2] However, for its robust application in research, it is crucial to consider the various factors that can influence caffeine metabolism, most notably genetic variations in the CYP1A2 gene. The analytical methods for its quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity for accurate measurement in complex biological matrices. Future research may focus on developing metabolic ratios involving this compound to better account for inter-individual metabolic differences and provide a more precise estimation of coffee intake.

References

The Physiological Role of 1,3,7-Trimethyluric Acid in the Human Body: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a purine alkaloid primarily recognized as a minor metabolite of caffeine in the human body.[1][2] Its formation is a result of the C-8 oxidation of caffeine, a reaction catalyzed by a consortium of cytochrome P450 (CYP) enzymes.[3] While the direct physiological role of this compound remains largely uncharacterized, its significance in clinical and pharmacological research is growing, particularly as a biomarker for assessing the activity of CYP3A4, a critical enzyme in drug metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, quantification, and its emerging role as a biomarker.

Introduction

This compound is an oxopurine derivative characterized by methyl groups at the 1, 3, and 7 nitrogen positions of the purine ring and oxo groups at positions 2, 6, and 8.[4] It is a product of the metabolic breakdown of caffeine in humans.[5] Although found in some plants, its presence in the human body is predominantly linked to the consumption of caffeine-containing products.[2][6] This document will delve into the known aspects of its biochemistry, analytical methodologies for its detection, and its primary application in the field of drug metabolism research.

Metabolism and Endogenous Production

In humans, this compound is not endogenously produced in the absence of caffeine intake. It is formed in the liver as a minor metabolite of caffeine through oxidation at the C-8 position of the purine ring. This metabolic conversion is facilitated by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[2]

The metabolic pathway of caffeine is complex, with the majority being metabolized through N-demethylation to paraxanthine, theobromine, and theophylline. A smaller fraction undergoes oxidation to form this compound.

Signaling Pathway: Caffeine Metabolism

The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 TMU This compound Caffeine->TMU CYP1A2, CYP2E1, CYP3A4, etc. Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caffeine Metabolism Pathway

Physiological Role and Pharmacological Activity

Currently, there is a significant lack of evidence to support a distinct, independent physiological role for this compound in the human body. Its biological significance appears to be intrinsically linked to its status as a caffeine metabolite.

While other methylxanthines like caffeine, theophylline, and theobromine are known to exert pharmacological effects, such as adenosine receptor antagonism and phosphodiesterase inhibition, similar activities have not been extensively studied or established for this compound.[7][8] One study has investigated the properties of novel analogues of this compound, finding that they possess efficient hydroxyl radical scavenging and lipid peroxidation inhibitory activities.[3] However, these findings pertain to synthetic derivatives and not the endogenous metabolite itself.

The primary area of interest for this compound is its utility as a biomarker. The metabolic ratio of this compound to caffeine is being evaluated as a non-invasive tool to assess the in vivo activity of the CYP3A4 enzyme.[5][9] CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs, and its activity can vary significantly between individuals. Therefore, a reliable biomarker for CYP3A4 activity is of great interest in drug development and personalized medicine.

Quantitative Data

The concentration of this compound can be measured in various biological fluids, with urine being the most common matrix for its quantification.

Biological MatrixAnalyteConcentration RangePopulationReference
UrineThis compoundMedian: 1.24 µmol/L (P25-P75: not specified)US Adults (NHANES)[10]
UrineThis compoundMedian: 2.345 (β coefficient with urine flow rate)General Population[11]

Note: Data on plasma or serum concentrations of this compound are less consistently reported in the literature.

Experimental Protocols

The quantification of this compound, typically along with caffeine and other metabolites, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or capillary electrophoresis-mass spectrometry (CE-MS).[12][13][14]

Sample Preparation from Human Urine for LC-MS/MS Analysis

This protocol is a generalized representation based on common methodologies.[14]

  • Sample Collection: Collect spot urine samples.

  • Dilution and Internal Standard Spiking: Add 100 µL of urine to 10 mL of 0.1% acetic acid containing an appropriate internal standard (e.g., a stable isotope-labeled analogue).

  • Solid-Phase Extraction (SPE):

    • Pre-activate a Sep-Pak C18 cartridge by passing through 1 mL of methanol followed by 1 mL of 0.1% formic acid.

    • Load 1 mL of the diluted urine sample onto the cartridge.

    • Wash the cartridge twice with 1 mL of 0.1% formic acid to remove interfering substances.

    • Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% acetic acid/acetonitrile, 90:10, v/v).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Experimental Workflow: Quantification of this compound in Urine

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection dilution Dilution & Internal Standard Spiking urine_sample->dilution spe Solid-Phase Extraction (SPE) dilution->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Urine Sample Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

  • Column: A C18 reversed-phase column is typically used (e.g., Kinetex C18, 3.0 × 100 mm, 2.6 µm).[14]

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: 0.1% acetic acid in water.[14]

    • Solvent B: Acetonitrile with 0.1% acetic acid.[14]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[14]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion

This compound is a minor but informative metabolite of caffeine. While it does not appear to have a significant independent physiological role in the human body based on current scientific literature, its formation is directly linked to the activity of key drug-metabolizing enzymes, particularly CYP3A4. This has positioned this compound as a valuable non-invasive biomarker in clinical pharmacology and drug development. Future research may yet uncover subtle biological activities of this molecule, but its primary utility for researchers, scientists, and drug development professionals currently lies in its application as a metabolic marker. The robust analytical methods available for its quantification in biological fluids enable its reliable use in clinical and research settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, a terminal metabolite of caffeine, offers a unique window into the intricate workings of human purine metabolism. While often viewed as a simple biomarker of coffee and tea consumption, its formation and subsequent fate are intrinsically linked to the same enzymatic machinery responsible for the breakdown of endogenous purines. This guide provides an in-depth exploration of this connection, detailing the metabolic pathways, enzymatic players, and analytical methodologies crucial for research and therapeutic development. Understanding the nuances of this compound metabolism can provide valuable insights into drug-metabolizing enzyme activity, particularly Cytochrome P450 1A2 (CYP1A2), and its interplay with the purine degradation pathway, which is centrally implicated in conditions like hyperuricemia and gout.

The Metabolic Journey of Caffeine to this compound

Caffeine (1,3,7-trimethylxanthine), a purine alkaloid, undergoes extensive metabolism in the liver, with less than 3% being excreted unchanged.[1] The primary route of caffeine metabolism, accounting for 70-80% of the process, is N-3 demethylation to paraxanthine, a reaction predominantly catalyzed by CYP1A2.[1] However, a notable and direct pathway involves the C-8 hydroxylation of caffeine to form this compound. This conversion accounts for approximately 15% of caffeine metabolism.[1]

Several cytochrome P450 enzymes have been implicated in the formation of this compound from caffeine, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1] While CYP1A2 is the principal enzyme in overall caffeine metabolism, these other enzymes also contribute to this specific hydroxylation reaction.[1]

Quantitative Overview of Caffeine Metabolism

The following table summarizes the quantitative distribution of the primary metabolic pathways of caffeine.

MetabolitePercentage of Caffeine MetabolismKey Enzymes Involved
Paraxanthine70-80%CYP1A2
Theobromine7-8%CYP1A2, CYP2E1
Theophylline7-8%CYP1A2, CYP2E1
This compound ~15% CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4

Signaling Pathways and Metabolic Intersections

The metabolism of this compound is a critical intersection point. While it is a direct metabolite of an exogenous compound (caffeine), its structural similarity to other purines places it within the broader context of endogenous purine degradation.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine Caffeine->Paraxanthine ~70-80% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~7-8% (CYP1A2, CYP2E1) Theophylline Theophylline Caffeine->Theophylline ~7-8% (CYP1A2, CYP2E1) TMU This compound Caffeine->TMU ~15% (CYP1A2, CYP2E1, CYP2C8/9, CYP3A4) Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Metabolic pathways of caffeine.

The broader purine metabolism pathway culminates in the production of uric acid, a process in which the enzyme xanthine oxidase plays a pivotal role.[2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[2] While this compound is not a direct substrate for xanthine oxidase in the same manner as xanthine, the overall regulation of purine metabolism and the activity of xanthine oxidase can have indirect implications for the cellular environment in which this compound exists.

purine_metabolism cluster_purine Endogenous Purine Breakdown cluster_caffeine Exogenous Purine (Caffeine) Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO Xanthine Oxidase Hypoxanthine->XO UricAcid Uric Acid Xanthine->UricAcid Oxidation Xanthine->XO Caffeine Caffeine (1,3,7-Trimethylxanthine) TMU This compound Caffeine->TMU C8-Hydroxylation (CYP Enzymes)

Caption: Intersection of caffeine and purine metabolism.

Experimental Protocols: Measurement of this compound

The gold standard for the quantitative analysis of this compound and other caffeine metabolites in biological matrices such as plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Thawing: Frozen plasma or serum samples are thawed on ice.

  • Aliquoting: A specific volume of the sample (e.g., 100 µL) is transferred to a clean microcentrifuge tube.

  • Protein Precipitation: A threefold volume of a cold organic solvent, typically acetonitrile or methanol containing an internal standard, is added to the sample.

  • Vortexing: The mixture is vortexed vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for the separation of caffeine and its metabolites.

    • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for ionizing caffeine and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique provides excellent sensitivity and specificity.

Experimental Workflow Visualization

experimental_workflow Start Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End Results DataAnalysis->End

Caption: LC-MS/MS experimental workflow.

Quantitative Data on this compound

The concentration of this compound in biological fluids can vary significantly based on an individual's caffeine intake, their genetic makeup (specifically polymorphisms in CYP enzymes), and the presence of inducers or inhibitors of these enzymes.

Biological MatrixPopulationMean Concentration (µmol/L)Reference
UrineUS Adults1.24 (Median)[3]

Note: This value represents the median from a large population study and individual values can vary widely.

Conclusion and Future Directions

The study of this compound provides a valuable lens through which to examine the interplay between xenobiotic and endogenous metabolic pathways. For researchers, it serves as a relatively non-invasive biomarker for assessing the activity of a suite of important drug-metabolizing enzymes. For drug development professionals, understanding the factors that influence the formation of this metabolite can aid in predicting and managing drug-drug interactions, particularly for compounds metabolized by CYP1A2 and other related P450s.

Future research should focus on further elucidating the precise contribution of each CYP isozyme to this compound formation and how this is influenced by genetic polymorphisms. Additionally, exploring the potential for this compound or its ratios to other caffeine metabolites as a more refined biomarker for specific disease states or as an indicator of altered purine metabolism warrants further investigation. The continued development and refinement of high-throughput analytical methods will be crucial in advancing our understanding of this key metabolic nexus.

References

A Comprehensive Literature Review on 1,3,7-Trimethyluric Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a purine alkaloid and a minor metabolite of caffeine.[1] As a product of caffeine metabolism, it is frequently detected in biological fluids and has garnered interest for its potential physiological and pathological roles. This technical guide provides a comprehensive review of the current research on this compound, summarizing key findings on its physicochemical properties, metabolism, and analytical methodologies. Furthermore, it explores its involvement in oxidative stress and potential associations with disease, offering insights for future research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₀N₄O₃--INVALID-LINK--
Molecular Weight 210.19 g/mol --INVALID-LINK--
CAS Number 5415-44-1--INVALID-LINK--
Water Solubility 28.3 mg/mL--INVALID-LINK--
logP -0.49--INVALID-LINK--
pKa (Strongest Acidic) 8.46--INVALID-LINK--
pKa (Strongest Basic) -5.7--INVALID-LINK--
Polar Surface Area 72.96 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--

Metabolism and Pharmacokinetics

This compound is primarily formed through the C-8 oxidation of caffeine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2E1, and CYP3A4 being the major contributors.[2][3] The metabolic ratio of this compound to caffeine has been investigated as a potential biomarker for CYP3A activity.[4]

Following caffeine intake, this compound is excreted in the urine along with other caffeine metabolites.[5][6] Studies have quantified its concentration in urine, showing moderate correlations with overall caffeine consumption.[5]

dot

cluster_cyp Cytochrome P450 Enzymes Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2 CYP1A2 Caffeine->CYP1A2 CYP2E1 CYP2E1 Caffeine->CYP2E1 CYP3A4 CYP3A4 Caffeine->CYP3A4 TMU This compound CYP1A2->TMU C-8 Oxidation CYP2E1->TMU C-8 Oxidation CYP3A4->TMU C-8 Oxidation

Caffeine Metabolism to this compound

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and biomarker validation. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique for this purpose.

UPLC-MS/MS Method for Quantification in Urine

This protocol is based on methodologies described for the analysis of caffeine and its metabolites in urine.[7]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

  • Dilute the supernatant 1:10 with ultrapure water.

  • For calibration standards and quality controls, spike blank urine with known concentrations of this compound standard.

2. UPLC Conditions:

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 1% B

    • 1-5 min: 1-30% B

    • 5-6 min: 30-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-1% B

    • 7.1-8 min: 1% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 211.1 > 168.1

    • Qualifier: 211.1 > 140.1

  • Cone Voltage: 30 V

  • Collision Energy: 20 eV

dot

Sample Urine Sample Prep Sample Preparation (Centrifugation, Dilution) Sample->Prep UPLC UPLC Separation Prep->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Analysis (Quantification) MS->Data

UPLC-MS/MS Experimental Workflow

Role in Oxidative Stress

Emerging evidence suggests a potential role for this compound in the context of oxidative stress. Studies have shown that it can be formed from caffeine under conditions of oxidative stress. While direct studies on its antioxidant capacity are limited, its structural similarity to uric acid, a known antioxidant, suggests it may possess radical scavenging properties.

dot

ROS Reactive Oxygen Species (ROS) Caffeine Caffeine ROS->Caffeine Induces Oxidation TMU This compound Caffeine->TMU Scavenging Radical Scavenging TMU->Scavenging Scavenging->ROS Neutralizes

Potential Role in Oxidative Stress

Association with Disease

The involvement of this compound in disease pathogenesis is an area of active investigation. Metabolomic studies have identified altered levels of this compound in certain pathological conditions.

Rheumatoid Arthritis

Several metabolomics studies of rheumatoid arthritis (RA) patients have reported the presence of this compound in the metabolic profiles of biofluids.[8] However, its specific role in the pathophysiology of RA remains to be elucidated. It is unclear whether its presence is a consequence of the disease and associated inflammation and oxidative stress, or if it actively participates in the inflammatory cascade. Further research is needed to determine if this compound could serve as a biomarker for RA or if it represents a potential therapeutic target.

Therapeutic Potential and Future Directions

The potential therapeutic applications of this compound are largely unexplored. Its putative antioxidant properties suggest that it could be investigated for conditions associated with oxidative stress. However, dedicated studies are required to validate its efficacy and safety in preclinical models.

Future research should focus on:

  • Elucidating direct biological effects: Investigating the interaction of this compound with specific cellular signaling pathways, such as the MAPK and NF-κB pathways, which are known to be involved in inflammation and oxidative stress.[9][10][11]

  • Validating its role in disease: Conducting targeted studies to understand its specific contribution to the pathophysiology of diseases like rheumatoid arthritis.

  • Exploring therapeutic applications: Evaluating the therapeutic potential of this compound and its analogues in preclinical models of inflammatory and oxidative stress-related diseases.

Conclusion

This compound is a caffeine metabolite with emerging biological significance. This technical guide has summarized the current knowledge regarding its physicochemical properties, metabolism, and analytical determination. While its role in oxidative stress and disease is beginning to be explored, significant research gaps remain. Further investigation into its direct biological effects and therapeutic potential is warranted and could open new avenues for drug discovery and development.

References

An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trimethyluric acid, a key metabolite of caffeine, holds a significant place in the study of purine alkaloid metabolism and pharmacology. Its discovery is intrinsically linked to the foundational work on purines by pioneers like Emil Fischer in the late 19th century. This technical guide provides a comprehensive overview of the historical timeline of its discovery, detailed physicochemical properties, and modern analytical and synthetic methodologies. Furthermore, it elucidates its role in metabolic pathways and its application as a biomarker in clinical and research settings. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information on this compound.

Discovery and Historical Timeline

The discovery of this compound is not marked by a single definitive event but rather evolved from the extensive research into uric acid and its derivatives, a field significantly advanced by the work of Hermann Emil Fischer.[1][2][3]

  • 1776: Carl Wilhelm Scheele first isolated uric acid from kidney stones, laying the groundwork for the study of this class of compounds.[4]

  • Late 19th Century: The pioneering work of Hermann Emil Fischer on purines established the fundamental understanding of the structures of uric acid, xanthine, caffeine, and theobromine.[1][2][3] His research between 1881 and 1899 was instrumental in elucidating the chemical relationships between these compounds, and it is within this context that the existence and structure of methylated uric acid derivatives like this compound were conceptualized and likely first synthesized.[1][2][3]

  • 1882: Ukrainian chemist Ivan Horbaczewski achieved the first synthesis of uric acid, further enabling the study of its derivatives.[4]

  • Early 20th Century: As the metabolism of caffeine and other methylxanthines began to be investigated, this compound was identified as a metabolic byproduct in humans and other organisms.

While a specific publication detailing the first isolation or synthesis of this compound is not readily apparent from historical records, its discovery is a direct consequence of the systematic exploration of purine chemistry led by Fischer and his contemporaries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. Key quantitative data are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀N₄O₃[5][6]
Molar Mass 210.19 g/mol [5]
Appearance White, crystalline solid[6]
Melting Point ≥ 300 °C[6]
Water Solubility 5.5 mg/mL at 15 °C[5]
logP -0.4[5]
Table 2: Toxicological Data
TestRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50 OralRodent - rat>2 gm/kgDetails of toxic effects not reported other than lethal dose value.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound, including its synthesis and analytical determination.

Synthesis of this compound from Uric Acid

This protocol is based on the general principles of uric acid derivative synthesis, involving the methylation of uric acid.[8]

Materials:

  • [2-¹⁴C]Uric acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate developing solvents for TLC

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve a known quantity of [2-¹⁴C]uric acid in an aqueous solution.

  • Adjust the pH of the solution to 9 using a NaOH solution. This is crucial for facilitating the methylation reaction.

  • Slowly add dimethyl sulfate to the reaction mixture with constant stirring. The methylation of the nitrogen atoms on the purine ring will occur.

  • Monitor the progress of the reaction using TLC. This will allow for the identification of the formation of 1,3,7,9-tetramethyluric acid and other methylated derivatives.

  • Once the reaction is complete, as indicated by TLC, neutralize the reaction mixture.

  • Extract the products from the aqueous solution using an appropriate organic solvent.

  • Purify the crude product using column chromatography or repeated TLC to isolate 1,3,7,9-tetramethyluric acid and O(8),1,3,7-tetramethyluric acid. The yield of the latter, which is structurally similar to this compound, was reported to be 6.3% after repeated purification.[8]

Quantitative Analysis of this compound in Urine by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of caffeine and its metabolites, including this compound, in urine samples.[1][9]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 5 µm)[1]

  • Mobile phase: Methanol, Acetonitrile, and 0.05% Acetic Acid in water

  • Urine samples

  • Standards of caffeine and its metabolites (including this compound)

  • Solid-Phase Extraction (SPE) cartridges for sample preparation

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Perform Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol followed by water. Load the urine sample, wash with a weak solvent to remove interferences, and then elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.[9]

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 40 °C).[9]

    • Prepare the mobile phase. A typical composition is a mixture of methanol, acetonitrile, and 0.05% acetic acid in water (e.g., 12:1:87 v/v).[1] A gradient elution program can also be used, starting with a lower percentage of the organic solvent and gradually increasing it.[9]

    • Set the flow rate (e.g., 1.2 mL/min).[1]

    • Set the UV detector to the appropriate wavelength for detecting the analytes (e.g., 280 nm).[1]

    • Inject a known volume of the prepared sample and standards onto the HPLC column.

  • Data Analysis:

    • Identify the peaks corresponding to caffeine and its metabolites based on their retention times compared to the standards.

    • Quantify the concentration of this compound and other metabolites by comparing their peak areas to the calibration curve generated from the standards.

Signaling Pathways and Metabolic Processes

This compound is a key player in the metabolic cascade of caffeine in humans. The following diagrams illustrate the primary metabolic pathways.

Diagram 1: Human Caffeine Metabolism

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) TMU This compound Caffeine->TMU <5% (CYP1A2, CYP2E1, CYP3A4) Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Overview of the major metabolic pathways of caffeine in humans.

Diagram 2: Experimental Workflow for Urinary Metabolite Analysis

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Identification Peak Identification (vs. Standards) UV_Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Results Results Reporting Quantification->Results

Caption: A typical experimental workflow for the analysis of urinary caffeine metabolites using HPLC.

Conclusion

This compound, while a minor metabolite of caffeine, plays a crucial role in our understanding of xenobiotic metabolism and serves as a valuable biomarker for assessing the activity of key drug-metabolizing enzymes. Its history is deeply rooted in the foundational era of organic chemistry, and its study continues to be relevant in modern pharmacology and clinical chemistry. This guide provides a consolidated resource of its historical context, physicochemical properties, and essential experimental protocols, intended to support the ongoing research and development efforts in related scientific fields.

References

An In-depth Technical Guide to 1,3,7-Trimethyluric Acid: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-trimethyluric acid, a key metabolite of caffeine. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents established experimental protocols for its synthesis and analysis, and elucidates its position within the broader context of human caffeine metabolism. This guide is intended to serve as a foundational resource for professionals in research, scientific, and drug development fields who are engaged with xanthine derivatives and their metabolic pathways.

Introduction

This compound, also known as 8-oxy-caffeine, is a purine alkaloid and a minor but significant metabolite of caffeine in humans.[1] It is an oxopurine characterized by the substitution of oxo groups at positions 2, 6, and 8 of the purine ring, with methyl groups attached to the nitrogen atoms at positions 1, 3, and 7.[2] As a product of C-8 oxidation of caffeine, its presence in urine can serve as a biomarker for caffeine consumption.[3] The metabolic transformation of caffeine to this compound is primarily mediated by a suite of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1] Understanding the molecular characteristics and metabolic fate of this compound is crucial for studies in pharmacokinetics, drug metabolism, and toxicology.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₈H₁₀N₄O₃ .[1] Its structure consists of a purine core, which is a bicyclic aromatic organic compound composed of a pyrimidine ring fused to an imidazole ring. Specifically, it is a xanthine derivative with methyl groups at the N1, N3, and N7 positions and carbonyl groups at the C2, C6, and C8 positions.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) TMU This compound Caffeine->TMU C-8 Hydroxylation Enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4 Enzymes->Caffeine

References

An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid: Synonyms, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,7-Trimethyluric acid, a key metabolite of caffeine. It covers its nomenclature, biochemical pathways, and analytical methodologies, offering valuable information for researchers in pharmacology, toxicology, and drug development.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A thorough understanding of this nomenclature is crucial for effective database searching and clear scientific communication.

Synonym/Alternative Name Source/Context
IUPAC Name 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[1]
Common Synonyms 8-Oxy-caffeine[1]
Trimethyluric acid[1]
1,3,7-Trimethylurate
Chemical Database Identifiers
CAS Number5415-44-1[1]
PubChem CID79437[2]
ChEBI ID691622[1]
Other Names 1,3,7-trimethyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6,8-trione
2,6,8-Trihydroxy-1,3,7-trimethylpurine
8-Hydroxy-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Biochemical Significance: A Key Metabolite of Caffeine

This compound is a purine alkaloid and a minor but significant metabolite of caffeine in humans.[1] Its formation is primarily a result of the C-8 hydroxylation of the caffeine molecule. This metabolic process is catalyzed by several cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 and CYP3A4 playing prominent roles.[1] Other enzymes that may be involved include CYP2E1, CYP2C8, and CYP2C9.[1]

The ratio of this compound to caffeine in biological fluids, such as plasma and urine, is increasingly being investigated as a non-invasive biomarker for assessing the in vivo activity of CYP3A4.[3][4] This is of particular interest in clinical pharmacology and drug development, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. Variability in CYP3A4 activity can significantly impact drug efficacy and toxicity.

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the formation of this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) TMU This compound Caffeine->TMU <5% (CYP1A2, CYP3A4)

Figure 1. Primary metabolic pathways of caffeine.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound, primarily focusing on its role as a biomarker for CYP3A4 activity.

Parameter Value Context Reference
Correlation Coefficient (r) 0.82Correlation between apparent oral midazolam clearance (a CYP3A4 probe) and the this compound/caffeine ratio at 3 hours post-dose.[3]
Correlation Coefficient (r) 0.79Correlation between apparent oral midazolam clearance and the this compound/caffeine ratio at 4 hours post-dose.[3]
Correlation Coefficient (r) 0.65Correlation between apparent oral midazolam clearance and the this compound/caffeine ratio at 6 hours post-dose.[3]
Linear Range (Rat Plasma) 2.5 - 1200 ng/mLValidated concentration range for the quantification of this compound in rat plasma using UHPLC-MS/MS.[5]
Linear Range (Human Plasma) 4.1 - 3000 ng/mLWhile not specific to this compound alone, this represents a typical linear range for caffeine and its primary metabolites in human plasma using HPLC-ESI-MS/MS.[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible quantification of this compound in biological matrices. Below are representative methodologies for in vitro and in vivo analysis.

In Vitro Analysis: Caffeine Metabolism in Human Liver Microsomes

This protocol provides a general framework for studying the in vitro metabolism of caffeine to this compound using human liver microsomes.

Objective: To determine the kinetics of this compound formation from caffeine in a human liver microsomal system.

Materials:

  • Human liver microsomes (commercially available)

  • Caffeine (substrate)

  • This compound (analytical standard)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., isotope-labeled this compound)

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and caffeine at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated HPLC or LC-MS/MS method.

Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound formed in each incubation.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In Vivo Analysis: Quantification in Human Urine by HPLC

This protocol outlines a method for the determination of this compound and other caffeine metabolites in human urine samples.

Objective: To quantify the concentration of this compound in human urine following caffeine consumption.

Materials:

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE conditioning and elution)

  • Water (for SPE conditioning and washing)

  • 0.1% Acetic acid in water (for sample pH adjustment and SPE washing)

  • Acetonitrile (mobile phase component)

  • Formic acid or trifluoroacetic acid (mobile phase modifier)

  • Analytical standards for caffeine and its metabolites

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Adjust the pH of the urine to approximately 4.5 with 0.1% acetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water and then 0.1% acetic acid buffer.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 0.1% acetic acid buffer and then with distilled water to remove interfering substances.

    • Elute the analytes with methanol.

  • Sample Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analytes using a gradient elution program with a mobile phase typically consisting of acetonitrile and an acidic aqueous solution.

    • Detect the analytes using a UV detector (e.g., at 273 nm) or a mass spectrometer.

Data Analysis:

  • Construct a calibration curve using the analytical standards.

  • Determine the concentration of this compound in the urine samples based on the calibration curve.

  • Calculate the metabolic ratio of this compound to caffeine if required.

Mandatory Visualizations

Experimental Workflow for In Vivo Analysis

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Centrifugation, pH adjustment) SampleCollection->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC / UHPLC Separation Evaporation->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis

Figure 2. General workflow for the analysis of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the life sciences. The information presented herein should facilitate further investigation into its role in drug metabolism and its application as a clinical biomarker.

References

Toxicological profile and safety data for 1,3,7-Trimethyluric acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile and Safety of 1,3,7-Trimethyluric Acid

Introduction

This compound, also known as 8-oxo-caffeine, is a purine alkaloid and a minor metabolite of caffeine (1,3,7-trimethylxanthine) in humans.[1][2][3] Its formation is a result of C-8 oxidation of caffeine, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] As a metabolite of one of the most widely consumed dietary ingredients globally, understanding the toxicological and safety profile of this compound is pertinent for researchers in toxicology, pharmacology, and drug development.[2][3] The metabolic ratio of this compound to caffeine has been explored as a potential biomarker for assessing the activity of certain CYP enzymes, such as CYP3A.[5][6] This document provides a comprehensive overview of the available safety and toxicological data for this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for understanding its behavior in biological systems and for designing toxicological studies.

PropertyValueReference(s)
IUPAC Name 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[7]
Synonyms 8-oxo Caffeine, TMU, 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[7][8]
CAS Number 5415-44-1[8]
EC Number 226-507-9[7][8]
Molecular Formula C₈H₁₀N₄O₃[8]
Molecular Weight 210.19 g/mol [8]
Physical State Solid. White to Pale Beige.[8]
Melting Point ≥300°C[8]
Boiling Point 476.7°C at 760mmHg[8]
Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated). 5.5 mg/mL at 15 °C.[8][9]
Partition Coefficient (logP) -0.37[8]

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[10] Most available information is derived from safety data sheets (SDS) and limited acute toxicity studies.

Acute Toxicity

Limited data is available regarding the acute toxicity of this compound. An oral LD₅₀ in rats has been reported, suggesting low acute toxicity via the oral route.

Test TypeSpeciesRouteDoseToxic EffectsReference(s)
LD₅₀ (Lethal Dose, 50%) RatOral>2 g/kg (>2000 mg/kg)Details of toxic effects not reported other than lethal dose value.[5][11]
Genotoxicity and Mutagenicity

There is a significant lack of specific studies evaluating the genotoxic or mutagenic potential of this compound. Standard assays such as the bacterial reverse mutation test (Ames test) or in vitro chromosomal aberration tests have not been reported in the available literature for this specific compound.

Carcinogenicity

This compound is not listed as a carcinogen by major regulatory and research agencies.[7]

  • IARC (International Agency for Research on Cancer): Substance is not listed.[7]

  • NTP (National Toxicology Program): Substance is not listed.[7]

  • OSHA (Occupational Safety & Health Administration): Substance is not listed.[7]

Pharmacokinetics and Metabolism (ADME)

Metabolism of Caffeine to this compound

This compound is a human xenobiotic metabolite formed from caffeine.[9] The primary degradation of caffeine in humans involves N-demethylation and ring oxidation.[12] The formation of this compound is a result of the C-8 oxidation of the caffeine molecule.[4] This metabolic reaction is catalyzed by several cytochrome P450 isoforms in the liver.

The key enzymes involved in this biotransformation are:

The metabolic ratio of this compound to its parent compound, caffeine, is being investigated as a potential biomarker to characterize the in-vivo activity and variability of CYP3A enzymes.[6][15]

G Caffeine Caffeine (1,3,7-Trimethylxanthine) Metabolite This compound Caffeine->Metabolite Enzymes CYP1A2, CYP3A4, CYP2E1, CYP2C8, CYP2C9 Enzymes->Caffeine

Caffeine Metabolism to this compound.

Safety and Hazard Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7][10] However, some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[10]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[8][10]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[10]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[10]

Personal Protective Equipment (PPE)

When handling this compound, especially in an R&D setting, appropriate personal protective equipment should be used. This includes chemical-impermeable gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area to avoid dust formation and inhalation.[8]

Experimental Protocols

While specific, detailed experimental reports for the toxicological evaluation of this compound were not available in the searched literature, this section outlines the standard methodologies that would be employed for key toxicological endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology Outline:

  • Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations (e.g., frameshift, base-pair substitutions).[16]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.[16]

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls. This can be done using the plate incorporation or pre-incubation method.[17]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Bacterial Strains (e.g., S. typhimurium, E. coli) D Mix: Bacteria + Compound + (S9 Mix or Buffer) A->D B Prepare Test Compound Dose Concentrations B->D C Prepare S9 Mix for Metabolic Activation C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies on each plate F->G H Analyze Data: Compare to controls, assess dose-response G->H I Determine Mutagenic Potential H->I

Generalized Workflow for an Ames Test.
Acute Oral Toxicity Study (e.g., OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity. It involves the administration of the test substance to animals in a stepwise procedure using a small number of animals per step.

Methodology Outline:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for the initial step.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information.

  • Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Observations continue daily for a total of 14 days.

  • Stepwise Procedure: The outcome of the first step (e.g., mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested. This continues until the appropriate hazard classification can be determined.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

Conclusion

This compound is a minor human metabolite of caffeine. The available toxicological data is limited, with an acute oral LD₅₀ in rats of >2000 mg/kg, suggesting low acute toxicity.[5][11] It is not classified as a carcinogen by IARC, NTP, or OSHA.[7] However, comprehensive studies on its genotoxicity, chronic toxicity, and other toxicological endpoints are lacking in the public domain. Safety data sheets indicate a potential for irritation, and standard laboratory precautions are recommended when handling the compound.[10] Its primary relevance to researchers currently lies in its role in caffeine metabolism and its potential use as a biomarker for CYP450 enzyme activity.[6] Further investigation is required to fully characterize its toxicological profile.

References

Methodological & Application

Application Note: Quantification of 1,3,7-Trimethyluric Acid in Human Urine Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, a metabolite of caffeine, is an important biomarker for assessing caffeine metabolism and has been studied in relation to the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[1] Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding individual variations in drug metabolism. This application note provides a detailed protocol for the quantification of this compound in human urine samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of Caffeine

Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by a series of demethylation and oxidation reactions. A minor pathway in caffeine metabolism is the C-8 hydroxylation to form this compound.[2][3] This conversion is mediated by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[4]

Caffeine Caffeine 1,3,7-Trimethyluric_acid This compound Caffeine->1,3,7-Trimethyluric_acid C-8 Hydroxylation CYP_Enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4 CYP_Enzymes->Caffeine

Figure 1: Metabolic conversion of caffeine to this compound.

Quantitative Data

The concentration of this compound in urine can vary depending on an individual's caffeine intake, genetics, and other factors. The following table summarizes urinary concentrations of this compound from a study conducted on a large population.

AnalytePopulation (n)Median Concentration (μmol/L) [95% CI]Median Excretion Rate (nmol/min) [95% CI]
This compound24660.560 [0.497, 0.620]0.423 [0.385, 0.468]

Data from the National Health and Nutrition Examination Survey (NHANES) 2009-2010.[5]

Experimental Workflow

The overall workflow for the quantification of this compound in urine samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Dilution Dilution with Internal Standard Urine_Sample->Dilution SPE Solid Phase Extraction (SPE) Dilution->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for this compound analysis.

Experimental Protocols

Urine Sample Collection and Storage
  • Collect mid-stream urine samples in sterile containers.

  • For accurate quantification, a 24-hour urine collection can be performed, but spot urine samples are also commonly used.[5]

  • Record the total volume for 24-hour collections.

  • Centrifuge the urine at 3,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Store the supernatant at -80°C until analysis.

Sample Preparation

This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.

Materials:

  • Urine samples

  • Internal Standard (IS) solution (e.g., ¹³C₃-1,3,7-trimethyluric acid)

  • 0.1% Acetic acid in water

  • Methanol

  • Acetonitrile

  • SPE cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw urine samples on ice.

  • To 100 µL of urine, add 10 µL of the internal standard working solution.

  • Dilute the sample with 900 µL of 0.1% acetic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% acetic acid in water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% acetic acid in water.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound211.1168.125
¹³C₃-1,3,7-Trimethyluric acid (IS)214.1171.125

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • The calibration curve should be prepared in a surrogate matrix (e.g., synthetic urine or stripped urine) and processed through the same sample preparation procedure as the unknown samples.

  • Quantify the concentration of this compound in the urine samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The results can be expressed as concentration (e.g., ng/mL or µmol/L) or, if a 24-hour urine collection was performed, as total excretion over 24 hours. For spot urine samples, it is common to normalize the concentration to urinary creatinine to account for variations in urine dilution.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in human urine samples using LC-MS/MS. The described method, including sample preparation and analytical conditions, offers high sensitivity and specificity, making it suitable for a wide range of research and clinical applications. Adherence to this protocol will enable researchers to obtain accurate and reproducible data for pharmacokinetic, metabolic, and drug development studies.

References

Application Notes & Protocols for HPLC Analysis of 1,3,7-Trimethyluric Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, a metabolite of caffeine, is an important biomarker in pharmacokinetic and metabolic studies.[1][2] Accurate and reliable quantification of this analyte in biological fluids such as plasma, serum, and urine is crucial for understanding caffeine metabolism and its physiological effects. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering adequate sensitivity and selectivity.[3] This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using HPLC.

Principle

The method is based on the separation of this compound from other endogenous components in biological fluids using reversed-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 273-280 nm, where this compound exhibits significant absorbance.[4][5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical to remove interfering substances like proteins and phospholipids from the biological matrix, which can affect the analytical column's performance and the accuracy of the results. Two common methods are Solid-Phase Extraction (SPE) and protein precipitation.

a) Solid-Phase Extraction (SPE) Protocol (for Plasma, Serum, and Urine) [3][4][7][8]

This method offers high recovery and clean extracts.

  • Materials:

    • Oasis HLB SPE cartridges

    • Methanol

    • 5% Methanol in water

    • Methanol-2% acetic acid (70:30, v/v) solution

    • Nitrogen gas supply

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, serum, or urine, add an internal standard (e.g., isocaffeine at a concentration of about 8 ng/µL).[4] Vortex for 30 seconds.

    • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and other analytes with 1 mL of methanol-2% acetic acid (70:30) solution.[3]

    • Drying: Dry the eluent under a gentle stream of nitrogen gas at 40°C.[3]

    • Reconstitution: Reconstitute the dried residue in 50-100 µL of the mobile phase.[3]

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

b) Protein Precipitation Protocol (for Plasma and Serum)

This is a simpler and faster method suitable for high-throughput analysis.

  • Materials:

    • Acetonitrile or Methanol

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

  • Procedure:

    • Precipitation: To 200 µL of plasma or serum, add 400 µL of cold acetonitrile or methanol (1:2 ratio).

    • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully collect the supernatant.

    • Evaporation and Reconstitution (Optional but Recommended): Dry the supernatant under nitrogen and reconstitute in the mobile phase to enhance sensitivity.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Chromatographic Conditions

The following tables summarize typical HPLC conditions for the analysis of this compound.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemAgilent 1200 series or equivalent with UV detector
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Column TemperatureAmbient or controlled at 25-30°C
Injection Volume10-20 µL

Table 2: Mobile Phase and Gradient Conditions

MethodMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)
IsocraticAcetonitrile:Water (e.g., 20:80, v/v) with 0.1% formic acid1.0273
GradientA: 0.05% Trifluoroacetic acid in waterB: AcetonitrileGradient: 5-30% B over 15 min1.0280[4]
Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines.[9]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Precision The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels.Relative Standard Deviation (RSD) < 15% (20% at LLOQ)
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 85-115% (80-120% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD < 20%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte
Recovery The extraction efficiency of an analytical process, reported as a percentage.Consistent and reproducible recovery

Data Presentation

The following tables provide examples of quantitative data that should be generated during method validation.

Table 4: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115023
0.575115
1.0150230
5.0751150
10.01502300
20.03004600
Correlation Coefficient (r²) 0.9998

Table 5: Precision and Accuracy Data for this compound

Nominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=5)Intra-day Precision (%RSD)Intra-day Accuracy (%)
0.5 (LLOQ)0.48 ± 0.0612.596.0
1.5 (Low QC)1.55 ± 0.127.7103.3
7.5 (Mid QC)7.39 ± 0.456.198.5
15.0 (High QC)15.21 ± 0.785.1101.4

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing BiologicalFluid Biological Fluid (Plasma, Serum, Urine) AddIS Add Internal Standard BiologicalFluid->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Method 1 PP Protein Precipitation AddIS->PP Method 2 EvapRecon Evaporation & Reconstitution SPE->EvapRecon PP->EvapRecon Filtration Filtration (0.22 µm) EvapRecon->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UVDetector UV Detection (273-280 nm) HPLC->UVDetector Chromatogram Chromatogram Acquisition UVDetector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway cluster_caffeine_metabolism Caffeine Metabolism Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% TMU This compound Caffeine->TMU Direct Minor Pathway Paraxanthine->TMU Metabolic Conversion Theobromine->TMU Metabolic Conversion Theophylline->TMU Metabolic Conversion

Caption: Simplified metabolic pathway of caffeine leading to this compound.

References

Application Notes and Protocols for the Mass Spectrometric Detection of 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,7-Trimethyluric acid is a metabolite of caffeine and a member of the xanthine family of compounds. Its detection and quantification in biological matrices are of significant interest in various fields, including pharmacology, toxicology, and clinical chemistry, for monitoring caffeine metabolism and assessing exposure. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers highly sensitive and specific methods for the analysis of this compound in complex biological samples like plasma and urine.

This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-tandem mass spectrometry (LC-MS/MS) and GC-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected for the analysis of this compound using LC-MS/MS and GC-MS. These values are based on performance characteristics reported for similar analytes and should be established during in-house method validation.

Table 1: Typical Quantitative Performance of LC-MS/MS for this compound

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL[1]
Accuracy85 - 115%[2]
Precision (%CV)< 15%[2]
Recovery80 - 110%

Table 2: Typical Quantitative Performance of GC-MS for this compound (as TMS derivative)

ParameterTypical Value
Linearity Range10 - 2000 ng/mL
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 20 ng/mL
Precision (%CV)< 20%[3]
Recovery70 - 120%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative analysis of this compound in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • Precursor Ion (Q1): m/z 211.1 (M+H)⁺

      • Product Ions (Q3): m/z 168.1 (quantifier), m/z 140.1 (qualifier)

      • Note: These transitions should be optimized by direct infusion of a this compound standard.

    • Collision Energy: Optimize for each transition.

    • Ion Source Parameters: Optimize for the specific instrument used.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation (C18 Column) p5->a1 a2 ESI Ionization (+) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Workflow for the LC-MS/MS analysis of this compound.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol outlines a method for the analysis of this compound in urine, which requires derivatization to increase the volatility of the analyte for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Thaw frozen urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • To 50 µL of urine supernatant in a glass vial, add an appropriate internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial tightly and incubate at 60°C for 60 minutes.

  • Silylation: Cool the vial to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap tightly and incubate at 60°C for 30 minutes.[4]

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For initial identification, scan from m/z 50-600.

    • Selected Ion Monitoring (SIM) Mode for Quantification:

      • Monitor characteristic ions of the TMS-derivatized this compound.

      • Note: Specific ions need to be determined from the full scan mass spectrum of a derivatized standard. Predicted ions may include the molecular ion and fragments resulting from the loss of methyl and TMS groups.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Urine Sample p2 Drying p1->p2 p3 Methoximation p2->p3 p4 Silylation (MSTFA) p3->p4 a1 GC Separation (DB-5ms Column) p4->a1 a2 EI Ionization a1->a2 a3 MS Detection (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Metabolic conversion of caffeine to its major metabolites.

References

Sourcing and Application of 1,3,7-Trimethyluric Acid Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and analytical application of 1,3,7-Trimethyluric acid reference standards. This compound is a metabolite of caffeine and serves as a valuable biomarker for studying the activity of cytochrome P450 enzymes, particularly CYP3A4.[1][2] Accurate quantification of this metabolite is crucial in various research and drug development settings.

Sourcing and Characterization of Analytical Reference Standards

High-purity this compound analytical reference standards are essential for accurate and reproducible analytical results. Several reputable suppliers offer this compound, often accompanied by a Certificate of Analysis (CoA) detailing its purity and characterization.

Table 1: Suppliers and Properties of this compound Reference Standards

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC StandardsTRC-T795000>98%5415-44-1C₈H₁₀N₄O₃210.19
Santa Cruz Biotechnologysc-224927≥98% (HPLC)5415-44-1C₈H₁₀N₄O₃210.19
MedChemExpressHY-11332799.99%5415-44-1C₈H₁₀N₄O₃210.19
Simson Pharma Limited--5415-44-1C₈H₁₀N₄O₃210.19
HTS BiopharmaHTS-C-001TA-5415-44-1C₈H₁₀N₄O₃210.2
GlpBioGC46387>99.00%5415-44-1C₈H₁₀N₄O₃210.2
Cayman Chemical16949≥98%5415-44-1C₈H₁₀N₄O₃210.2

It is imperative to obtain the Certificate of Analysis from the chosen supplier to confirm the identity and purity of the reference standard before use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical and Solubility Data for this compound

ParameterValueReference
Molecular Weight 210.19 g/mol [3]
Melting Point >300 °C[4]
Solubility in DMSO 20 mg/mL[5]
Solubility in DMF 5 mg/mL[5]
Solubility in Water 5.5 mg/mL at 15 °C
Storage Temperature -20°C[1][5]
Solution Stability (-20°C) 1 month[1][5]
Solution Stability (-80°C) 6 months[1]

Metabolic Pathway of this compound Formation

This compound is a downstream metabolite of caffeine. The primary metabolic pathway involves the C-8 hydroxylation of caffeine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. Other CYP isoforms such as CYP1A2 and CYP2E1 may also contribute to a lesser extent.[4]

caffeine_metabolism Caffeine Caffeine Trimethyluric_acid This compound Caffeine->Trimethyluric_acid C-8 Hydroxylation Enzyme CYP3A4 (major) CYP1A2, CYP2E1 (minor) Enzyme->Caffeine

Caffeine Metabolism to this compound

Experimental Workflow for Analytical Standard QC

The following workflow outlines the steps for the quality control of a this compound analytical reference standard.

qc_workflow cluster_prep Standard Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Receive Receive Reference Standard Prepare Prepare Stock & Working Solutions Receive->Prepare HPLC HPLC-UV Analysis (Identity & Purity) Prepare->HPLC LCMS LC-MS/MS Analysis (Confirmation) Prepare->LCMS NMR NMR Spectroscopy (Structure Elucidation) Prepare->NMR Review Review & Compare Data with CoA HPLC->Review LCMS->Review NMR->Review Qualify Qualify for Use Review->Qualify

QC Workflow for this compound Standard

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound analytical reference standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add a small volume of DMSO (approximately 5 mL) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

    • Once dissolved, bring the volume to the mark with DMSO.

    • Stopper the flask and invert several times to ensure homogeneity.

    • This stock solution should be stored at -20°C or -80°C in amber vials to protect from light.[1][5]

  • Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve the desired concentration range for the calibration curve.

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL.

HPLC-UV Method for Purity Assessment

Objective: To determine the purity of the this compound reference standard using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 273 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared working standard solution of this compound.

  • Record the chromatogram and integrate the peak area of the main component and any impurities.

  • Calculate the purity of the reference standard by the area normalization method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

LC-MS/MS Method for Identification and Quantification

Objective: To confirm the identity and perform sensitive quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is particularly useful for analyzing the compound in complex biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Data acquisition and analysis software.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient is:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 211.1

  • Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 168.1, 140.1). The specific transitions and collision energies should be optimized for the instrument in use.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Procedure:

  • Optimize the MS/MS parameters by infusing a standard solution of this compound.

  • Develop and optimize the LC gradient to achieve good peak shape and separation from any potential interferences.

  • Prepare a calibration curve by analyzing a series of working standard solutions of known concentrations.

  • For biological samples, a sample preparation step such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is typically required to remove matrix components.

  • Analyze the prepared samples and standards by LC-MS/MS.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., this compound-d9) is highly recommended for accurate quantification in biological matrices.

References

Application Notes and Protocols for the Laboratory Synthesis of 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of 1,3,7-trimethyluric acid, also known as 8-oxocaffeine. This compound is a metabolite of caffeine and a member of the xanthine class of organic compounds.[1][2] It plays a role in human xenobiotic metabolism and has been identified as a metabolite in human blood serum and urine.[2] The protocols described herein are intended for use by qualified personnel in a laboratory setting.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 1,3,7-trimethyl-9H-purine-2,6,8-trione[2]
Synonyms 8-Oxocaffeine, Trimethyluric acid[2][3]
Molecular Formula C₈H₁₀N₄O₃[2]
Molecular Weight 210.19 g/mol [2]
CAS Number 5415-44-1[2]
Appearance White, crystalline solid[3]
Melting Point ≥ 300 °C[3]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented. Route 1 describes the direct methylation of uric acid, a common precursor for methylated xanthines. Route 2 outlines a synthesis starting from a pyrimidinedione derivative, which has been reported to produce this compound in high yield.

Route 1: Synthesis of this compound via Methylation of Uric Acid

This protocol is based on the general principle of methylating uric acid using a suitable methylating agent, such as dimethyl sulfate, in an alkaline solution.

Materials:

  • Uric acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beaker, round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

  • Dissolution of Uric Acid: In a well-ventilated fume hood, dissolve uric acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the uric acid.

  • Methylation Reaction: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, slowly add dimethyl sulfate (at least 3 equivalents) dropwise to the reaction mixture. Monitor the pH of the solution and maintain it at approximately 9 by the dropwise addition of 1 M NaOH as needed.

  • Reaction Monitoring: After the addition of dimethyl sulfate is complete, allow the reaction to stir at room temperature for several hours, or until the reaction is complete as determined by a suitable monitoring technique (e.g., Thin Layer Chromatography).

  • Neutralization and Precipitation: Once the reaction is complete, carefully neutralize the reaction mixture to approximately pH 7 with the dropwise addition of 1 M hydrochloric acid. The product, this compound, should precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Drying and Characterization: Dry the product in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Quantitative Data (Representative):

ParameterValue
Yield 40-60%
Purity >95%
¹H NMR Consistent with the structure of this compound.
Melting Point ≥ 300 °C
Route 2: Synthesis from 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione

This method has been reported to produce this compound in a high yield of 80%.[4]

Materials:

  • 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione

  • Dimethyl carbonate

  • Dimethylformamide (DMF)

  • Distilled water

  • Standard laboratory glassware

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (54.2 mmol) of 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione in dimethylformamide (DMF).[4]

  • Addition of Reagent: Cool the solution to 0-10 °C and add dimethyl carbonate (65.0 mmol).[4]

  • Heating and Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 12 hours.[4]

  • Workup and Isolation: After 12 hours, cool the reaction mixture and add water to precipitate the product. Filter the solid, and wash the filter cake with water.[4]

  • Drying and Yield Calculation: Dry the collected solid to obtain the final product. The reported yield for this procedure is 80% (9.11 g).[4]

Quantitative Data:

ParameterValueReference
Starting Material 10 g of 6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione[4]
Yield 80% (9.11 g)[4]
Product Appearance White solid[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials (e.g., Uric Acid or Pyrimidinedione derivative) Reaction Chemical Reaction (e.g., Methylation or Cyclization) Starting_Materials->Reaction Reagents Crude_Product Crude Product Reaction->Crude_Product Purification_Step Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Characterization Characterization (NMR, MS, IR, MP) Pure_Product->Characterization

Caption: General workflow for the synthesis of this compound.

Caffeine Metabolism Pathway

This compound is a metabolite of caffeine. The following diagram shows a simplified metabolic pathway.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Trimethyluric_Acid This compound Caffeine->Trimethyluric_Acid CYP1A2, CYP2E1, CYP3A4, etc.

Caption: Simplified metabolic pathway of caffeine.[3]

References

Designing In Vitro Studies Involving 1,3,7-Trimethyluric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid is a metabolite of caffeine, belonging to the xanthine class of compounds.[1] Its formation in the liver is catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1] As a xanthine derivative, this compound is structurally related to compounds known to interact with key signaling pathways in the cell, notably as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). These interactions suggest its potential role in modulating various physiological processes, including inflammation and cellular signaling.

These application notes provide a framework for designing and conducting in vitro studies to investigate the biological activities of this compound. The protocols outlined below are intended to serve as a starting point for researchers to explore its effects on phosphodiesterase activity, adenosine receptor binding, inflammatory responses, and related intracellular signaling cascades.

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. This includes, but is not limited to, IC50 values for enzyme inhibition, Ki values for receptor binding, and dose-dependent effects on cytokine production and second messenger levels.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of the test compound is critical for obtaining reliable and reproducible results in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in DMSO. A stock concentration of 10-50 mM is recommended. For instance, to prepare a 25 mg/mL stock solution in DMSO (equivalent to 118.94 mM), warming and sonication may be necessary to ensure complete dissolution.[2]

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations.

  • It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the activity of various PDE isoenzymes.

Materials:

  • Recombinant human PDE isoenzymes (e.g., PDE1-5)

  • cAMP or cGMP (substrate)

  • 5'-Nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • This compound

  • Positive control inhibitor (e.g., IBMX for non-selective inhibition, or specific inhibitors for each isoenzyme)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or control.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the enzymatic reaction and proceed with the second enzymatic step by adding 5'-nucleotidase to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate.

  • Incubate at 37°C for an additional 10-20 minutes.

  • Add the phosphate detection reagent to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary: PDE Inhibition

CompoundPDE IsozymeIC50 (µM)
This compoundPDE1Data to be determined
PDE2Data to be determined
PDE3Data to be determined
PDE4Data to be determined
PDE5Data to be determined
IBMX (Positive Control)Pan-PDEReference value
Adenosine Receptor Binding Assay

This protocol determines the binding affinity of this compound to different adenosine receptor subtypes.

Materials:

  • Cell membranes prepared from cells stably expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3)

  • Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)

  • This compound

  • Non-labeled selective antagonist for each receptor subtype (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the cell membranes, the radioligand, and either the binding buffer (for total binding), the non-labeled antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by this compound and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Quantitative Data Summary: Adenosine Receptor Binding

CompoundReceptor SubtypeKi (nM)
This compoundA1Data to be determined
A2AData to be determined
A2BData to be determined
A3Data to be determined
In Vitro Anti-Inflammatory Assay: Cytokine Measurement

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines in cultured immune cells.

Materials:

  • Immune cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Cell lysis buffer and protein assay reagent (for normalization)

Protocol:

  • Seed the cells in a 24- or 48-well plate and allow them to adhere and grow to a suitable confluency. For THP-1 cells, differentiation into macrophages using PMA may be required.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control and an unstimulated control.

  • Collect the cell culture supernatant for cytokine measurement.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • (Optional) Lyse the cells and determine the total protein concentration to normalize the cytokine data.

  • Analyze the dose-dependent effect of this compound on the production of TNF-α and IL-6.

Quantitative Data Summary: Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)Baseline levelBaseline level
LPS-stimulatedMaximal levelMaximal level
LPS + this compound (Dose 1)Data to be determinedData to be determined
LPS + this compound (Dose 2)Data to be determinedData to be determined
LPS + this compound (Dose 3)Data to be determinedData to be determined

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_signaling Signaling Pathway Analysis prep This compound Stock Solution (DMSO) pde PDE Inhibition Assay prep->pde Dilution in Assay Buffer/Medium ar Adenosine Receptor Binding Assay prep->ar Dilution in Assay Buffer/Medium inflammation Anti-inflammatory Assay (Cytokine Measurement) prep->inflammation Dilution in Assay Buffer/Medium camp cAMP/cGMP Measurement prep->camp Dilution in Assay Buffer/Medium nfkb NF-kB Activation Assay prep->nfkb Dilution in Assay Buffer/Medium mapk MAPK Phosphorylation (Western Blot) prep->mapk Dilution in Assay Buffer/Medium

Caption: General experimental workflow for in vitro characterization of this compound.

Potential Signaling Pathways of this compound

The following diagrams illustrate the hypothetical signaling pathways that may be modulated by this compound based on its classification as a xanthine derivative.

1. Adenosine Receptor Antagonism and Downstream Signaling

adenosine_pathway adenosine Adenosine receptor Adenosine Receptor (A1/A3 or A2A/A2B) adenosine->receptor Activates tm_acid This compound (Antagonist) tm_acid->receptor Blocks g_protein G-protein (Gi or Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (Gi) or Activates (Gs) camp cAMP ac->camp Produces pka PKA camp->pka response Cellular Response pka->response pde_pathway atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp pde Phosphodiesterase (PDE) camp->pde pka PKA camp->pka amp 5'-AMP pde->amp tm_acid This compound (Inhibitor) tm_acid->pde Inhibits response Cellular Response pka->response inflammation_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-kB Pathway tlr4->nfkb ap1 AP-1 mapk->ap1 nfkb_nuc NF-kB (in nucleus) nfkb->nfkb_nuc cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ap1->cytokines Promote Transcription nfkb_nuc->cytokines Promote Transcription tm_acid This compound tm_acid->mapk Potential Inhibition tm_acid->nfkb Potential Inhibition

References

Application Notes and Protocols for Using 1,3,7-Trimethyluric Acid as a CYP3A4 Activity Marker in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the urinary metabolic ratio of 1,3,7-trimethyluric acid to caffeine as a non-invasive biomarker for cytochrome P450 3A4 (CYP3A4) activity in clinical research.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the clearance of a large proportion of clinically used drugs. Significant inter-individual variability in CYP3A4 activity can lead to unpredictable drug responses and adverse events. Therefore, the ability to phenotype individuals for their CYP3A4 activity is invaluable in clinical pharmacology and drug development.

Caffeine, a widely consumed and safe compound, is metabolized by several CYP enzymes. While the major metabolic pathway of caffeine is N-demethylation mediated by CYP1A2, a minor pathway involving C-8 hydroxylation to form this compound (TMU) is predominantly catalyzed by CYP3A4.[1] The urinary ratio of TMU to caffeine can therefore serve as a minimally invasive biomarker to assess CYP3A4 activity.[2]

This document outlines the protocols for conducting a clinical study to measure CYP3A4 activity using the TMU/caffeine metabolic ratio, including participant preparation, sample collection, and bioanalytical methods.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of caffeine and the experimental workflow for a typical clinical study.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major Pathway, ~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 TMU This compound Caffeine->TMU CYP3A4 (Minor Pathway, ~5-15%) Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Figure 1: Caffeine Metabolic Pathway

experimental_workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Analysis Participant_Screening Participant Screening - Inclusion/Exclusion Criteria - Informed Consent Dietary_Restriction Dietary and Medication Restrictions (e.g., caffeine, grapefruit) Participant_Screening->Dietary_Restriction Caffeine_Admin Caffeine Administration (e.g., 100-200 mg oral dose) Dietary_Restriction->Caffeine_Admin Urine_Collection Timed Urine Collection (e.g., 0-4h, 4-8h post-dose) Caffeine_Admin->Urine_Collection Sample_Processing Urine Sample Processing - Aliquoting and Storage (-80°C) Urine_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis - Quantification of Caffeine and TMU Sample_Processing->LC_MS_MS Data_Analysis Data Analysis - Calculation of TMU/Caffeine Ratio - Correlation with CYP3A4 Activity LC_MS_MS->Data_Analysis

Figure 2: Clinical Study Experimental Workflow

Data Presentation

The following tables summarize quantitative data from a representative clinical study validating the TMU/caffeine ratio against the gold standard midazolam clearance for assessing CYP3A4 activity.

Table 1: Correlation of Apparent Oral Midazolam Clearance (CL/F) with Urinary Caffeine/TMU Ratio at Baseline

Time Point of Urine Collection (post-caffeine dose)Correlation Coefficient (r)
3 hours0.82
4 hours0.79
6 hours0.65

Data adapted from a study in 28 healthy male volunteers.[2]

Table 2: Correlation of Apparent Oral Midazolam Clearance (CL/F) with Urinary Caffeine/TMU Ratio after CYP3A4 Induction with Rifampicin

Time Point of Urine Collection (post-caffeine dose)Correlation Coefficient (r)
3 hours0.72
4 hours0.87
6 hours0.82

Data adapted from a study in 28 healthy male volunteers following 7 days of rifampicin (300 mg daily) administration.[2]

Experimental Protocols

This protocol is designed for a clinical study to assess CYP3A4 activity using the urinary TMU/caffeine ratio.

4.1.1. Participant Preparation

  • Inclusion/Exclusion Criteria: Recruit healthy, non-smoking volunteers. Exclude individuals with known hepatic or renal impairment, those taking medications known to inhibit or induce CYP3A4, and those with a high habitual caffeine intake that cannot be controlled.

  • Informed Consent: Obtain written informed consent from all participants.

  • Dietary and Medication Restrictions: Instruct participants to abstain from all sources of caffeine (coffee, tea, soda, chocolate) and other methylxanthines for at least 48 hours prior to the study day.[3] Participants should also avoid grapefruit and other known CYP3A4 modulators.[4]

4.1.2. Study Day Procedure

  • Fasting: Participants should arrive at the clinical research unit after an overnight fast of at least 8 hours.

  • Baseline Urine Sample: Collect a pre-dose urine sample.

  • Caffeine Administration: Administer a single oral dose of 100-200 mg of caffeine in capsule form with a standardized volume of water.[3][5]

  • Timed Urine Collection: Collect all urine produced in discrete intervals, for example, 0-2 hours, 2-4 hours, 4-6 hours, and 6-8 hours post-caffeine administration.[6] A 4-hour collection period has been suggested to be adequate for most caffeine metabolites.[6]

  • Sample Handling: Measure the volume of each urine collection, and aliquot samples into cryovials. Store samples at -80°C until analysis.

This protocol describes a method for the simultaneous quantification of caffeine and TMU in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Materials and Reagents

  • Caffeine and this compound analytical standards

  • Stable isotope-labeled internal standards (e.g., ¹³C₃-caffeine)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

4.2.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • Dilute the urine supernatant with a suitable buffer (e.g., 0.1% acetic acid).[3]

  • Add the internal standard solution to all samples, calibrators, and quality controls.

  • (Optional) Perform solid-phase extraction for sample clean-up if significant matrix effects are observed.

4.2.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for caffeine, TMU, and their respective internal standards.

Table 3: Example MRM Transitions for Caffeine and TMU

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
This compound211.1168.1
¹³C₃-Caffeine (IS)198.1140.1

4.2.4. Data Analysis and Calculation

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the concentration of caffeine and TMU in the urine samples using the calibration curve.

  • Calculate the urinary metabolic ratio of this compound to caffeine for each collection interval.

Conclusion

The use of the this compound to caffeine urinary metabolic ratio provides a convenient and minimally invasive method for assessing CYP3A4 activity in clinical studies.[2] This biomarker shows a strong correlation with the established probe drug midazolam, particularly after CYP3A4 induction.[2] The detailed protocols provided in these application notes offer a robust framework for researchers to implement this phenotyping method in their clinical investigations, contributing to a better understanding of inter-individual variability in drug metabolism and advancing personalized medicine. However, it is important to note that some studies suggest that CYP3A4-catalyzed 8-hydroxylation of caffeine in humans may not be sufficiently isoform-specific to be a definitive marker for CYP3A4 activity.[7] Therefore, results should be interpreted with consideration of the broader context of caffeine metabolism.

References

Application Notes and Protocols for Caffeine and Metabolite Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies investigating caffeine and its primary metabolites: paraxanthine, theobromine, and theophylline. The protocols outlined below are essential for researchers in pharmacology, toxicology, and drug development who are examining the pharmacokinetics, metabolic phenotyping, and cellular effects of caffeine.

Introduction

Caffeine, a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][2][3] This process yields three major metabolites: paraxanthine, theobromine, and theophylline, which themselves possess biological activity.[3][4] Understanding the pharmacokinetics and metabolic pathways of caffeine is crucial for assessing drug-drug interactions, liver function, and individual variations in drug metabolism.[1] Furthermore, caffeine's primary mechanism of action involves the antagonism of adenosine receptors, impacting various signaling pathways within the cell.[5]

Pharmacokinetic Studies

A typical pharmacokinetic study for caffeine involves the administration of a known dose of caffeine to subjects, followed by the collection of biological samples (plasma, urine, or saliva) at various time points.[6][7][8] These samples are then analyzed to determine the concentration of caffeine and its metabolites over time.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for caffeine and its major metabolites, derived from a study involving healthy subjects who consumed a coffee product containing 70.69 mg of caffeine.[6]

AnalyteCmax (µM)Tmax (h)
Caffeine10.501.2
Paraxanthine3.364.0 (approx.)
1-Methyluric Acid1.448.0 (approx.)
1-Methylxanthine1.278.0 (approx.)

Table 1: Peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax) for caffeine and its major metabolites after oral administration.[6]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a caffeine pharmacokinetic study.

G cluster_0 Subject Preparation cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis Subject Healthy Volunteers Abstinence Abstain from methylxanthine-containing foods/drinks for 3 days Subject->Abstinence Fasting Overnight Fast Abstinence->Fasting Dosing Oral Administration of Caffeine (e.g., 200 mg) Fasting->Dosing BloodSampling Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->BloodSampling UrineSampling Collect urine samples at intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24h) Dosing->UrineSampling Plasma Separate Plasma BloodSampling->Plasma Extraction Sample Extraction (Protein Precipitation or SPE) UrineSampling->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Stats Statistical Analysis PK->Stats

Experimental workflow for a caffeine pharmacokinetic study.

Analytical Methodology: Quantification of Caffeine and Metabolites

The simultaneous quantification of caffeine and its metabolites is typically achieved using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS).[3][4] This method offers high sensitivity and selectivity.

Sample Preparation Protocols

Protocol 1: Protein Precipitation for Plasma Samples [4]

This protocol is a simple and rapid method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma

  • Methanol (containing internal standards, e.g., caffeine-d9, paraxanthine-d3)

  • 125 mM Formic acid in methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 30 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of methanol containing the internal standards and 125 mM formic acid. The addition of formic acid helps to improve the purity of the analytes in the supernatant.[4]

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples [9]

This protocol is suitable for cleaning up complex matrices like urine.

Materials:

  • Human urine

  • 0.1% Acetic acid

  • Methanol

  • Sep-Pak C18 cartridges

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add 100 µL of urine to 10 mL of 0.1% acetic acid containing the internal standard.

  • Pass 1 mL of the diluted mixture through a pre-activated Sep-Pak C18 cartridge.

  • Wash the cartridge twice with 1 mL of 0.1% formic acid.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of 0.1% acetic acid/acetonitrile (90:10, v/v).

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides typical parameters for the LC-MS/MS analysis of caffeine and its metabolites.

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA time-programmed gradient from low to high organic content
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (m/z)Caffeine: 195 -> 138; Paraxanthine: 181 -> 124; Theobromine: 181 -> 124; Theophylline: 181 -> 124

Table 2: Typical LC-MS/MS parameters for the analysis of caffeine and its metabolites.

Signaling Pathway Analysis

Caffeine exerts its physiological effects primarily by acting as an antagonist at adenosine receptors.[5] However, it can also influence other cellular signaling pathways, particularly at higher concentrations.

Caffeine Metabolism and Primary Signaling Pathway

The following diagrams illustrate the metabolic conversion of caffeine and its subsequent impact on the adenosine receptor signaling pathway.

G Caffeine Caffeine CYP1A2 CYP1A2 Caffeine->CYP1A2 Metabolism in Liver Paraxanthine Paraxanthine (~84%) Theobromine Theobromine (~12%) Theophylline Theophylline (~4%) CYP1A2->Paraxanthine CYP1A2->Theobromine CYP1A2->Theophylline

Metabolic pathway of caffeine.

G Adenosine Adenosine AdenosineReceptor Adenosine Receptor (A1, A2A) Adenosine->AdenosineReceptor Binds to AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits Caffeine Caffeine Caffeine->AdenosineReceptor Blocks cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Activity (Drowsiness) cAMP->NeuronalActivity

Caffeine's antagonism of adenosine receptors.
Cell-Based Assays for Signaling Pathway Analysis

Protocol 3: Cell Viability Assay (MTT Assay) [10]

This assay is used to assess the cytotoxic effects of caffeine on cultured cells.

Materials:

  • Cell line of interest (e.g., NCI-H23 lung cancer cells)

  • 96-well plates

  • Caffeine stock solution

  • MTT solution (0.4 mg/mL)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Treat the cells with various concentrations of caffeine (e.g., 0-500 µM) for 24, 48, and 72 hours.

  • Remove the supernatant and incubate the cells with MTT solution at 37°C for 4 hours.

  • Replace the MTT solution with DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 4: Western Blot Analysis for Signaling Proteins [11]

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by caffeine.

Materials:

  • Cell lysates from caffeine-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive study of caffeine and its metabolites. By employing these methodologies, researchers can accurately quantify caffeine and its metabolites in biological matrices, elucidate their pharmacokinetic profiles, and investigate their impact on cellular signaling pathways. This knowledge is fundamental to advancing our understanding of caffeine's physiological and pharmacological effects.

References

Application Notes and Protocols for Solid-Phase Extraction of Methyluric Acids from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyluric acids are metabolites of methylxanthines, such as caffeine and theophylline, and their quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding metabolic pathways. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of these analytes from complex biological samples like urine and plasma prior to downstream analysis, typically by high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This document provides detailed application notes and protocols for the solid-phase extraction of methyluric acids.

Principle of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to prepare samples for analysis. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. Interferences are washed away, and the purified analytes are then eluted with a different solvent. The choice of sorbent and solvents is critical for achieving high recovery and sample purity. For methyluric acids, which are polar compounds, reversed-phase SPE is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18 or a polymeric sorbent) is used, and the analytes are adsorbed from a polar mobile phase (the sample).

Key Analytes

The primary methylxanthine precursors and their methyluric acid metabolites of interest include:

  • Methylxanthines: Caffeine, Theophylline, Paraxanthine, Theobromine, 1-Methylxanthine, 3-Methylxanthine, 7-Methylxanthine.

  • Methyluric Acids: 1-Methyluric acid (1-MU), 3-Methyluric acid (3-MU), 7-Methyluric acid (7-MU), 1,3-Dimethyluric acid (1,3-DMU), 1,7-Dimethyluric acid (1,7-DMU), 1,3,7-Trimethyluric acid (1,3,7-TMU).

Caffeine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of caffeine, leading to the formation of various methylxanthines and methyluric acids. The primary enzyme responsible for the initial steps of caffeine metabolism is Cytochrome P450 1A2 (CYP1A2), with subsequent oxidation steps often catalyzed by Xanthine Oxidase (XO).

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 TMU This compound Caffeine->TMU Xanthine Oxidase DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 Xanthine Oxidase MX_7 7-Methylxanthine Paraxanthine->MX_7 MX_1 1-Methylxanthine Paraxanthine->MX_1 CYP2A6 Theobromine->MX_7 Theophylline->MX_1 MX_3 3-Methylxanthine Theophylline->MX_3 Xanthine Xanthine MX_7->Xanthine MU_1 1-Methyluric Acid MX_1->MU_1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caffeine Metabolism Pathway

Data Presentation: Quantitative SPE Performance

The following tables summarize the recovery and limit of quantification (LOQ) data for various methylxanthines and methyluric acids using different SPE sorbents and biological matrices.

Table 1: Analyte Recovery from Plasma using Discovery DSC-18 SPE Cartridges

AnalyteRecovery (%)
Caffeine96
Paraxanthine88
Theobromine92
Theophylline85
Cotinine39

Data adapted from a study on the simultaneous determination of methylxanthines and cotinine in human plasma. The lower recovery of cotinine is attributed to its higher polarity.[1]

Table 2: Analyte Recovery from Serum and Urine using Oasis HLB Cartridges

AnalyteMatrixRecovery Range (%)
7-Methyluric acidSerum/Urine89 - 106
1-Methyluric acidSerum/Urine89 - 106
1,3-Dimethyluric acidSerum/Urine89 - 106
1,7-Dimethyluric acidSerum/Urine89 - 106
This compoundSerum/Urine89 - 106

High extraction recoveries were achieved for a range of methyluric acids from both serum and urine.[2]

Table 3: Comparison of SPE Sorbent Performance for Caffeine Extraction from Water

SPE SorbentRecovery (%)
Oasis HLB74.5
Oasis MCX69.1
C1865.3

This comparison in an aqueous matrix suggests that polymeric sorbents like Oasis HLB can offer superior recovery for caffeine compared to mixed-mode cation exchange (MCX) and traditional silica-based C18 sorbents.[3]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of methyluric acids from urine and plasma. An experimental workflow diagram is provided below.

SPE_Workflow start Start pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) start->pretreatment conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect Analytes) washing->elution analysis Downstream Analysis (e.g., HPLC, MS) elution->analysis end End analysis->end

General SPE Workflow
Protocol 1: Extraction of Methyluric Acids from Human Urine using Oasis HLB Cartridges

This protocol is designed for the extraction of a broad range of methylxanthine metabolites from urine.

Materials:

  • Oasis HLB (30 mg, 1 cc) SPE cartridges

  • Human urine samples

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (optional, for sample acidification)

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples for 30 seconds to ensure homogeneity.

    • Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

    • Take 1.0 mL of the supernatant and dilute with 1.0 mL of deionized water. Acidification with 0.1% formic acid may improve retention of some analytes.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1.0 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 1.0 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.

  • Sample Loading:

    • Load the 2.0 mL of pre-treated urine sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1.0 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the sorbent bed under vacuum for 1-2 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained analytes with 1.0 mL of methanol.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your HPLC or LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Extraction of Methylxanthines from Human Plasma using C18 SPE Cartridges

This protocol is suitable for the extraction of caffeine and its primary dimethylxanthine metabolites from plasma or serum.

Materials:

  • C18 SPE cartridges (e.g., Discovery DSC-18, 500 mg, 3 cc)

  • Human plasma samples

  • Methanol (HPLC grade)

  • Deionized water

  • Isopropanol (HPLC grade)

  • Chloroform (HPLC grade)

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples to room temperature.

    • To 100 µL of plasma, add 1.0 mL of deionized water and vortex to mix.[1]

  • SPE Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2.0 mL of methanol through the sorbent bed.[1]

    • Equilibrate the cartridges by passing 2.0 mL of deionized water.[1] Ensure the sorbent does not dry.

  • Sample Loading:

    • Load the diluted plasma sample onto the conditioned cartridge.

    • Apply a gentle vacuum to maintain a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1.0 mL of deionized water.

    • Follow with a wash of 1.0 mL of a less polar solvent like 5% methanol in water to remove weakly bound interferences.

    • Dry the sorbent bed thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes with 2.0 mL of methanol.[1] Some methods may use a mixture like 20% isopropanol in chloroform for more lipophilic analytes.[4]

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for your analytical method.[1]

    • Vortex and transfer to an autosampler vial for analysis.

Conclusion

Solid-phase extraction is a robust and reliable method for the cleanup and concentration of methyluric acids and their precursors from complex biological matrices. The choice of a polymeric reversed-phase sorbent, such as Oasis HLB, can provide high and reproducible recoveries for a wide range of metabolites in both urine and plasma. Traditional silica-based C18 sorbents are also effective, particularly for the less polar methylxanthines. The protocols provided herein offer a solid starting point for method development and can be further optimized to meet the specific requirements of the user's analytical instrumentation and target analytes.

References

1,3,7-Trimethyluric acid solubility in various organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of 1,3,7-trimethyluric acid, a key metabolite of caffeine and theophylline. Understanding the solubility of this compound is crucial for researchers in various fields, including pharmacology, toxicology, and drug development, to ensure accurate experimental design and interpretation of results.

Data Presentation: Solubility of this compound

The following tables summarize the available quantitative solubility data for this compound in various aqueous and organic solvents.

Table 1: Aqueous Solubility of this compound

SolventSolubilityTemperatureMethod
Water5.5 mg/mL[1]15 °CExperimental
Water28.3 mg/mL[2]Not SpecifiedPredicted

Table 2: Organic Solvent Solubility of this compound

SolventSolubilityMethod
Dimethyl Sulfoxide (DMSO)20 mg/mL[3][4]Experimental
Dimethyl Sulfoxide (DMSO)25 mg/mL[5]Experimental
Dimethylformamide (DMF)5 mg/mL[3][4]Experimental
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3][4]Experimental

Experimental Protocols

This section details the methodologies for determining the thermodynamic (equilibrium) solubility of this compound, primarily focusing on the widely accepted shake-flask method.

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds. It is advisable to determine the time to reach equilibrium in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general framework for the quantification of this compound. Method optimization will be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from any potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Typically 25-30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 280 nm is often suitable for detection.[6]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase). From this stock, prepare a series of dilutions to create calibration standards.

  • Sample Preparation: Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.

  • Calibration: Plot the peak area of the standards against their known concentrations to generate a calibration curve.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility.

Mandatory Visualizations

Metabolic Pathway of this compound Formation

This compound is a downstream metabolite in the metabolism of caffeine and theophylline. The primary enzymes responsible for its formation belong to the cytochrome P450 (CYP) family.

Metabolic Pathway of this compound cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism Caffeine Caffeine CYP_Caffeine CYP1A2, CYP2E1, CYP3A4, CYP2C8/9 Caffeine->CYP_Caffeine Theophylline Theophylline CYP_Theo_Hydrox CYP1A2, CYP2E1, CYP3A3 Theophylline->CYP_Theo_Hydrox CYP_Theo_Demeth CYP1A2 Theophylline->CYP_Theo_Demeth TMU This compound CYP_Caffeine->TMU C8-oxidation DMU 1,3-Dimethyluric Acid MX 1-Methylxanthine & 3-Methylxanthine XO Xanthine Oxidase MX->XO CYP_Theo_Hydrox->DMU Hydroxylation CYP_Theo_Demeth->MX N-demethylation XO->TMU Further Metabolism

Caption: Metabolic pathways leading to the formation of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask solubility determination protocol.

Solubility Determination Workflow cluster_quant Quantitative Analysis start Start: Excess Solid Compound + Solvent equilibration Equilibration (e.g., 24-72h shaking at constant temp.) start->equilibration phase_separation Phase Separation (Centrifugation or Filtration) equilibration->phase_separation supernatant Collect Supernatant phase_separation->supernatant quantification Quantification by HPLC supernatant->quantification analysis HPLC Analysis of Sample and Standards quantification->analysis calibration Prepare Calibration Standards calibration->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation end End: Thermodynamic Solubility calculation->end

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

Application Notes: 1,3,7-Trimethyluric Acid in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,7-Trimethyluric acid is a metabolite of caffeine, also known as 8-oxy-caffeine.[1][2] In pharmacokinetic (PK) modeling and drug development, it serves as a valuable biomarker for assessing the in vivo activity of specific Cytochrome P450 (CYP) enzymes. The formation of this compound from caffeine is primarily mediated by the 8-hydroxylation pathway.[3] Its quantification in biological matrices like plasma and urine allows researchers to probe enzyme function, particularly in the context of drug-drug interactions (DDIs) and phenotyping studies.

Core Applications

  • Biomarker for CYP3A4 Activity: The metabolic ratio of this compound to its parent compound, caffeine, can be utilized as a biomarker to characterize the variability in CYP3A activity within a study cohort.[4] Since CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs, understanding its baseline activity and susceptibility to modulation is critical in drug development. An anti-CYP3A antibody has been shown to virtually eliminate the 8-hydroxylation of caffeine to this compound, supporting its use as a marker for CYP3A activity.[3]

  • Probe in Drug-Drug Interaction (DDI) Studies: Caffeine, as a probe drug, is administered to subjects to assess the inducing or inhibiting effects of a new chemical entity (NCE) on various CYP enzymes. The formation of this compound is one of the metabolic endpoints measured.

    • Inhibition: A co-administered drug that inhibits CYP3A4 will decrease the rate of 8-hydroxylation, leading to a lower concentration of this compound and a reduced metabolic ratio.

    • Induction: Conversely, an inducer of CYP3A4 will increase the metabolic clearance of caffeine via this pathway, resulting in higher levels of this compound. This is a key assessment recommended by regulatory agencies like the FDA to evaluate the DDI potential of new drugs.[5][6]

  • Component of Pharmacokinetic "Cocktail" Studies: this compound formation can be monitored as part of a "cocktail" study, where multiple probe drugs are administered simultaneously to assess the activity of several CYP isozymes at once.[5][7] This approach provides a comprehensive metabolic phenotype of an individual or patient population efficiently.

  • Input for Physiologically-Based Pharmacokinetic (PBPK) Models: Data on the formation rate of this compound helps in the development and validation of PBPK models.[8][9][10] These models simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and can predict complex DDIs. By incorporating clinical data from probe drug studies, these models become more robust and predictive.

Quantitative Data Summary

The following tables summarize key quantitative data related to the role of this compound in pharmacokinetic studies.

Table 1: Cytochrome P450 Enzymes in this compound Formation

Parent CompoundMetaboliteKey Enzymes Involved in FormationPrimary Enzyme
CaffeineThis compoundCYP3A4, CYP1A2, CYP2E1, CYP2C8, CYP2C9[1][2][11]CYP3A4[3]

Table 2: Analytes in a Typical Caffeine-Based CYP Activity Study

AnalyteRole in StudyBiological Matrix
Caffeine (1,3,7-trimethylxanthine)Parent probe drug.[3]Plasma, Saliva, Urine
Paraxanthine (1,7-dimethylxanthine)Major metabolite of caffeine, primarily formed by CYP1A2.[12]Plasma, Saliva, Urine
Theobromine (3,7-dimethylxanthine)Metabolite of caffeine.[12]Plasma, Urine
Theophylline (1,3-dimethylxanthine)Metabolite of caffeine.[12]Plasma, Urine
This compound Metabolite of caffeine, primarily used as a probe for CYP3A activity.[3][4]Plasma, Urine

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP3A Activity Using Caffeine as a Probe

Objective: To measure the in vivo activity of CYP3A enzymes by quantifying the formation of this compound following oral administration of caffeine.

Materials:

  • Caffeine capsules/solution (e.g., 100 mg).[13]

  • K2-EDTA blood collection tubes.

  • Urine collection containers.

  • Centrifuge.

  • -80°C freezer for sample storage.

Methodology:

  • Subject Preparation:

    • Subjects should abstain from all caffeine- and methylxanthine-containing products (coffee, tea, chocolate, soda) for at least 72 hours prior to and during the study.[13]

    • Subjects should fast for at least 8 hours overnight before caffeine administration.

    • A baseline (pre-dose) blood and urine sample is collected.

  • Caffeine Administration:

    • Administer a single oral dose of caffeine (e.g., 100 mg) with a standardized volume of water.

  • Sample Collection:

    • Blood: Collect blood samples into K2-EDTA tubes at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Urine: Collect all urine produced over specific intervals (e.g., 0-8 hours, 8-24 hours). Record the total volume for each interval.

  • Sample Processing:

    • Plasma: Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate plasma.[14] Aliquot the plasma into cryovials.

    • Urine: Mix the pooled urine from each collection interval thoroughly. Aliquot representative samples into cryovials.

    • Store all plasma and urine samples at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the concentrations of caffeine and this compound in all samples using a validated bioanalytical method (see Protocol 2).

    • Calculate the Area Under the Curve (AUC) for both caffeine and this compound in plasma.

    • Determine the metabolic ratio, typically calculated as: (AUC of this compound) / (AUC of Caffeine).

    • In urine, the ratio can be calculated as the molar amount of this compound excreted divided by the molar amount of a urinary marker of caffeine exposure.

Protocol 2: Bioanalytical Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Materials:

  • Reference standards for this compound and a suitable stable isotope-labeled internal standard (SIL-IS).

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer).

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Microcentrifuge tubes.

  • Calibrated pipettes.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., 60% methanol).[7]

    • Perform serial dilutions of the this compound stock solution in blank, charcoal-stripped human plasma to create a calibration curve (e.g., 8-10 non-zero standards).[7]

    • Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

  • Sample Preparation (Protein Precipitation): [15]

    • Thaw plasma samples, calibrators, and QCs on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions (Example):

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound and its SIL-IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

caffeine_metabolism cluster_enzymes Metabolizing Enzymes CYP3A4 CYP3A4 Caffeine Caffeine CYP3A4->Caffeine CYP1A2 CYP1A2 CYP1A2->Caffeine CYP2E1 CYP2E1 CYP2E1->Caffeine others CYP2C8/9 others->Caffeine TMU This compound Caffeine->TMU 8-Hydroxylation

Caption: Metabolic conversion of Caffeine to this compound.

pk_workflow cluster_prep Study Preparation cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_analysis Data Interpretation A Subject Screening & Consent B Caffeine-Free Diet & Fasting A->B C Baseline Sampling (Blood/Urine) B->C D Administer Caffeine Probe Drug C->D E Timed Sample Collection (Blood/Urine) D->E F Sample Processing (Plasma/Urine Separation) E->F G Bioanalysis by LC-MS/MS F->G H Calculate Concentrations G->H I Pharmacokinetic Modeling H->I J Calculate Metabolic Ratios H->J K Assess DDI / CYP Phenotype I->K J->K

Caption: Workflow for an in vivo pharmacokinetic probe study.

References

A step-by-step protocol for isolating 1,3,7-Trimethyluric acid from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation of 1,3,7-trimethyluric acid, a key metabolite of caffeine, from biological matrices such as plasma, serum, and urine. The following application notes offer step-by-step guidance on sample pretreatment, extraction methodologies, and analytical quantification, tailored for professionals in research and drug development.

Introduction

This compound is a metabolite of caffeine and its quantification in biological fluids is crucial for pharmacokinetic and metabolic studies. Accurate isolation and measurement are essential for understanding caffeine metabolism and its physiological effects. This guide details two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The selection of an extraction method often depends on the desired recovery, sensitivity, and the nature of the biological matrix. Below is a summary of typical performance data for the described methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 85 - 105%80 - 95%
Limit of Detection (LOD) 0.05 - 0.1 µmol/L[1]5 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µmol/L14 - 41 ng/mL[2]
Linearity (r²) > 0.99> 0.99

Experimental Workflow

The overall process for isolating and quantifying this compound from biological samples can be visualized in the following workflow diagram.

Workflow cluster_pre Sample Pretreatment cluster_ext Extraction cluster_ana Analysis Sample Biological Sample (Plasma, Serum, or Urine) Centrifugation Centrifugation (if necessary) Sample->Centrifugation ProteinPrecipitation Protein Precipitation (for Plasma/Serum) Centrifugation->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE supernatant LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE supernatant Evaporation Solvent Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

Fig. 1: General workflow for the isolation and analysis of this compound.

Experimental Protocols

Sample Pretreatment

For Plasma and Serum Samples: Protein Precipitation

  • To 500 µL of plasma or serum in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the extraction step.

For Urine Samples:

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Use the resulting supernatant directly for the extraction procedure.

Extraction Methodologies

This protocol is adapted for use with reversed-phase SPE cartridges (e.g., Strata-X™ or equivalent).

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.

  • Loading: Load the pre-treated supernatant onto the cartridge at a low flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other metabolites with 1 mL of a methanol-acetic acid (70:30 v/v) solution.[3]

  • Proceed to the Solvent Evaporation and Reconstitution step.

This protocol is suitable for the extraction of this compound from urine.

  • To 1 mL of the pre-treated urine supernatant in a glass tube, add 5 mL of a chloroform-isopropanol (85:15, v/v) mixture.[4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Repeat the extraction process (steps 1-4) on the remaining aqueous layer with a fresh portion of the extraction solvent to maximize recovery.

  • Combine the organic extracts.

  • Proceed to the Solvent Evaporation and Reconstitution step.

Solvent Evaporation and Reconstitution
  • Evaporate the collected eluate (from SPE) or the combined organic extracts (from LLE) to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Analysis

The following provides a general HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05% acetic acid in water and methanol (e.g., 92.5:7.5, v/v).[4] The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standards of known this compound concentrations prepared in the same solvent as the final sample reconstitution.

Signaling Pathway and Logical Relationships

The logical progression of the analytical process from sample to result is depicted below.

LogicalFlow cluster_input Input cluster_process Processing Steps cluster_output Output BiologicalMatrix Biological Matrix (Plasma, Serum, Urine) Pretreatment Sample Pretreatment (Protein Precipitation/Centrifugation) BiologicalMatrix->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction PostExtraction Post-Extraction Processing (Evaporation & Reconstitution) Extraction->PostExtraction Analysis Instrumental Analysis (HPLC-UV) PostExtraction->Analysis QuantitativeResult Quantitative Result (Concentration of this compound) Analysis->QuantitativeResult

Fig. 2: Logical flow from biological sample to quantitative data.

References

UV/Visible spectrum analysis and interpretation for 1,3,7-Trimethyluric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 1,3,7-trimethyluric acid using UV/Visible spectrophotometry. It includes information on the spectral properties of the molecule, a comprehensive experimental protocol for its quantification, and an overview of its relevance as a primary metabolite of caffeine. This application note is intended to assist researchers in pharmacology, drug metabolism, and clinical diagnostics in developing robust analytical methods for this compound.

Introduction

This compound is a key metabolite of caffeine, formed through C-8 hydroxylation by cytochrome P450 enzymes, primarily CYP1A2, with contributions from CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1] As a significant downstream product of caffeine metabolism, the quantification of this compound is crucial for pharmacokinetic studies, drug-drug interaction assessments, and for understanding individual variations in caffeine metabolism. UV/Visible spectrophotometry offers a rapid, accessible, and cost-effective method for the quantitative analysis of this compound.

Spectral Characteristics

The UV/Visible spectrum of purine derivatives like this compound can be influenced by the pH of the solvent due to the presence of ionizable functional groups. Therefore, controlling the pH of the sample solutions is critical for reproducible and accurate measurements. It is recommended to use a buffered solution to maintain a constant pH throughout the analysis.

Table 1: Spectral Properties of this compound

ParameterValueReference
λmax 1235 nm
λmax 2289 nm
Molar Absorptivity (ε) at 289 nmData not available; Uric acid ε ≈ 12,500 M⁻¹cm⁻¹ at 292 nm (pH 9.4)[2]
Recommended SolventPhosphate Buffered Saline (PBS), pH 7.4

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using a UV/Visible spectrophotometer.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • UV-transparent cuvettes (1 cm path length)

  • Calibrated micropipettes and sterile tips

  • Volumetric flasks

  • Analytical balance

2. Instrumentation

  • A dual-beam UV/Visible spectrophotometer capable of scanning in the range of 200-400 nm.

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a small amount of a suitable solvent like DMSO if necessary, then bring the final volume to 10 mL with PBS (pH 7.4) in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with PBS (pH 7.4) to achieve a concentration range that brackets the expected concentration of the unknown samples (e.g., 1, 5, 10, 15, 20 µg/mL).

4. Sample Preparation

  • Biological samples (e.g., urine, plasma) may require pre-treatment steps such as protein precipitation, filtration, or solid-phase extraction to remove interfering substances.

  • Dilute the pre-treated sample with PBS (pH 7.4) to ensure the absorbance reading falls within the linear range of the calibration curve.

5. Measurement Procedure

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Wavelength Selection: Set the spectrophotometer to measure absorbance at 289 nm.

  • Baseline Correction: Fill a cuvette with PBS (pH 7.4) to serve as a blank. Place the cuvette in the sample holder and perform a baseline correction to zero the absorbance.

  • Measurement of Standards: Starting with the lowest concentration, measure the absorbance of each working standard solution at 289 nm. Rinse the cuvette with the next standard solution before each measurement.

  • Measurement of Samples: Measure the absorbance of the prepared unknown samples at 289 nm.

  • Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve. Apply the appropriate dilution factor to calculate the original concentration in the sample.

Data Presentation

Table 2: Example Calibration Data for this compound Analysis

Concentration (µg/mL)Absorbance at 289 nm
10.062
50.310
100.618
150.925
201.230

Logical Relationships and Workflows

The following diagrams illustrate the metabolic pathway of caffeine to this compound and the experimental workflow for its analysis.

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (84%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (4%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (12%) TrimethyluricAcid This compound Caffeine->TrimethyluricAcid CYP1A2, CYP2E1, CYP2C8/9, CYP3A4 Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Figure 1. Metabolic pathway of caffeine to this compound and other primary metabolites.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (PBS, Standards) Instrument Instrument Setup (λ=289 nm, Baseline) Reagents->Instrument Samples Prepare Samples (Dilution, Extraction) Samples->Instrument MeasureStandards Measure Standards Instrument->MeasureStandards MeasureSamples Measure Samples Instrument->MeasureSamples Calibration Generate Calibration Curve MeasureStandards->Calibration Quantification Quantify Samples MeasureSamples->Quantification Calibration->Quantification

Figure 2. Experimental workflow for the UV/Visible spectrophotometric analysis of this compound.

Conclusion

UV/Visible spectrophotometry provides a straightforward and reliable method for the quantification of this compound. Adherence to a standardized protocol, particularly with respect to pH control, is essential for obtaining accurate and reproducible results. The information and protocols provided in this application note serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and clinical science.

References

Troubleshooting & Optimization

Technical Support Center: 1,3,7-Trimethyluric Acid Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 1,3,7-Trimethyluric acid for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1] The reported solubility can vary slightly between different sources. It is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A summary of reported solubility data is presented in Table 1.

Q2: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.[2] Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium. You may need to prepare a more concentrated initial stock in DMSO to achieve your desired final concentration of the compound while keeping the DMSO concentration low.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) cell culture medium with vigorous vortexing or stirring can help to keep the compound in solution.

  • Consider a co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a stock solution in a 1:1 mixture of DMSO and PBS (pH 7.2) has been reported to have a solubility of 0.5 mg/mL.[3][4]

Q3: Can I use pH adjustment to improve the solubility of this compound in my aqueous buffer?

A3: Yes, pH adjustment can be an effective strategy. This compound is a weak acid with a pKa around 8.46.[5][6] Increasing the pH of the solution above the pKa will deprotonate the molecule, forming the more soluble trimethylurate salt. You can try dissolving the compound in a slightly alkaline buffer (e.g., pH 8.0-9.0). For derivatives of uric acid, the addition of a molar equivalent of NaOH or KOH can significantly increase water solubility.[7] However, it is crucial to ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability).

Q4: Are there any other methods to enhance the solubility of this compound for my in vitro assay?

A4: If the above methods are not sufficient, you can explore the following options:

  • Use of surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01-0.05%) to increase the solubility of hydrophobic compounds in enzyme assays.[2] However, be cautious as surfactants can be cytotoxic in cell-based assays.[2]

  • Sonication: Applying ultrasonic energy can help to break down crystal lattices and enhance the rate of dissolution.[2][4]

  • Heating: Gently warming the solution can increase the solubility of many compounds.[4][8] However, be mindful of the thermal stability of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
Water5.5 mg/mL (at 15°C)[9]
Water28.3 mg/mL (predicted)[5][6]
Dimethyl Sulfoxide (DMSO)20 mg/mL[3][4]
Dimethylformamide (DMF)5 mg/mL[3][4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 210.19 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 2.1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution in DMSO is generally stable for at least one month at -20°C and up to six months at -80°C.[8]

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium, you would add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Dispense Medium: Add the required volume of pre-warmed cell culture medium to a sterile tube.

  • Add Stock Solution: While vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Vortex the final solution for an additional 10-15 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve add_stock Add Stock to Medium (while vortexing) dissolve->add_stock Use Stock Solution prewarm_medium Pre-warm Aqueous Medium prewarm_medium->add_stock final_mix Vortex Briefly add_stock->final_mix in_vitro_assay In Vitro Experiment final_mix->in_vitro_assay Use Immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes success Problem Solved start->success No lower_conc->success Success fail Still Precipitates lower_conc->fail optimize_dmso Optimize DMSO % optimize_dmso->success Success optimize_dmso->fail ph_adjust Adjust pH (if applicable) ph_adjust->success Success ph_adjust->fail co_solvent Use Co-solvent (e.g., DMSO:PBS) co_solvent->success Success co_solvent->fail fail->optimize_dmso Try Next fail->ph_adjust Try Next fail->co_solvent Try Next other_methods Consider Surfactants or Sonication fail->other_methods Last Resort other_methods->success

Caption: Troubleshooting flowchart for solubility issues.

References

Overcoming challenges in the quantification of 1,3,7-Trimethyluric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1,3,7-Trimethyluric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound using HPLC or LC-MS/MS.

Problem IDQuestionPossible CausesSuggested Solutions
HPLC-01 Poor peak shape (tailing or fronting) for this compound. 1. Secondary interactions: Analyte interacting with active silanol groups on the column. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: Can affect the ionization state of the analyte. 4. Contamination: Buildup on the column frit or packing material.1. Use a high-purity, end-capped column. Consider adding a competing base like triethylamine (TEA) to the mobile phase, or use a low pH mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) to suppress silanol ionization.[1] 2. Reduce injection volume or sample concentration. 3. Adjust mobile phase pH. Since this compound is a xanthine derivative, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) can help ensure a consistent protonation state. 4. Implement a column wash procedure or use a guard column. Back-flushing the column (if permissible by the manufacturer) can also help.[2]
LCMS-01 Inconsistent or low signal intensity (ion suppression or enhancement) for this compound. 1. Matrix effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma, salts in urine) interfering with the ionization of the analyte.[3][4] 2. Suboptimal ion source parameters: Incorrect temperature, gas flows, or voltages. 3. Analyte degradation: Instability in the ion source.1. Improve sample preparation: Use a more effective extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[5] Diluting the sample can also mitigate matrix effects.[3] Develop a chromatographic method with sufficient retention and separation from the matrix components. 2. Optimize ion source parameters: Perform a tuning of the instrument using a standard solution of this compound. 3. Use a stable, isotopically labeled internal standard: A deuterated standard like this compound-d9 can help compensate for signal variations.[6]
GEN-01 Poor recovery of this compound during sample preparation. 1. Inefficient extraction: The chosen solvent or sorbent may not be optimal for this compound. 2. Analyte degradation: Instability of the analyte during the extraction process. 3. Incomplete elution: The elution solvent in SPE may not be strong enough to release the analyte from the sorbent.1. Optimize the extraction method. For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange). 2. Minimize sample processing time and keep samples on ice. Evaluate the need for pH adjustment or the addition of stabilizers.[5] 3. Test different elution solvents and volumes. A stronger solvent or multiple elution steps may be necessary.
HPLC-02 Shifting retention times for this compound. 1. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile component. 2. Column temperature fluctuations: Inconsistent oven temperature. 3. Column degradation: Loss of stationary phase over time. 4. System leaks. 1. Prepare fresh mobile phase daily and ensure proper degassing. [7] If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. [7] 3. Replace the column. Monitor column performance with regular system suitability tests. 4. Inspect the system for any loose fittings or signs of salt buildup. [2]
LCMS-02 High background noise or ghost peaks in the chromatogram. 1. Contamination: From solvents, reagents, sample collection tubes, or carryover from previous injections.[8][9] 2. Impurities in the mobile phase. 3. Bleed from the HPLC column or other system components. 1. Use high-purity solvents and reagents. [9] Implement a thorough wash sequence for the autosampler needle and injection port between samples. Run blank injections to identify the source of contamination. 2. Filter all mobile phases. 3. Condition a new column properly before use. Ensure all PEEK tubing and fittings are clean.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a metabolite of caffeine.[10][11] Its quantification is important in various research areas, particularly in drug metabolism studies. The metabolic ratio of this compound to caffeine can serve as a biomarker to assess the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, which is crucial for the metabolism of many drugs.[10]

Q2: What are the most common analytical methods for quantifying this compound?

A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q3: What are the key considerations for sample collection and storage to ensure the stability of this compound?

A3: For optimal stability, biological samples (plasma, urine, serum) should be stored at -20°C or -80°C.[10] It is advisable to minimize freeze-thaw cycles. For urine, storage at 4°C is acceptable for up to 48 hours, but for longer durations, freezing is recommended.[15] The use of preservatives may be considered depending on the storage duration and temperature.[15]

Q4: How can I mitigate matrix effects when analyzing this compound in plasma or urine?

A4: Matrix effects, which can suppress or enhance the analyte signal in LC-MS/MS, are a common challenge.[3][4] To mitigate these effects, you can:

  • Improve sample cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[5]

  • Optimize chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: this compound-d9 is an excellent choice to compensate for matrix-induced signal variability.[6]

  • Sample dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering components.[3]

Q5: What are typical starting conditions for an HPLC method for this compound?

A5: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Flow Rate: 0.2-1.0 mL/min.

  • Detection: UV detection at approximately 274 nm.[12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueSource
HPLC Column C18 (Reversed-Phase)[13]
Mobile Phase Acetonitrile/Methanol and 0.05% Trifluoroacetic acid in water (gradient)[13][14]
Detection Wavelength (UV) ~274 nm[12]
Mass Spectrometry Mode Positive Electrospray Ionization (ESI+)[12]
Precursor Ion (m/z) 211.1N/A
Product Ion (m/z) 168.1N/A
Internal Standard This compound-d9[6]

Note: Specific m/z transitions should be optimized on the user's instrument.

Table 2: Sample Preparation Recovery

Extraction MethodMatrixAnalyteRecovery (%)Source
Solid-Phase Extraction (RP18)UrineThis compound82.06 - 98.34[12]
Liquid-Liquid ExtractionUrineVarious organic acidsVariable[16][17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

    • Take 1 mL of the supernatant and add the internal standard (e.g., this compound-d9).

    • Adjust the pH to ~6-7 with a suitable buffer if necessary.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.[18]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is a general guideline and should be optimized.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma or serum into a microcentrifuge tube.

    • Add the internal standard.

  • Protein Precipitation & Extraction:

    • Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and dichloromethane).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the organic supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex and inject into the LC-MS/MS system.

Visualizations

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 tmu This compound caffeine->tmu CYP3A4 other_metabolites Other Metabolites paraxanthine->other_metabolites theobromine->other_metabolites theophylline->other_metabolites

Caffeine Metabolism Pathway

spe_workflow start Start pretreatment 1. Sample Pre-treatment (Centrifuge, Add IS, Adjust pH) start->pretreatment conditioning 2. SPE Conditioning (Methanol) pretreatment->conditioning equilibration 3. Equilibration (Water) conditioning->equilibration loading 4. Sample Loading equilibration->loading washing 5. Wash (5% Methanol/Water) loading->washing elution 6. Elution (Methanol/Acetonitrile) washing->elution evaporation 7. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Solid-Phase Extraction Workflow

troubleshooting_flow rect_node rect_node start Problem with Quantification? peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low/Inconsistent Signal? peak_shape->signal_intensity No solve_peak Adjust Mobile Phase/pH Use Guard Column Reduce Sample Load peak_shape->solve_peak Yes retention_time Shifting Retention Time? signal_intensity->retention_time No solve_signal Improve Sample Prep Optimize Source Parameters Use IS signal_intensity->solve_signal Yes recovery Poor Recovery? retention_time->recovery No solve_rt Check Mobile Phase/Pump Use Column Oven Check for Leaks retention_time->solve_rt Yes solve_recovery Optimize Extraction Method Check Analyte Stability recovery->solve_recovery Yes

Troubleshooting Logic Flow

References

Technical Support Center: Optimizing HPLC Separation of Caffeine and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of caffeine and its various metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter during the HPLC analysis of caffeine and its metabolites.

Peak Shape Issues

1. Why are my peaks fronting?

Peak fronting, where the front slope of the peak is shallower than the back, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. To troubleshoot this, try reducing the injection volume or diluting the sample.[1][2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[1][2][3]

  • Low Column Temperature: Insufficient temperature can lead to poor peak shape. Try increasing the column temperature to see if the fronting improves.[1]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to issues like peak fronting. If other troubleshooting steps fail, it may be time to replace the column.[1][4]

2. What is causing my peaks to tail?

Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue in HPLC. Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanol groups on a silica-based column, can cause tailing.[3] Adjusting the mobile phase pH to suppress the ionization of the analytes can often mitigate this. For basic compounds like caffeine and its metabolites, a lower pH can improve peak shape.

  • Column Contamination or Blockage: A blocked or contaminated column frit or guard column can lead to peak tailing.[1][5] Try flushing the column with a strong solvent or replacing the guard column.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[1] Ensure that the connecting tubing is as short and narrow as possible.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to tailing, especially for ionizable compounds. The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analytes.

3. Why are my peaks splitting?

Split peaks can be a frustrating problem, often indicating an issue with the sample introduction or the column itself.

  • Disrupted Sample Path: A void in the column packing or a partially plugged frit can cause the sample to follow different paths, resulting in split peaks.[3] Replacing the column is often the best solution in this case.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak splitting.[3] It is always recommended to dissolve the sample in the mobile phase.

  • Column Contamination: Contaminants on the column can also lead to split peaks. Washing the column with a strong solvent may resolve the issue.[3]

Baseline Issues

4. What is causing baseline noise or drift?

An unstable baseline can make it difficult to accurately detect and quantify peaks.

  • Mobile Phase Issues: The mobile phase is a common source of baseline problems.[6]

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an inline degasser, helium sparging, or sonication.[7]

    • Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.[8][9] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.

    • Improper Mixing: If using a gradient, poor mixing of the mobile phase components can cause baseline fluctuations.

  • Detector Issues: The detector itself can be a source of noise.[6]

    • Lamp Failure: A deteriorating detector lamp can cause a noisy baseline.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can lead to baseline disturbances. Flushing the flow cell may help.[10]

  • Temperature Fluctuations: Variations in ambient temperature can affect the detector and cause baseline drift, especially for refractive index detectors.[10] Maintaining a stable column and detector temperature is important.

5. Why am I seeing ghost peaks?

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analysis.

  • Mobile Phase Contamination: Impurities in the mobile phase are a frequent cause of ghost peaks, especially in gradient analysis.[11][12] Using high-purity solvents and fresh mobile phase is crucial.

  • System Contamination: Carryover from previous injections is a common source of ghost peaks.[12] Ensure your autosampler and injection port are clean. A thorough wash cycle between runs can help.

  • Sample Preparation: Contaminants introduced during sample preparation, for instance from glassware or filters, can appear as ghost peaks.[11][12]

Quantitative Data

The following tables summarize typical HPLC parameters for the separation of caffeine and its major metabolites.

Table 1: Retention Times of Caffeine and its Metabolites

CompoundRetention Time (min) - Method 1[13][14]Retention Time (min) - Method 2[15]Retention Time (min) - Method 3[16]
Theobromine3.8-2.72
Paraxanthine4.8-2.98
Theophylline5.5-3.14
Caffeine12.04.73.46

Table 2: Example HPLC Method Parameters

ParameterMethod 1[13][14]Method 2[15]Method 3[16]
Column Zorbax® SB-Aq (2.1 x 100 mm, 3.5 µm)Waters Atlantis C18Waters Symmetry C18 (75 x 4.6 mm, 3.5 µm)
Mobile Phase A: 10 mM phosphate buffer, pH 6.8B: Acetonitrile (Gradient)15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v)A: Water with 25 mM HCOOHB: Methanol with 25 mM HCOOH (Gradient)
Flow Rate 0.7 mL/min1.0 mL/min0.7 mL/min (with 1:1 split)
Detection UV at 273 nmUV at 274 nmESI-MS/MS
Column Temp. 40°CNot Specified35°C

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Simultaneous Determination of Caffeine and its Three Principal Metabolites in Human Plasma[13]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a Strata-X™ SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the plasma sample supernatant onto the plate.

    • Wash the wells with 1 mL of 5% methanol.

    • Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.

    • Dry the eluent under a stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 50 µL of the mobile phase and filter through a 0.22 mm filter.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series with a quaternary pump, degasser, autosampler, and DAD-UV detector.

    • Column: Zorbax® SB-Aq narrow bore RR (2.1 x 100 mm, 3.5 µm).

    • Column Temperature: 40°C.

    • Mobile Phase:

      • A: 10 mM phosphate buffer, pH 6.8.

      • B: 100% Acetonitrile.

    • Gradient Program:

      • 0-2 min: 4% B

      • 2-8 min: 4-12% B

      • 8-10 min: 12-84% B

      • 10-12 min: 84% B

      • 12-15 min: 4% B

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 15 µL.

    • Detection: UV at 273 nm.

Protocol 2: Determination of Caffeine in Human Plasma[15]

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of plasma sample, add 200 µL of the internal standard working solution.

    • Vortex for 20 seconds.

    • Add perchloric acid (30% v/v) for protein precipitation.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Waters Atlantis C18.

    • Mobile Phase: 15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detection: Photodiode array detector at 274 nm.

    • Run Time: 10 minutes.

Visualizations

The following diagrams illustrate common troubleshooting workflows and experimental processes.

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH Appropriate? start->check_pH adjust_pH Adjust pH (>2 units from pKa) check_pH->adjust_pH No check_column Is Column Contaminated? check_pH->check_column Yes end Problem Resolved adjust_pH->end flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_guard Is Guard Column Old/Blocked? check_column->check_guard No flush_column->end replace_guard Replace Guard Column check_guard->replace_guard Yes check_extra_volume Check for Extra- Column Volume check_guard->check_extra_volume No replace_guard->end optimize_tubing Use Shorter/Narrower Tubing check_extra_volume->optimize_tubing Yes replace_column Replace Analytical Column check_extra_volume->replace_column No optimize_tubing->end replace_column->end

Caption: Troubleshooting workflow for peak tailing.

BaselineNoiseTroubleshooting start Baseline Noise/ Drift Observed check_degassing Is Mobile Phase Properly Degassed? start->check_degassing degas_mp Degas Mobile Phase (Inline, Sparge, Sonicate) check_degassing->degas_mp No check_solvents Are Solvents High-Purity & Fresh? check_degassing->check_solvents Yes end Problem Resolved degas_mp->end prepare_fresh_mp Prepare Fresh Mobile Phase with HPLC-Grade Solvents check_solvents->prepare_fresh_mp No check_detector Check Detector (Lamp, Flow Cell) check_solvents->check_detector Yes prepare_fresh_mp->end clean_flow_cell Clean/Flush Flow Cell check_detector->clean_flow_cell Contaminated replace_lamp Replace Detector Lamp check_detector->replace_lamp Old Lamp check_temp Is Temperature Stable? check_detector->check_temp OK clean_flow_cell->end replace_lamp->end stabilize_temp Stabilize Column and Detector Temperature check_temp->stabilize_temp No check_temp->end Yes stabilize_temp->end

Caption: Troubleshooting workflow for baseline noise and drift.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow condition 1. Condition SPE Plate (Methanol, then Water) load 2. Load Plasma Supernatant condition->load wash 3. Wash Plate (5% Methanol) load->wash elute 4. Elute Analytes (Methanol/Acetic Acid) wash->elute dry 5. Dry Eluent (Nitrogen Stream) elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

How to avoid analytical interference in 1,3,7-Trimethyluric acid assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3,7-trimethyluric acid assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid analytical interference during their experiments.

FAQs: Understanding and Avoiding Interference

Q1: What is this compound and why is its accurate measurement important?

This compound is a metabolite of caffeine and belongs to the class of organic compounds known as xanthines.[1] Its accurate quantification is crucial in various research areas, including pharmacokinetic studies of caffeine and as a potential biomarker for the activity of certain cytochrome P450 enzymes, such as CYP3A.[2]

Q2: What are the common sources of analytical interference in this compound assays?

Common sources of interference include:

  • Structurally related compounds: Other methylxanthines and their metabolites, such as caffeine, theophylline, theobromine, and paraxanthine, are often present in biological samples and can potentially interfere with the assay due to their similar chemical structures.

  • Isobaric compounds: While major caffeine metabolites are not isobaric with this compound, other endogenous or exogenous compounds in the sample matrix may have the same nominal mass, leading to interference in mass spectrometry-based assays.[3][4]

  • Matrix effects: Components of the biological matrix (e.g., salts, lipids, proteins in urine or plasma) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

Q3: How can I minimize interference during sample preparation?

Solid-phase extraction (SPE) is a highly effective technique for cleaning up biological samples and minimizing matrix effects.[5] A well-designed SPE protocol can selectively isolate this compound and other methylxanthines from interfering matrix components. Reversed-phase (e.g., C18 or RP-18) and polymeric (e.g., Oasis HLB) sorbents are commonly used for this purpose.[5][6]

Q4: What are the key considerations for chromatographic separation to avoid interference?

Achieving good chromatographic separation is critical to resolve this compound from other closely eluting compounds. Key considerations include:

  • Column selection: A high-resolution column, such as a sub-2 µm particle size C18 column, is recommended.

  • Mobile phase optimization: A gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is often effective for separating methylxanthines.[6]

  • Method validation: It is essential to validate the chromatographic method to ensure that this compound is well-separated from other potentially interfering compounds present in the sample.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Co-elution with an interfering compound.Optimize the chromatographic gradient to improve separation. Consider using a different column chemistry.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Inaccurate quantification (high or low recovery) Matrix effects (ion suppression or enhancement).Optimize the sample preparation method (e.g., SPE) to remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Incomplete extraction during sample preparation.Re-evaluate the SPE protocol, including the choice of sorbent, wash, and elution solvents.
Ghost peaks or high background Contamination of the LC-MS system.Flush the entire system, including the autosampler and injection port, with a strong solvent.
Carryover from previous injections.Optimize the autosampler wash procedure. Inject blanks between samples to monitor for carryover.
Non-reproducible results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Variability in instrument performance.Perform regular system suitability tests to monitor instrument performance.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Urine Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • Dilute the urine sample 1:1 with a suitable buffer, such as 10mM ammonium acetate, to normalize the pH.

  • SPE Cartridge Conditioning and Equilibration:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

    • Condition the cartridge by passing 1-2 column volumes of methanol or acetonitrile.

    • Equilibrate the cartridge by passing 1-2 column volumes of the same buffer used for sample dilution.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a consistent and slow flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. A common wash solution is 5-20% methanol in water. This step is critical for improving selectivity and may require optimization.

  • Elution:

    • Elute the retained this compound and other methylxanthines with a stronger organic solvent. Methanol or acetonitrile are commonly used. For a more exhaustive elution, a mixture of methanol and acetonitrile (e.g., 80:20 v/v) can be effective.[5]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data: Chromatographic and Mass Spectrometric Parameters

The following table provides typical parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Value Reference
LC Column Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase A 0.05% Trifluoroacetic acid in water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.4 mL/min
Gradient Optimized for separation of methylxanthines[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Precursor Ion (m/z) 211.1
Product Ion 1 (m/z) 168.1
Product Ion 2 (m/z) 140.1
Internal Standard This compound-d9[2]

Note: The MRM transitions (precursor and product ions) are predicted based on the structure of this compound and common fragmentation patterns of similar molecules. It is highly recommended to optimize these transitions on your specific mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection centrifuge Centrifugation urine_sample->centrifuge dilution Dilution with Buffer centrifuge->dilution sample_loading Sample Loading dilution->sample_loading spe_conditioning Conditioning spe_equilibration Equilibration spe_conditioning->spe_equilibration spe_equilibration->sample_loading spe_wash Washing sample_loading->spe_wash spe_elution Elution spe_wash->spe_elution dry_reconstitute Dry & Reconstitute spe_elution->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues cluster_reproducibility Reproducibility Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape quantification Inaccurate Quantification? start->quantification reproducibility Non-Reproducible Results? start->reproducibility optimize_chromatography Optimize Chromatography peak_shape->optimize_chromatography check_column Check/Replace Column peak_shape->check_column adjust_solvent Adjust Sample Solvent peak_shape->adjust_solvent optimize_spe Optimize SPE quantification->optimize_spe use_is Use Isotope-Labeled IS quantification->use_is standardize_prep Standardize Sample Prep reproducibility->standardize_prep system_suitability Perform System Suitability reproducibility->system_suitability

Caption: Troubleshooting logic for this compound assays.

References

Common pitfalls to avoid in methyluric acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of methyluric acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during methyluric acid analysis in a question-and-answer format.

Question: Why are my methyluric acid concentrations unexpectedly low or showing poor recovery?

Answer: Several factors can contribute to lower-than-expected methyluric acid concentrations. Consider the following possibilities:

  • Sample Degradation: Methyluric acid stability can be compromised by improper storage. Ensure samples are stored at -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1] For urine samples, adding a preservative like sodium azide can inhibit microbial degradation.[1]

  • Inefficient Extraction: If using solid-phase extraction (SPE), ensure the chosen cartridge and elution solvent are optimal for methyluric acid. High extraction recoveries (89% to 106%) have been achieved with Oasis HLB cartridges using methanol as the eluent.[2]

  • Suboptimal pH: The pH of the mobile phase in liquid chromatography can significantly impact the retention and peak shape of ionizable compounds like methyluric acid. Operating at a lower pH can suppress the ionization of silanol groups on the column, minimizing secondary interactions that can lead to peak tailing and apparent loss of signal.[3]

  • Matrix Effects (LC-MS/MS): Components in the sample matrix (e.g., urine, plasma) can suppress or enhance the ionization of methyluric acid in the mass spectrometer, leading to inaccurate quantification.[4] Consider optimizing sample preparation to remove interfering substances or use a matrix-matched calibration curve.

Question: What is causing peak tailing or broad peaks in my chromatogram?

Answer: Peak tailing and broadening are common chromatographic problems that can affect resolution and integration accuracy. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of an HPLC column can interact with polar analytes like methyluric acid, causing peak tailing.

    • Solution: Operate at a lower mobile phase pH to suppress silanol ionization.[3] Using a highly deactivated, end-capped column can also minimize these interactions.[3]

  • Column Contamination or Void: Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to poor peak shape. A void at the column inlet can also cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[5] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, reversing the column (disconnected from the detector) and washing may help.[3]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetric peaks.

    • Solution: Reduce the amount of sample injected or dilute the sample.[6]

Question: My retention times are shifting. What should I investigate?

Answer: Unstable retention times can compromise peak identification and quantification. The following are common causes:

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of a volatile organic component can alter its elution strength, causing retention time drift.

    • Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs covered.[3]

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

  • Leaks in the HPLC System: A leak in the pump, fittings, or injector can lead to a drop in pressure and an increase in retention times.

    • Solution: Systematically check for leaks in the fluidic path.[3]

  • Insufficient Column Equilibration: If running a gradient, insufficient time for the column to re-equilibrate to initial conditions between runs will cause retention time shifts.[7]

    • Solution: Ensure the equilibration time is adequate for the column and gradient program.

Frequently Asked Questions (FAQs)

What are the major sources of pre-analytical errors in methyluric acid analysis?

Pre-analytical errors account for a significant percentage of laboratory errors and can profoundly impact results.[8] Key sources include:

  • Patient-Related Factors: Diet is a major factor, as methyluric acids are metabolites of methylxanthines like caffeine and theophylline.[9] Documenting caffeine intake is crucial for interpreting results.

  • Sample Collection: Using the wrong anticoagulant, improper mixing, or hemolysis during blood collection can affect sample integrity.[8][10] For urine, the collection time and potential for bacterial contamination are important considerations.[1]

  • Sample Handling and Transport: Delays in processing, exposure to extreme temperatures, and improper storage can lead to analyte degradation.[1][10]

What are common interfering substances in methyluric acid analysis?

Interference can arise from endogenous or exogenous compounds.

  • Structurally Similar Compounds: Uric acid and other purine derivatives can potentially interfere, especially in methods with low chromatographic resolution.[9][11]

  • Hemolysis, Icterus, and Lipemia: These conditions can interfere with many clinical chemistry assays, including those for uric acid and its metabolites, by causing spectral or chemical interference.[12][13]

  • Medications: Various drugs can interfere with laboratory tests.[12][14] For instance, high doses of certain medications could potentially co-elute or cause matrix effects.

How is methyluric acid formed in the body?

Methyluric acids are primarily metabolites of dietary methylxanthines, such as caffeine and theophylline.[9] Caffeine is metabolized in the liver by enzymes like CYP1A2 into primary metabolites like paraxanthine, theobromine, and theophylline.[15][16] These are further metabolized into various methyluric acids, which are then excreted in the urine.[15][16]

Experimental Protocols

1. Sample Preparation for Methyluric Acid Analysis in Urine

This protocol is a general guideline for preparing urine samples for LC-MS/MS analysis.

  • Collection: Collect urine samples in a sterile container. To inhibit microbial growth for storage longer than a few hours, consider adding sodium azide to a final concentration of 0.05% to 1%.[1]

  • Centrifugation: Centrifuge the urine sample at a low temperature (e.g., 4°C) to pellet cells and other particulate matter.[1]

  • Dilution: Dilute the supernatant with a suitable buffer or water. A simple dilution (e.g., 1:1 to 1:4) is often sufficient for LC-MS/MS analysis to reduce matrix effects.[1][17]

  • Filtration: Filter the diluted sample through a 0.22 µm filter to remove any remaining particulates before injection into the HPLC or LC-MS/MS system.[1]

2. HPLC-UV Method for Methyluric Acid Quantification

This is a representative HPLC-UV method based on published procedures.[2]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Octylsilica (C8) or Octadecylsilica (C18) column (e.g., 5 µm particle size, 250 x 4.6 mm).[2]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of acetate buffer (pH 3.5) and methanol, starting with a low percentage of methanol (e.g., 5%) and increasing to a higher percentage (e.g., 70%) over 15 minutes.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm.[2]

  • Internal Standard: Isocaffeine can be used as an internal standard.[2]

Data Presentation

Table 1: Typical HPLC-UV Parameters for Methyluric Acid Analysis

ParameterValueReference
Column Octylsilica, 5 µm, 250 x 4 mm i.d.[2]
Mobile Phase Acetate buffer (pH 3.5) and Methanol[2]
Elution Mode Gradient (e.g., 5% to 70% Methanol)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 280 nm[2]
Internal Standard Isocaffeine[2]

Table 2: LC-MS/MS Parameters for Theophylline and its Metabolites (including 1-Methyluric Acid)

ParameterValueReference
Column Gemini C18, 5 µm, 50 x 4.6 mm
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Validated Range 0.05 to 30 µg/mL (for 1-MU)

Visualizations

Caffeine Metabolism Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (80%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Methyluric_Acids Methyluric Acids Paraxanthine->Methyluric_Acids Xanthine Oxidase Theobromine->Methyluric_Acids Theophylline->Methyluric_Acids

Caption: Metabolic pathway of caffeine to methyluric acids.

Methyluric Acid Analysis Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Collection Sample Collection (Urine/Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (Dilution/SPE) Sample_Storage->Sample_Prep LC_Analysis LC Separation (HPLC/UHPLC) Sample_Prep->LC_Analysis Detection Detection (UV or MS/MS) LC_Analysis->Detection Data_Processing Data Processing (Integration) Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for methyluric acid analysis.

Troubleshooting Chromatographic Issues Problem Problem Observed Peak_Shape Poor Peak Shape Problem->Peak_Shape Peak Shape Issue? Retention_Time RT Instability Problem->Retention_Time Retention Time Shift? Check_Column Check Column Health (Contamination, Voids) Peak_Shape->Check_Column Tailing/Broad Check_pH Check Mobile Phase pH (Silanol Interactions) Peak_Shape->Check_pH Tailing Check_Mobile_Phase Check Mobile Phase (Composition, Evaporation) Retention_Time->Check_Mobile_Phase Drifting Check_Temp Check Temperature (Fluctuations) Retention_Time->Check_Temp Variable Check_Leaks Check for Leaks (Pump, Fittings) Retention_Time->Check_Leaks Increasing Use_Guard_Column Use Guard Column Check_Column->Use_Guard_Column Solution Adjust_pH Lower Mobile Phase pH Check_pH->Adjust_pH Solution Prepare_Fresh Prepare Fresh & Cover Check_Mobile_Phase->Prepare_Fresh Solution Use_Oven Use Column Oven Check_Temp->Use_Oven Solution Tighten_Fittings Tighten/Replace Fittings Check_Leaks->Tighten_Fittings Solution

References

Technical Support Center: 1,3,7-Trimethyluric Acid Mass Spectrometry Signal Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry (MS) signal of 1,3,7-Trimethyluric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a poor MS signal for this compound?

A poor signal for this compound in mass spectrometry can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic separation, or the mass spectrometer's ion source. Common culprits include inefficient ionization, the presence of interfering substances in the sample matrix causing ion suppression, and suboptimal liquid chromatography conditions.[1] Contamination in the ion source or interface can also significantly impact the instrument's sensitivity.[1]

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is a widely used and effective technique for the analysis of small molecules like this compound in complex matrices due to its high sensitivity and selectivity.[2][3] ESI can be operated in both positive and negative ion modes. For uric acid and its derivatives, both modes can be effective, and the optimal choice may depend on the sample matrix and the specific adducts that provide the strongest signal.

Q3: How can I optimize my Liquid Chromatography (LC) method for better signal?

Optimizing your LC method is crucial for good signal intensity and reproducibility. Key parameters to consider include:

  • Column Choice: A reverse-phase column, such as a C18, is commonly used for the separation of uric acid and its metabolites.[2]

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of an acidic modifier.[4] Using MS-compatible modifiers like formic acid or acetic acid is essential to avoid signal suppression.[4] For example, a mobile phase of 0.06% acetic acid in water and 0.06% acetic acid in acetonitrile has been used for similar compounds.[5]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, can help to effectively separate this compound from matrix components and improve peak shape.[6]

Q4: What is ion suppression and how can I minimize it?

Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[7][8] This is a major cause of poor signal and variability in LC-MS analysis.[7][9]

To minimize ion suppression:

  • Improve Sample Preparation: Employ techniques like solid-phase extraction (SPE) to remove interfering substances such as salts and phospholipids.[2][10]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte of interest from the regions where matrix components elute.[7]

  • Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering species and lessen ion suppression, though this will also dilute the analyte.[7]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[3][8]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

If you are experiencing a weak or absent signal for this compound, follow these troubleshooting steps:

Logical Flow for Troubleshooting Low Signal

start Start: Low/No Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Check LC System check_ms->check_lc MS OK end_bad Consult Instrument Specialist check_ms->end_bad MS Issue check_sample 3. Evaluate Sample Preparation check_lc->check_sample LC OK check_lc->end_bad LC Issue optimize_source 4. Optimize Ion Source Parameters check_sample->optimize_source Sample Prep OK check_sample->end_bad Sample Prep Issue end_good Signal Restored optimize_source->end_good Optimization Successful optimize_source->end_bad Still No Improvement

Caption: A step-by-step workflow for diagnosing the cause of a poor MS signal.

Step-by-Step Guide:

  • Verify MS Instrument Performance:

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte.

    • Rationale: This step isolates the MS from the LC system and sample matrix to ensure the detector is functioning correctly.[11]

  • Check LC System Integrity:

    • Action: Inspect the LC system for leaks, check pump pressures, and ensure proper mobile phase composition and flow rate.

    • Rationale: Issues with the LC system can lead to poor chromatography, peak broadening, and consequently, a lower signal-to-noise ratio.[11]

  • Evaluate Sample Preparation:

    • Action: Review your sample preparation protocol. If using a simple protein precipitation, consider implementing a more rigorous cleanup method like solid-phase extraction (SPE).

    • Rationale: Inadequate sample cleanup is a primary source of matrix effects that suppress the analyte signal.[2][10]

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust ESI source parameters such as drying gas temperature, nebulizer pressure, and capillary voltage to maximize the signal for your analyte.[5]

    • Rationale: The efficiency of ion formation and transmission is highly dependent on these parameters.[12][13]

Issue 2: Poor Reproducibility and Inconsistent Signal

Inconsistent signal intensity across injections is often a sign of underlying issues with matrix effects or system contamination.

Decision Tree for Addressing Signal Inconsistency

start Start: Inconsistent Signal check_is Is an Internal Standard (IS) being used? start->check_is implement_is Implement a stable isotope-labeled IS check_is->implement_is No check_cleanup Review Sample Cleanup Protocol check_is->check_cleanup Yes end_good Reproducibility Improved implement_is->end_good improve_cleanup Enhance cleanup (e.g., SPE) check_cleanup->improve_cleanup Cleanup can be improved check_lc_carryover Investigate LC Carryover check_cleanup->check_lc_carryover Cleanup is robust improve_cleanup->end_good optimize_wash Optimize injection port wash check_lc_carryover->optimize_wash Carryover suspected check_lc_carryover->end_good No carryover optimize_wash->end_good

Caption: A logical guide to troubleshooting inconsistent MS signals.

Step-by-Step Guide:

  • Implement an Internal Standard (IS):

    • Action: If not already in use, incorporate a stable isotope-labeled internal standard of this compound into your workflow.

    • Rationale: An ideal IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal and correction for variability.[3][8]

  • Enhance Sample Cleanup:

    • Action: If you suspect significant matrix effects, consider more advanced sample preparation techniques. For biological fluids, methods to remove phospholipids, which are known to cause ion suppression, can be particularly effective.[10]

    • Rationale: Reducing the complexity of the sample matrix leads to more consistent ionization and less signal fluctuation.[10]

  • Investigate and Mitigate Carryover:

    • Action: Inject a blank solvent after a high-concentration sample to check for carryover of the analyte on the LC column or in the injector.

    • Rationale: Carryover can lead to artificially high signals in subsequent runs and poor reproducibility.[14] Optimizing the needle wash solvent and wash volume can help to reduce this.

Data Presentation: Comparison of Signal Enhancement Techniques

TechniquePrinciplePotential Signal EnhancementKey Considerations
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent while matrix components are washed away.[2]HighCan significantly reduce ion suppression, leading to a more intense and stable signal.[10] Requires method development to optimize sorbent, wash, and elution steps.
Derivatization (for GC-MS) Chemical modification of the analyte to increase its volatility and thermal stability.[2]HighCan dramatically improve signal in GC-MS by creating a more suitable molecule for this ionization technique.[15][16] Requires an additional reaction step and may not be necessary for LC-MS.
Ion Source Parameter Optimization Fine-tuning of voltages and gas flows to maximize the efficiency of analyte ionization and transfer into the mass analyzer.[5]Moderate to HighA crucial step for any method. The optimal settings can vary between instruments and for different mobile phases.[12]
Use of Mobile Phase Additives Addition of acids like formic or acetic acid to promote protonation (in positive mode) or deprotonation (in negative mode).[4]ModerateEssential for good ionization in ESI. However, non-volatile additives like TFA can cause significant signal suppression.[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline for cleaning up biological samples like plasma or urine prior to LC-MS analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[2]

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., diluted urine or protein-precipitated plasma) onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[2]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure for uric acid and related compounds to make them amenable to GC-MS.

  • Sample Preparation: After sample extraction and drying, place the residue in a reaction vial.

  • Derivatization Reaction: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.[2]

  • Incubation: Tightly cap the vial and heat it at 70°C for 30 minutes to allow the derivatization reaction to complete.[2]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

References

Technical Support Center: Method Refinement for 1,3,7-Trimethyluric Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of 1,3,7-Trimethyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent and efficient methods for the extraction of this compound, a metabolite of caffeine, include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The choice of method often depends on the sample matrix (e.g., biological fluids, plant material), the desired purity, and the available equipment.

Q2: Which solvents are most effective for the extraction of this compound?

A2: this compound is a polar molecule. For LLE, polar organic solvents like a mixture of chloroform and isopropanol are often used. In SPE, methanol is a common eluent.[1] For SFE, supercritical CO2 is used, often with a polar co-solvent like ethanol to enhance extraction efficiency.[2] Water can also be used, especially in UAE, as it is a green and non-toxic solvent.

Q3: How can I improve the recovery of this compound during extraction?

A3: To improve recovery, ensure optimal parameters for your chosen method. This includes selecting the appropriate solvent and pH, optimizing the solvent-to-solid ratio, and controlling temperature and extraction time. For SPE, ensure proper conditioning of the cartridge and use a suitable elution solvent. For LLE, performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.

Q4: What are the key parameters to optimize for Supercritical Fluid Extraction (SFE) of methylxanthines?

A4: For SFE of methylxanthines, including this compound, the key parameters to optimize are pressure, temperature, and the addition of a co-solvent. Higher pressures generally increase the density of the supercritical fluid, enhancing solubility. The addition of a polar co-solvent like ethanol can significantly improve the extraction yield of more polar methylxanthines.[2]

Q5: Can Ultrasound-Assisted Extraction (UAE) be used for this compound?

A5: Yes, UAE is a viable and efficient method for extracting methylxanthines. The use of ultrasonic waves can enhance mass transfer and accelerate the extraction process. Key parameters to optimize for UAE include ultrasonic power, temperature, and extraction time.[2][3]

Troubleshooting Guides

Low Extraction Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent Ensure the solvent polarity matches that of this compound. Consider using a more polar solvent or a mixture of solvents.
Suboptimal pH The pH of the sample can affect the ionization state and solubility of this compound. Adjust the pH to a level where the compound is in its neutral form for better extraction into organic solvents.
Insufficient Solvent-to-Solid Ratio Increase the volume of the extraction solvent relative to the amount of sample material to ensure complete extraction.
Inadequate Extraction Time or Temperature Optimize the extraction time and temperature. For UAE and SFE, these are critical parameters that can significantly impact yield.[2][3]
Improper Sample Preparation Ensure the sample is properly homogenized to increase the surface area for extraction.
For SPE: Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a stronger (more polar) solvent or increase the elution volume.
For LLE: Emulsion Formation Emulsions can trap the analyte, reducing recovery. To break emulsions, try adding salt, changing the pH, or centrifugation.
Poor Purity of the Extract
Possible Cause Troubleshooting Steps
Co-extraction of Impurities The chosen solvent may be extracting other similar compounds. Refine the solvent system or employ a multi-step extraction or a purification step like column chromatography.
For SPE: Inadequate Washing The washing step may be insufficient to remove all interferences. Increase the volume of the wash solvent or use a wash solvent with a slightly different polarity.
Matrix Effects Components in the sample matrix may interfere with the extraction. Consider a sample cleanup step prior to extraction, such as protein precipitation for biological fluids.
Inconsistent Results
Possible Cause Troubleshooting Steps
Variability in Experimental Conditions Ensure all parameters (temperature, time, solvent volumes, etc.) are kept consistent between experiments.
Sample Heterogeneity Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Degradation of Analyte This compound may be sensitive to high temperatures or extreme pH. Investigate the stability of the compound under your extraction conditions.

Data Presentation

Table 1: Comparison of Extraction Methods for Methylxanthines
Extraction Method Typical Solvents Advantages Disadvantages Reported Recovery/Yield
Solid-Phase Extraction (SPE) Methanol, AcetonitrileHigh selectivity, clean extracts, easily automatedCan be expensive, method development can be complex89% to 106% for various methyluric acids[1]
Liquid-Liquid Extraction (LLE) Dichloromethane, Chloroform/IsopropanolSimple, low costCan be labor-intensive, may form emulsions, uses larger solvent volumesGenerally lower recovery compared to SPE
Supercritical Fluid Extraction (SFE) Supercritical CO₂, Ethanol (co-solvent)Environmentally friendly, high selectivity, tunableHigh initial equipment costUp to 98% for caffeine[2]
Ultrasound-Assisted Extraction (UAE) Water, EthanolFast, efficient, can use green solventsMay cause degradation of thermolabile compounds if not controlled57.7% increase for caffeine and 43.6% for theobromine compared to conventional stirring[4]
Table 2: Optimized Parameters for Supercritical Fluid Extraction of Methylxanthines from Maté Tea Leaves
Parameter Optimized Value Effect on Yield
Pressure 25.5 MPaHigher pressure increases extraction rate
Temperature 343.2 KHigher temperature increases extraction rate
CO₂ Flow Rate Not specified-
Co-solvent EthanolSignificantly increases the extraction of more polar methylxanthines
Data extrapolated from a study on methylxanthine extraction from maté tea leaves.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Methyluric Acids from Biological Fluids

This protocol is adapted from a method for the simultaneous analysis of five methyluric acids, including this compound, from blood serum and urine.[1]

  • Sample Preparation:

    • For serum: Take an appropriate volume of serum.

    • For urine: Take an appropriate volume of urine.

  • Cartridge Conditioning:

    • Use an Oasis HLB cartridge.

    • Condition the cartridge sequentially with methanol and then water.

  • Sample Loading:

    • Load the prepared biological fluid sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution:

    • Elute the methyluric acids from the cartridge using methanol.

  • Analysis:

    • The eluate can then be analyzed by a suitable method such as RP-HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Methylxanthines

This protocol is a general guideline based on the principles of UAE for methylxanthines.

  • Sample Preparation:

    • Grind the solid sample (e.g., plant material) to a fine powder to increase the surface area.

  • Extraction:

    • Place a known amount of the powdered sample into an extraction vessel.

    • Add the extraction solvent (e.g., water or ethanol) at a specific solvent-to-solid ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific power and frequency for a predetermined time and at a controlled temperature.

  • Separation:

    • After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

  • Analysis:

    • The liquid extract can be directly analyzed or further purified if necessary.

Mandatory Visualization

Caffeine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of caffeine in the liver, leading to the formation of various metabolites, including this compound.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% CYP2E1 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% CYP1A2 TrimethyluricAcid This compound Caffeine->TrimethyluricAcid Minor Pathway Methylxanthine1 1-Methylxanthine Paraxanthine->Methylxanthine1 AFMU AFMU Paraxanthine->AFMU DimethyluricAcid17 1,7-Dimethyluric Acid Paraxanthine->DimethyluricAcid17 MethyluricAcid1 1-Methyluric Acid Methylxanthine1->MethyluricAcid1

Caption: Metabolic pathway of caffeine leading to its major and minor metabolites.

References

How to improve the recovery of 1,3,7-Trimethyluric acid during the extraction process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 1,3,7-trimethyluric acid during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a metabolite of caffeine and serves as a biomarker for assessing the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2E1. Accurate quantification, which relies on high and consistent recovery during extraction, is crucial for pharmacokinetic studies, drug metabolism research, and understanding individual variations in caffeine metabolism.

Q2: What are the main challenges in extracting this compound?

The primary challenges include its moderate polarity, potential for co-extraction of interfering substances from complex matrices like plasma and urine, and susceptibility to variations in pH which can affect its solubility and retention on extraction media.

Q3: Which extraction techniques are most suitable for this compound?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively employed. SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation.

Q4: How does pH affect the extraction of this compound?

As a uric acid derivative, the solubility of this compound is pH-dependent. In acidic urine, uric acid and its derivatives are less soluble and may be more readily reabsorbed, potentially lowering recovery.[1][2][3] Conversely, alkaline conditions increase the solubility of uric acid by forming urate ions, which can enhance its excretion and recovery in aqueous matrices.[4][5]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
IssuePossible CauseRecommended Solution
Low Recovery Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning this compound from the aqueous sample matrix.For caffeine, a structurally similar compound, the solubility decreases in the order: chloroform, dichloromethane, acetone, ethyl acetate, water, methanol, ethanol.[6][7] Chloroform and dichloromethane have shown high recovery for caffeine.[6][7] Consider testing a range of solvents with varying polarities.
Suboptimal pH: The pH of the aqueous sample may not favor the partitioning of the analyte into the organic phase.Adjust the pH of the sample. For acidic compounds, acidifying the sample can improve extraction into an organic solvent. Conversely, for amphoteric compounds, adjusting the pH to their isoelectric point can be beneficial.
Insufficient Mixing/Emulsion Formation: Inadequate mixing can lead to incomplete extraction. Vigorous shaking can sometimes result in stable emulsions, trapping the analyte at the interface.Ensure thorough mixing by vortexing or gentle inversion. To break emulsions, try adding a small amount of salt (salting out), centrifuging the sample, or passing the organic layer through a bed of anhydrous sodium sulfate.[8]
Analyte Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially degrade the analyte.Perform extractions at room temperature or on ice and minimize the time the sample is exposed to extreme pH values.
Low Recovery in Solid-Phase Extraction (SPE)
IssuePossible CauseRecommended Solution
Low Analyte Retention (Analyte found in wash) Incorrect Sorbent Choice: The chosen SPE sorbent may not have the appropriate chemistry to retain this compound.For methylxanthines, including this compound, reversed-phase (e.g., C18, RP18) and polymeric (e.g., Oasis HLB) sorbents are effective.[9][10]
Improper Sample pH: The pH of the sample loaded onto the cartridge can significantly impact retention on ion-exchange and some reversed-phase sorbents.For reversed-phase SPE of ionizable compounds, adjust the sample pH to suppress ionization and enhance retention. For this compound, a slightly acidic pH may be beneficial.
Sample Loading Flow Rate Too High: A fast flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent.A slower flow rate of 1-3 drops per second is recommended during sample loading to ensure adequate retention.[11]
Low Analyte Elution (Analyte remains on cartridge) Inappropriate Elution Solvent: The elution solvent may be too weak to desorb the analyte from the sorbent.For reversed-phase SPE, a stronger organic solvent or a mixture is needed. A study on caffeine metabolites showed successful elution with a methanol:acetonitrile (80:20 v/v) mixture.[10] For ion-exchange, the pH of the elution solvent must be adjusted to neutralize the analyte or the sorbent.
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the analyte.Use multiple, smaller volumes of the elution solvent for a more efficient elution. For example, two aliquots of 500 µL may be more effective than a single 1 mL elution.
Drying of Silica-Based Sorbent: Allowing a silica-based SPE sorbent to dry out between conditioning and sample loading can deactivate the stationary phase.Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. This is less of a concern with polymeric sorbents.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a validated method for the analysis of caffeine and its metabolites in rat urine, which demonstrated high recovery for this compound.[10]

1. Sample Pre-treatment:

  • Centrifuge urine samples to remove any particulate matter.

  • Dilute the urine sample 1:1 with deionized water.

  • Acidify the sample to a pH of approximately 6 with a small volume of dilute formic or acetic acid.

2. SPE Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

5. Elution:

  • Elute the this compound and other retained analytes with 1-2 mL of a methanol:acetonitrile mixture (e.g., 80:20 v/v).

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples

This is a general protocol based on the principles of caffeine extraction that can be optimized for this compound.

1. Sample Preparation:

  • To 1 mL of the aqueous sample (e.g., urine, plasma), add a suitable internal standard.

  • Adjust the pH of the sample to slightly acidic (e.g., pH 5-6) using a dilute acid.

2. Extraction:

  • Add 3 mL of an appropriate organic solvent (e.g., chloroform or a mixture of chloroform and isopropanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

3. Collection of Organic Phase:

  • Carefully transfer the lower organic layer to a clean tube. Avoid aspirating any of the aqueous layer or the protein interface (if present).

4. Re-extraction (Optional but Recommended):

  • Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

  • Combine the organic extracts.

5. Drying and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of a solvent compatible with the subsequent analytical technique.

Data Presentation

Table 1: Recovery of this compound and Related Compounds using SPE

CompoundMatrixSPE SorbentElution SolventRecovery (%)Reference
This compound Rat UrineOasis HLBMethanol:Acetonitrile (80:20)72.9 - 98.9[10]
CaffeineRat UrineOasis HLBMethanol:Acetonitrile (80:20)72.9 - 98.9[10]
TheophyllineRat UrineOasis HLBMethanol:Acetonitrile (80:20)72.9 - 98.9[10]
TheobromineRat UrineOasis HLBMethanol:Acetonitrile (80:20)72.9 - 98.9[10]
ParaxanthineRat UrineOasis HLBMethanol:Acetonitrile (80:20)72.9 - 98.9[10]

Table 2: Solubility of Caffeine in Various Solvents (as a proxy for this compound)

SolventSolubilityReference
ChloroformHigh[6]
DichloromethaneHigh[6][7]
AcetoneModerate[6]
Ethyl AcetateModerate[6]
WaterLow (increases with temperature)[6]
MethanolLow[6]
EthanolLow[6]

Visualizations

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (Major) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 trimethyluric_acid This compound caffeine->trimethyluric_acid CYP1A2, CYP2E1 other_metabolites Further Metabolites paraxanthine->other_metabolites theobromine->other_metabolites theophylline->other_metabolites

Caption: Metabolic pathway of caffeine to this compound and other primary metabolites.

spe_workflow start Start: Sample pretreatment 1. Sample Pre-treatment (e.g., Dilution, pH adjustment) start->pretreatment loading 3. Sample Loading (Slow flow rate) pretreatment->loading conditioning 2. SPE Cartridge Conditioning (e.g., Methanol, Water) conditioning->loading washing 4. Washing (Remove interferences) loading->washing elution 5. Elution (Recover analyte) washing->elution post_elution 6. Post-Elution (Evaporation, Reconstitution) elution->post_elution analysis Analysis (e.g., LC-MS) post_elution->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Optimal storage conditions for 1,3,7-Trimethyluric acid analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 1,3,7-Trimethyluric acid analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound analytical standards?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. Some suppliers also indicate storage at +4°C is acceptable for shorter periods. It is crucial to protect the standard from moisture.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound has varying solubility in different solvents. Commonly used solvents include DMSO (up to 20 mg/mL), DMF (up to 5 mg/mL), and a 1:1 solution of DMSO:PBS (pH 7.2) (up to 0.5 mg/mL). For HPLC applications, it is often dissolved in the mobile phase.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, as a purine derivative, it is prudent to assume some degree of light sensitivity. Therefore, it is best practice to store both the solid standard and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Q5: How does humidity affect the stability of solid this compound?

A5: High humidity can compromise the integrity of solid analytical standards by promoting hydrolysis or altering the physical form of the powder. It is essential to store this compound in a desiccated environment or a container with a tight-fitting lid to minimize exposure to atmospheric moisture.

Storage Condition Summary

FormStorage TemperatureDurationContainerSpecial Considerations
Solid -20°CLong-term (≥ 4 years)Tightly sealed, amber vialStore in a desiccator
+4°CShort-termTightly sealed, amber vialProtect from moisture
Solution -20°CUp to 1 monthTightly sealed, amber vialAliquot to avoid freeze-thaw cycles
-80°CUp to 6 monthsTightly sealed, amber vialAliquot to avoid freeze-thaw cycles

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

TroubleshootingGuide cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Inaccurate_Concentration Inaccurate Concentration Improper_Storage Improper Storage (Temp, Light, Humidity) Inaccurate_Concentration->Improper_Storage Weighing_Error Inaccurate Weighing Inaccurate_Concentration->Weighing_Error Solvent_Evaporation Solvent Evaporation Inaccurate_Concentration->Solvent_Evaporation Degradation_Peaks Unexpected Peaks (Degradation) Degradation_Peaks->Improper_Storage Contamination Contamination Degradation_Peaks->Contamination Peak_Tailing Poor Peak Shape (Tailing/Fronting) Column_Issues Column Degradation/Contamination Peak_Tailing->Column_Issues Mobile_Phase_Issues Mobile Phase pH/Composition Peak_Tailing->Mobile_Phase_Issues Sample_Solvent_Mismatch Sample Solvent Mismatch Peak_Tailing->Sample_Solvent_Mismatch Retention_Time_Drift Retention Time Drift Retention_Time_Drift->Column_Issues Retention_Time_Drift->Mobile_Phase_Issues Review_Storage Review Storage Conditions Improper_Storage->Review_Storage Use_Fresh_Solvent Use Fresh, High-Purity Solvents Contamination->Use_Fresh_Solvent Calibrate_Balance Calibrate Balance Weighing_Error->Calibrate_Balance Use_Vials_with_Septa Use Vials with Septa Caps Solvent_Evaporation->Use_Vials_with_Septa Flush_Column Flush or Replace Column Column_Issues->Flush_Column Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Issues->Prepare_Fresh_MP Dissolve_in_MP Dissolve Sample in Mobile Phase Sample_Solvent_Mismatch->Dissolve_in_MP Check_System_Suitability Perform System Suitability Checks Flush_Column->Check_System_Suitability Prepare_Fresh_MP->Check_System_Suitability

Troubleshooting workflow for common issues with this compound analysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound standard.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound standard and dissolve it in a suitable solvent (e.g., mobile phase or a small amount of DMSO topped up with mobile phase) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Inject a blank (solvent), followed by the standard solution, and then the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_MP Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_MP->Equilibrate Prep_Std Prepare Standard Solution Inject_Std Inject Standard Prep_Std->Inject_Std Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Identify_Peak Identify Peak of Interest Inject_Sample->Identify_Peak Integrate_Peaks Integrate All Peaks Identify_Peak->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity

Experimental workflow for HPLC purity assessment.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol outlines a forced degradation study to identify potential degradation products of this compound.

1. Forced Degradation Conditions:

  • Acid Hydrolysis: Dissolve the standard in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidation: Treat the standard solution with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of the standard to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Expose the solid standard to dry heat (e.g., 80°C).

2. LC-MS/MS Analysis:

  • Analyze the stressed samples using an LC-MS/MS system with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Use a mass spectrometer in both positive and negative ion modes to detect the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

  • Characterize the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns (MS/MS spectra).

3. Potential Degradation Pathways:

  • Based on the literature for related xanthine compounds, potential degradation pathways include N-demethylation and C-8 oxidation.

  • Hydrolysis may lead to the opening of the imidazole ring.

  • Oxidation can result in the formation of hydroxylated analogs.

Methods to minimize the degradation of 1,3,7-Trimethyluric acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 1,3,7-trimethyluric acid during sample preparation. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The main factors contributing to the degradation of this compound are exposure to adverse pH conditions (both acidic and alkaline), elevated temperatures, light, and the presence of endogenous enzymes in biological samples.[1][2][3][4][5] Oxidative stress can also contribute to its degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

Q3: How should I handle and store my biological samples (plasma, urine) immediately after collection to prevent degradation of this compound?

A3: Immediately after collection, it is recommended to cool the samples to 2-8°C to minimize enzymatic activity.[1] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.[7] Avoid repeated freeze-thaw cycles as this can lead to degradation of analytes.[8][9][10][11][12]

Q4: Is this compound sensitive to light?

A4: Purine alkaloids can be susceptible to photodegradation.[13] Therefore, it is best practice to protect samples from direct light exposure during collection, preparation, and storage. Use amber vials or wrap containers in aluminum foil, especially if samples will be left at room temperature for any length of time.

Q5: What are the recommended methods for extracting this compound from biological matrices like plasma and urine?

A5: The two most common and effective methods are protein precipitation (for plasma/serum) and solid-phase extraction (SPE) (for both plasma and urine).

  • Protein Precipitation (PPT): This is a rapid method for removing proteins from plasma or serum samples. Acetonitrile is a commonly used solvent for this purpose.[8][14]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte. A reversed-phase sorbent, such as Oasis HLB, is effective for extracting methyluric acids from biological fluids.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample processing: • Sample pH is too high or too low. • Sample exposed to high temperatures. • Sample exposed to light. • Enzymatic degradation.Inefficient extraction: • Incomplete protein precipitation. • Inefficient binding or elution during SPE.To minimize degradation: • Maintain sample pH near neutral during initial steps; for HPLC, a slightly acidic mobile phase (e.g., pH 3.5) can be used.[6] • Process samples on ice or at 2-8°C.[1] • Protect samples from light using amber vials or foil. • For biological samples, process them as quickly as possible after collection or add enzyme inhibitors.To improve extraction efficiency: • Ensure the correct ratio of precipitation solvent to sample (typically 3:1 v/v for acetonitrile).[14] • For SPE, optimize the conditioning, loading, washing, and elution steps. Ensure the pH of the sample is appropriate for retention on the chosen sorbent.[14][15][16]
High variability in results between replicate samples • Inconsistent sample handling and processing times. • Partial thawing of frozen samples between aliquoting. • Inconsistent volumes of reagents added.• Standardize the entire sample preparation workflow, from collection to analysis. • Thaw samples completely and vortex gently before taking aliquots. • Use calibrated pipettes and ensure accurate addition of all solutions.
Appearance of unknown peaks in the chromatogram • Degradation of this compound into other compounds.• Compare the chromatograms of freshly prepared standards with those of the samples. If new peaks are present in the samples, it may indicate degradation. • Review the sample handling procedure to identify potential causes of degradation (e.g., prolonged exposure to room temperature or light).

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation

This protocol is a rapid method suitable for the analysis of this compound in plasma or serum samples.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at 2-8°C. Once thawed, vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).

  • Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Extraction of this compound from Human Urine using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract and allows for sample concentration, making it suitable for detecting low levels of this compound in urine.

Materials:

  • Human urine

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Acetate buffer (pH 3.5)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter. Dilute the supernatant 1:1 with deionized water.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the Oasis HLB cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the HPLC mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound in Biological Samples

Storage DurationTemperatureNotes
Up to 24 hours2-8°CKeep samples on ice or refrigerated.
Up to 1 month-20°CFor intermediate-term storage.[7]
> 1 month-80°CRecommended for long-term storage to ensure stability.[7]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 or C8 reversed-phase, 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic or gradient elution with a mixture of acetate buffer (pH 3.5) and methanol.[6] A typical starting condition could be 95:5 (v/v) buffer:methanol.
Flow Rate 1.0 mL/min
Detection UV at 280 nm[6]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C

Visualizations

cluster_collection Sample Collection cluster_processing Immediate Processing cluster_extraction Extraction cluster_analysis Analysis Collection Collect Plasma/Urine Cool Cool to 2-8°C Collection->Cool Immediate Centrifuge Centrifuge (if needed) Cool->Centrifuge PPT Protein Precipitation (Plasma) Centrifuge->PPT SPE Solid-Phase Extraction (Urine/Plasma) Centrifuge->SPE Analysis HPLC-UV Analysis PPT->Analysis SPE->Analysis

Figure 1. Recommended workflow for the preparation of biological samples for this compound analysis.

cluster_factors Contributing Factors Degradation This compound Degradation pH Adverse pH (Acidic/Alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure Light->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

References

Selecting an appropriate internal standard for 1,3,7-Trimethyluric acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1,3,7-trimethyluric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the analysis of this compound?

A1: The most suitable internal standard for the quantitative analysis of this compound is its stable isotope-labeled (SIL) counterpart, This compound-d9 . SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] They share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-analysis minimizes the impact of matrix effects and variations in instrument response, leading to enhanced accuracy and precision.[3] While structural analogs can be used if a SIL internal standard is unavailable, they may not correct for all sources of variability as effectively.[1][2]

Q2: Can I use an internal standard intended for caffeine or other metabolites for this compound analysis?

A2: While it is common to use a single internal standard for multiple analytes in a panel, the best practice is to use an internal standard that is structurally and chemically as similar as possible to the analyte of interest. Therefore, while a deuterated caffeine standard might provide some correction, this compound-d9 will provide the most accurate and reliable quantification for this compound.

Q3: Where can I source a stable isotope-labeled internal standard for this compound?

A3: Several chemical suppliers specialize in stable isotope-labeled compounds for research and analytical purposes. A targeted search for "this compound-d9" will provide a list of commercial vendors.

Q4: What are the key considerations for sample preparation when analyzing this compound in plasma or serum?

A4: The primary challenge in analyzing biological fluids like plasma or serum is the high protein content, which can interfere with the analysis. Protein precipitation is a common and effective method for sample cleanup.[4][5][6][7] This typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins.[5][6] After centrifugation, the clear supernatant containing the analyte and internal standard can be further processed for LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH with a suitable additive like formic acid to ensure the analyte is in a consistent ionic state. - Replace the analytical column. - Dilute the sample or reduce the injection volume.
Low Signal Intensity - Inefficient ionization. - Suboptimal MS/MS parameters. - Matrix suppression.- Optimize the mobile phase composition and pH to enhance ionization. - Perform a compound optimization (tuning) to determine the optimal precursor/product ion transitions and collision energy. - Improve sample cleanup, for example, by using solid-phase extraction (SPE) or by diluting the sample.
High Background Noise - Contaminated mobile phase or LC system. - Matrix interferences.- Use high-purity solvents and flush the LC system thoroughly. - Employ a more selective sample preparation technique or optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Inconsistent Results - Inaccurate addition of internal standard. - Sample degradation. - Variability in sample preparation.- Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. - Investigate the stability of this compound under the storage and processing conditions. - Standardize the sample preparation workflow, ensuring consistent timing, temperatures, and volumes.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the preparation of plasma or serum samples.

  • Thawing: Thaw plasma/serum samples, calibration standards, and quality control samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specified amount of this compound-d9 working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Suggested LC-MS/MS Method Parameters

The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires optimization):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
This compound-d9[To be determined][To be determined][To be determined]

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, must be determined empirically by infusing a standard solution of this compound and this compound-d9 into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for the analysis of small molecules in biological matrices using a stable isotope-labeled internal standard. These values should be established during in-house method validation.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration within ± 15% of initial

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound-d9 plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~84% (CYP1A2) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine ~12% theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline ~4% tm_uric_acid This compound caffeine->tm_uric_acid <15% (CYP3A4)

Caption: Simplified caffeine metabolism pathway.[8][9]

References

Validation & Comparative

A Comparative Analysis of 1,3,7-Trimethyluric Acid and Other Caffeine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the principal metabolites of caffeine: 1,3,7-trimethyluric acid, paraxanthine, theobromine, and theophylline. The objective is to offer a clear perspective on their distinct pharmacological and pharmacokinetic profiles, supported by experimental data to aid in research and drug development.

Introduction to Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 oxidase system, predominantly by the CYP1A2 isozyme. This process yields three main dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline. A minor metabolite, this compound, is formed through the C-8 oxidation of caffeine, a reaction in which CYP3A4 is involved. The relative production of these metabolites varies, with paraxanthine being the most abundant. Each of these compounds exhibits a unique pharmacological profile, contributing to the complex effects of caffeine consumption.

Pharmacokinetic Properties

The pharmacokinetic profiles of the major caffeine metabolites differ significantly, influencing their duration and intensity of action. Paraxanthine and caffeine have similar plasma clearances and shorter half-lives, while theophylline and theobromine are cleared more slowly and have longer half-lives.

ParameterThis compoundParaxanthineTheobromineTheophylline
Primary Metabolizing Enzyme(s) CYP3A4, CYP1A2, CYP2E1[1]CYP1A2CYP1A2, CYP2E1CYP1A2, CYP2E1
Formation Pathway C-8 oxidation of caffeine[1]N3-demethylation of caffeineN1-demethylation of caffeineN7-demethylation of caffeine
Relative Abundance MinorMajor (~84%)Minor (~12%)Minor (~4%)
Plasma Half-life (t½) Data not available~3.1 hours~7.2 hours~6.2 hours
Plasma Clearance Data not available~2.20 ml/min/kg~1.20 ml/min/kg~0.93 ml/min/kg

Comparative Pharmacodynamics

The physiological effects of caffeine metabolites are primarily attributed to their interaction with adenosine receptors and their inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine receptors, particularly A1 and A2A subtypes, are key targets for methylxanthines. Antagonism of these receptors leads to central nervous system stimulation. The binding affinities of the major caffeine metabolites for these receptors vary, leading to different potencies.

CompoundA1 Receptor Kᵢ (µM)A2A Receptor Kᵢ (µM)
Paraxanthine 2132
Theobromine >100>100
Theophylline 1315
This compound Data not availableData not available

Data from equine forebrain tissues.

Phosphodiesterase (PDE) Inhibition

Inhibition of PDEs leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. The PDE inhibitory profiles of caffeine metabolites are distinct.

  • This compound: There is limited data on its PDE inhibitory activity. Its primary identified role is as a biomarker for CYP3A4 activity[2][3].

  • Paraxanthine: It is a selective inhibitor of cGMP-preferring phosphodiesterases, such as PDE9. This activity is thought to contribute to its unique psychostimulant effects by potentiating nitric oxide signaling[4][5][6].

  • Theobromine: It has been shown to inhibit PDE4, which may contribute to its anti-inflammatory and other pharmacological effects[7][8][9].

  • Theophylline: It is a non-selective PDE inhibitor, affecting several PDE families. This broad activity is linked to its use as a bronchodilator in respiratory diseases[10][11][12][13].

Due to the lack of a single comparative study providing IC50 or Ki values for all four metabolites against a range of PDE isoforms, a direct quantitative comparison is challenging. The available data suggests a qualitative difference in their PDE inhibition profiles.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Adenosine_Signaling cluster_receptor Adenosine Receptor cluster_downstream Downstream Effects Adenosine Adenosine A1_A2A A1/A2A Receptors Adenosine->A1_A2A Activates Metabolites Caffeine Metabolites (Paraxanthine, Theophylline) Metabolites->A1_A2A Antagonizes AC Adenylyl Cyclase A1_A2A->AC Inhibits (A1) Activates (A2A) Antagonism ↑ Neuronal Activity A1_A2A->Antagonism cAMP ↓ cAMP AC->cAMP Stimulation ↓ Neuronal Activity cAMP->Stimulation

Caption: Adenosine Receptor Signaling Pathway and Antagonism by Caffeine Metabolites.

PDE_Inhibition_Workflow cluster_workflow Phosphodiesterase Inhibition Assay Workflow start Start prepare Prepare Reagents: PDE Enzyme, Fluorescent Substrate, Test Compounds (Metabolites) start->prepare incubate Incubate Enzyme with Test Compound prepare->incubate add_substrate Add Fluorescent Substrate (e.g., FAM-cAMP/cGMP) incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction measure Measure Fluorescence reaction->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental Workflow for a Phosphodiesterase Inhibition Assay.

Experimental Protocols

Adenosine Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of caffeine metabolites for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing human adenosine A1 or A2A receptors.

  • Radioligand: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).

  • Test compounds: this compound, paraxanthine, theobromine, theophylline.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of a non-labeled ligand like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (caffeine metabolite).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory potency (IC50) of caffeine metabolites against specific PDE isoforms.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE4, PDE9).

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

  • Test compounds: this compound, paraxanthine, theobromine, theophylline.

  • Assay buffer.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Pre-incubation: In a microplate, incubate the PDE enzyme with varying concentrations of the test compound for a short period.

  • Reaction Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.

  • Reaction: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).

  • Detection: Measure the fluorescence signal. The cleavage of the substrate by the PDE enzyme results in a change in the fluorescence properties.

  • Data Analysis: Plot the percentage of PDE inhibition against the concentration of the test compound to determine the IC50 value.

Conclusion

The metabolites of caffeine are not inert byproducts but are pharmacologically active compounds with distinct profiles. Paraxanthine, the major metabolite, is a potent CNS stimulant, while theophylline finds clinical use as a bronchodilator. Theobromine's effects are generally weaker. This compound, a minor metabolite, is primarily of interest as a biomarker for CYP3A4 activity, with its pharmacological effects being less characterized. A thorough understanding of the comparative pharmacology and pharmacokinetics of these metabolites is crucial for researchers and drug development professionals working on methylxanthine-based therapeutics and for interpreting the complex physiological effects of caffeine consumption. Further research is warranted to fully elucidate the pharmacological profile of this compound and to obtain direct comparative quantitative data on the PDE inhibitory activities of all major caffeine metabolites.

References

Comparing different analytical methods for the detection of 1,3,7-Trimethyluric acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the detection of 1,3,7-trimethyluric acid is crucial for researchers and professionals in drug development and life sciences. This guide provides an objective overview of various techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Electrochemical Sensors. The performance of each method is evaluated based on available experimental data, with detailed methodologies provided for key experiments.

Comparison of Quantitative Performance

The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of different analytical methods for the detection of this compound and related compounds. It is important to note that some of the cited data pertains to similar analytes or general method capabilities due to the limited availability of specific validation data for this compound across all platforms.

Analytical MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (%)Precision (%RSD)
HPLC-UV Uric acid, Hypoxanthine, CreatinineHuman Urine0.1 - 40 µg/mLNot ReportedNot Reported98 - 102< 4.6
Tranexamic AcidHuman Urine0.3 - 2 µg/mL0.051 µg/mL0.155 µg/mLNot ReportedNot Reported
LC-MS/MS 17β-Estradiol, Testosterone, Bisphenol ATissues0.5 - 10 mg/L1.11 mg/L3.3 mg/L94.0 - 109.51.7 - 27.2 (intra-day), 2.2 - 37.1 (inter-day)
Protein BiotherapeuticsGeneralNot SpecifiedNot SpecifiedAt least 5x signal of blank± 20± 20
GC-MS General MetabolitesGeneralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified< 20 (automated derivatization)
Capillary Electrophoresis NiII(3-OMe-salophene)Chemical Solution400–20,000 ng/mL120 ng/mLNot ReportedNot Reported< 0.76 (intra-day), < 0.30 (inter-day)
β-Lactam AntibioticsPlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Electrochemical Sensor Alanine AminotransferaseHuman Serum0–544 ng/mLNot SpecifiedNot SpecifiedExcellent agreement with spectrophotometryNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the simultaneous analysis of uric acid and other purine metabolites in human urine.[1]

  • Sample Preparation:

    • Collect urine samples and centrifuge at 3000 rpm for 5 minutes to remove particulate matter.

    • To 100 µL of the supernatant, add 100 µL of an internal standard solution (e.g., tyrosine).

    • Vortex the mixture for 30 seconds.

    • Inject 20 µL of the final mixture into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (100 mm × 4.6 mm) with a C18 pre-column.

    • Mobile Phase: 20 mM Potassium phosphate buffer (pH 7.25).

    • Flow Rate: 0.40 mL/min.

    • Detection: UV detector set at 235 nm.

    • Temperature: Ambient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a general approach for the quantification of small molecules in biological matrices.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization to increase the volatility of the analyte, a common requirement for GC-MS analysis of polar metabolites.[3][4][5]

  • Sample Preparation and Derivatization:

    • Lyophilize the sample (e.g., urine or plasma extract) to complete dryness.

    • Step 1 (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes with shaking. This step protects carbonyl groups.

    • Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.[6]

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

    • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Capillary Electrophoresis (CE)

This protocol is based on a validated Capillary Zone Electrophoresis (CZE) method for the analysis of a related small molecule.

  • Sample Preparation:

    • For biological fluids, perform a protein precipitation step with an organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Dilute the supernatant with the background electrolyte (BGE).

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 56 cm total length, 100 µm I.D.).

    • Background Electrolyte (BGE): 50 mM borate buffer (pH 9.3) mixed with acetonitrile (50%, v/v).

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 8 seconds).

    • Separation Voltage: 30 kV.

    • Temperature: 25°C.

    • Detection: Diode Array Detector (DAD) at a wavelength suitable for this compound (e.g., around 280 nm).

Electrochemical Sensors

The fabrication of an electrochemical biosensor for this compound would likely involve the immobilization of a specific recognition element onto an electrode surface.

  • Sensor Fabrication (Conceptual):

    • Electrode Preparation: Start with a clean gold or screen-printed carbon electrode.

    • Immobilization of Recognition Element: A specific antibody or an enzyme that interacts with this compound could be immobilized on the electrode surface. This can be achieved through self-assembled monolayers (SAMs) or conductive polymers.[7]

    • Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.

  • Detection Principle:

    • The binding of this compound to the recognition element would cause a measurable change in the electrochemical properties of the electrode surface.

    • This change can be detected using techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Electrochemical Impedance Spectroscopy (EIS). The magnitude of the change in current or impedance would be proportional to the concentration of this compound.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

ExperimentalWorkflowChromatography cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Injection Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Generalized workflow for chromatographic analysis.

ExperimentalWorkflowElectrochemical cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Interaction Analyte Interaction / Electrophoretic Separation Sample->Interaction Sensor Electrochemical Sensor / CE Capillary Sensor->Interaction Signal Signal Generation (Current/Voltage/Impedance) Interaction->Signal Measurement Signal Measurement Signal->Measurement Result Concentration Determination Measurement->Result

Caption: Workflow for electrochemical and electrophoretic methods.

References

A Comprehensive Guide to the Validated HPLC-UV Method for 1,3,7-Trimethyluric Acid Analysis and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 1,3,7-Trimethyluric acid, a key metabolite of caffeine, serves as a critical biomarker in various pharmacokinetic and metabolic studies.[1][2] This guide provides a detailed overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound. Furthermore, it offers a comparative analysis with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of this compound in biological matrices.[3] Its adequate sensitivity and selectivity make it a suitable choice for various applications.[3]

Experimental Protocol for HPLC-UV Analysis

This protocol outlines a typical validated method for the determination of this compound and other caffeine metabolites in human plasma.

1. Sample Preparation (Solid-Phase Extraction): [3]

  • Condition a solid-phase extraction (SPE) plate with 1 mL of methanol followed by 1 mL of water.[4]

  • Load 1 mL of the sample supernatant onto the SPE plate under low vacuum (-5 to -6 mmHg).[3]

  • Wash the wells with 1 mL of 5% methanol at a vacuum pressure between -15 and -20 mmHg.[3]

  • Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.[3]

  • Dry the eluent under a stream of nitrogen gas at 40°C.[3]

  • Reconstitute the residue in 50 μL of the mobile phase.[3]

  • Filter the reconstituted sample through a 0.22 μm filter before injection.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% acetic acid or a phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile). A common mobile phase composition is a mixture of methanol, acetonitrile, and 0.05% acetic acid.

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: UV detection is commonly performed at 280 nm.

  • Injection Volume: 15-20 µL.[3][5]

Performance Characteristics of the HPLC-UV Method

The following table summarizes the typical validation parameters for an HPLC-UV method for the analysis of caffeine and its metabolites, including this compound.

Validation ParameterTypical Performance
Linearity Range 0.1 - 40 µg/mL[3][4][6]
Correlation Coefficient (r²) > 0.999[5]
Intra-day Accuracy 96.5% - 105.2%[3][4][6]
Inter-day Accuracy 97.1% - 106.2%[3][4][6]
Intra-day Precision (%CV) < 10%[3][4][6]
Inter-day Precision (%CV) < 10%[3][4][6]
Recovery > 87%

Alternative Analytical Techniques

While HPLC-UV is a reliable method, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity. The primary alternatives include Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for bioanalysis, offering significantly higher sensitivity and selectivity compared to HPLC-UV.[7] This allows for the use of smaller sample volumes and the detection of analytes at much lower concentrations.

Experimental Protocol for UPLC-MS/MS Analysis

A representative protocol for the quantification of this compound and other caffeine metabolites in plasma is provided below.

1. Sample Preparation (Protein Precipitation): [7]

  • To 30 µL of plasma, add 100 µL of methanol containing an internal standard.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the UPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size column (e.g., ACQUITY UPLC HSS T3, 50 x 2.1 mm, 1.8 μm).[8]

  • Mobile Phase: A gradient elution using a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The following table provides a direct comparison of the key performance characteristics of the HPLC-UV and UPLC-MS/MS methods for the analysis of this compound and related compounds.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.1 - 40 µg/mL[3][4][6]2.5 - 1200 ng/mL[8]
Limit of Quantification (LOQ) ~100 ng/mL2.5 ng/mL[8]
Sample Volume ~1 mL[3]~30 µL[7]
Run Time ~15-20 minutes[6]< 5 minutes[8]
Selectivity ModerateHigh
Sensitivity GoodExcellent[7]
Cost LowerHigher

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the comparative advantages of each technique, the following diagrams have been generated.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma Sample SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Analyte Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Method_Comparison cluster_hplcuv HPLC-UV cluster_uplcmsms UPLC-MS/MS hplc_sens Good Sensitivity uplc_sens Excellent Sensitivity hplc_sens->uplc_sens Superior hplc_sel Adequate Selectivity uplc_sel High Selectivity hplc_sel->uplc_sel Superior hplc_cost Lower Cost hplc_runtime Longer Run Time uplc_runtime Shorter Run Time hplc_runtime->uplc_runtime Advantage uplc_cost Higher Cost uplc_cost->hplc_cost Advantage

Caption: Comparison of HPLC-UV and UPLC-MS/MS performance characteristics.

Conclusion

The choice between HPLC-UV and its alternatives for the analysis of this compound is contingent upon the specific requirements of the study. The HPLC-UV method, with its validated robustness and cost-effectiveness, remains a highly viable option for routine analysis and studies where high sample throughput and ultra-low detection limits are not the primary concern. In contrast, when high sensitivity, selectivity, and speed are critical, such as in studies with limited sample volumes or those requiring the detection of trace levels of metabolites, UPLC-MS/MS presents a superior analytical solution. By understanding the detailed protocols and performance characteristics of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their drug development and metabolic research endeavors.

References

Unmasking Molecular Mimicry: A Comparative Guide to Cross-Reactivity in Methylxanthine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of methylxanthine quantification, the specificity of immunoassays is paramount. This guide provides a comparative analysis of cross-reactivity in commercially available immunoassays for caffeine, theophylline, and theobromine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical tools.

Methylxanthines, a class of alkaloids including the widely consumed caffeine, as well as the therapeutic agents theophylline and theobromine, share a common chemical scaffold. This structural similarity presents a significant challenge in the development of highly specific immunoassays, as antibodies generated against one methylxanthine may exhibit cross-reactivity with others, leading to inaccurate quantification. This guide delves into the performance of various immunoassays, offering a clear comparison of their cross-reactivity profiles.

Performance Under the Microscope: Cross-Reactivity Data

The cross-reactivity of an immunoassay is a critical performance characteristic that defines its ability to selectively detect the target analyte in the presence of structurally similar compounds. The following table summarizes the cross-reactivity of several commercially available enzyme-linked immunosorbent assay (ELISA) kits for methylxanthines. The data is presented as the percentage of cross-reactivity, where 100% indicates that the antibody binds to the cross-reactant with the same affinity as it does to the primary analyte.

Immunoassay KitTarget AnalyteCross-Reactant: TheophyllineCross-Reactant: TheobromineCross-Reactant: ParaxanthineCross-Reactant: Other
Neogen Caffeine/Pentoxifylline ELISA[1][2]Caffeine0.06%24%3.91%Pentoxifylline: 173%, Propentofylline: 0.77%, Aminophylline: 0.15%
Eurofins Abraxis Caffeine ELISA[3]Caffeine5%Not ReportedNot Reported1,7-Dimethylxanthine: 60%, Theoxanthine: 3%, Xanthine: <0.1%, 1-Methyluric acid: <0.1%
Theophylline Chemiluminescent Immunoassay (CLIA)[4]Theophylline-<1% (variance)Not Reported1,3-dimethyluric acid, caffeine, xanthine, phenobarbital, prednisone, and phenacetin showed little influence (<1% variance).
Unspecified Caffeine ELISA[5]CaffeineNot Reported~24%Not Reported-

The "How-To": Experimental Protocols

The data presented in this guide is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed, generalized protocol for such an assay, providing a foundational understanding of the experimental workflow.

Principle of Competitive Immunoassay

In a competitive immunoassay, a known amount of enzyme-labeled analyte (conjugate) competes with the unlabeled analyte in the sample or standard for a limited number of antibody binding sites, typically coated onto a microplate well. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of the analyte in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.

Generalized Competitive ELISA Protocol
  • Plate Coating: The wells of a microtiter plate are pre-coated with a capture antibody specific to the target methylxanthine.

  • Standard and Sample Addition: A defined volume of standards, controls, and unknown samples is added to the appropriate wells.

  • Competitive Reaction: A fixed amount of the target methylxanthine conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well. The plate is then incubated to allow the unlabeled methylxanthine (from the sample/standard) and the enzyme-conjugated methylxanthine to compete for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme bound to the plate converts the substrate into a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., dilute sulfuric acid), which typically changes the color of the product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the methylxanthine in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Visualizing the Science: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by methylxanthines and a typical experimental workflow for a competitive immunoassay.

G cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Agonist AC Adenylate Cyclase AR->AC Inhibition (A1) or Stimulation (A2A, A2B) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_A Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response_A Phosphorylates targets Methylxanthines_A Methylxanthines (Caffeine, Theophylline) Methylxanthines_A->AR Antagonist (Blocks Adenosine) cAMP_PDE cAMP PDE Phosphodiesterase (PDE) Cellular_Response_P Cellular Response (e.g., smooth muscle relaxation) cAMP_PDE->Cellular_Response_P Leads to AMP AMP PDE->AMP Hydrolyzes Methylxanthines_P Methylxanthines (Theophylline, Caffeine) Methylxanthines_P->PDE Inhibitor

Caption: Methylxanthine Signaling Pathways

G start Start add_sample Add Sample/ Standard start->add_sample add_conjugate Add Enzyme Conjugate add_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate (Absorbance) add_stop->read_plate end End read_plate->end

References

A Comparative Analysis of CYP450 Activity Using Different Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various metabolic biomarkers used to assess the activity of Cytochrome P450 (CYP450) enzymes, a critical component in drug metabolism and pharmacokinetic studies. Understanding the catalytic activity of CYP450 isoforms is paramount in predicting drug-drug interactions, elucidating mechanisms of toxicity, and tailoring pharmacotherapy. This document outlines the performance of different biomarkers through experimental data, details relevant methodologies, and visualizes complex processes to facilitate comprehension.

Introduction to CYP450 and Metabolic Biomarkers

The Cytochrome P450 superfamily of enzymes is responsible for the phase I metabolism of a vast array of xenobiotics, including over 90% of commercially available drugs.[1] The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, environmental factors, and co-administered drugs, leading to altered drug efficacy and potential adverse reactions. Consequently, the accurate assessment of CYP450 activity is a cornerstone of drug development and personalized medicine.

Metabolic biomarkers, both exogenous (probe drugs) and endogenous, are utilized to phenotype CYP450 activity. Exogenous probes are well-characterized substrates for specific CYP isoforms that are administered to an individual, and the subsequent measurement of the parent drug and its metabolite(s) provides a direct measure of enzyme activity.[2][3] Endogenous biomarkers are naturally occurring compounds in the body that are metabolized by specific CYP enzymes, offering a less invasive approach to phenotyping.[1][4]

Data Presentation: A Comparative Look at Biomarker Performance

The selection of an appropriate biomarker is contingent on the specific CYP450 isoform of interest and the experimental context (in vitro vs. in vivo). The following tables provide a comparative summary of commonly used exogenous probe substrates and prototypical inhibitors for major human CYP450 enzymes.

Table 1: Comparison of Exogenous Probe Substrates for Major CYP450 Isoforms

This table summarizes key kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for commonly used probe substrates in human liver microsomes (HLM). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

CYP IsoformProbe SubstrateMajor Metabolite(s)K_m (µM)V_max (pmol/min/mg protein)
CYP1A2 PhenacetinAcetaminophen20-50500-1500
CaffeineParaxanthine100-300100-300
CYP2B6 BupropionHydroxybupropion60-120200-600
CYP2C8 AmodiaquineN-desethylamodiaquine1-51000-3000
CYP2C9 Diclofenac4'-Hydroxydiclofenac2-10800-2000
Tolbutamide4-Hydroxytolbutamide100-200100-400
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin40-10050-150
Omeprazole5-Hydroxyomeprazole5-15100-300
CYP2D6 DextromethorphanDextrorphan2-1050-200
CYP3A4/5 Midazolam1'-Hydroxymidazolam, 4-Hydroxymidazolam2-101000-3000
Testosterone6β-Hydroxytestosterone20-60500-1500

Note: K_m and V_max values can vary depending on the specific experimental conditions, such as the source of human liver microsomes and buffer composition.[5][6][7][8][9]

Table 2: Prototypical Inhibitors for Major CYP450 Isoforms and their IC_50 Values

The half-maximal inhibitory concentration (IC_50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an inhibitor required to reduce the activity of a CYP450 enzyme by 50%. Lower IC_50 values indicate greater inhibitory potency.

CYP IsoformPrototypical InhibitorIC_50 (µM)
CYP1A2 Furafylline1-5
α-Naphthoflavone0.1-1
CYP2B6 Ticlopidine1-10
CYP2C8 Gemfibrozil Glucuronide5-20
CYP2C9 Sulfaphenazole0.1-1
CYP2C19 Ticlopidine1-5
CYP2D6 Quinidine0.01-0.1
CYP3A4/5 Ketoconazole0.01-0.1

Note: IC_50 values are dependent on the substrate and its concentration used in the assay.[10][11][12][13][14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in CYP450 activity assessment. Below are methodologies for key in vitro and in vivo experiments.

In Vitro CYP450 Inhibition Assay using Human Liver Microsomes (HLM)

This protocol describes a common in vitro method to assess the inhibitory potential of a test compound on the activity of major CYP450 isoforms using a "cocktail" of probe substrates.[15]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP450 Probe Substrate Cocktail (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5)

  • Test compound and vehicle control (e.g., DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the probe substrate cocktail, test compound at various concentrations, and HLM in phosphate buffer.

  • Incubation: In a 96-well plate, add the HLM suspension, followed by the test compound or vehicle control. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.[16]

  • Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard to each well. The internal standard is used to correct for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform's activity by the test compound at each concentration relative to the vehicle control. Determine the IC_50 value for each isoform by fitting the data to a suitable model.

In Vivo CYP450 Phenotyping using the "Geneva Cocktail"

The "Geneva Cocktail" is a well-established in vivo method for the simultaneous assessment of the activity of multiple CYP isoforms using a low-dose cocktail of probe drugs.[3][17][18][19][20]

Materials:

  • "Geneva Micrococktail" capsules containing:

    • Caffeine (50 mg) for CYP1A2

    • Bupropion (20 mg) for CYP2B6

    • Flurbiprofen (10 mg) for CYP2C9

    • Omeprazole (10 mg) for CYP2C19

    • Dextromethorphan (10 mg) for CYP2D6

    • Midazolam (1 mg) for CYP3A4/5

  • Blood collection supplies (e.g., for dried blood spot sampling)

  • LC-MS/MS system

Procedure:

  • Subject Preparation: Subjects should fast overnight before the administration of the cocktail.

  • Cocktail Administration: Administer the "Geneva Micrococktail" capsule orally with a glass of water.

  • Blood Sampling: Collect blood samples at specific time points after cocktail administration. A key advantage of the microdosing approach is the feasibility of using dried blood spots (DBS), which is a minimally invasive technique.[3][19] A common sampling time point is 2 hours post-dose.[3]

  • Sample Processing: If using DBS, spot a small volume of blood (e.g., 10 µL) onto a filter card and allow it to dry completely. Store the dried blood spots appropriately (e.g., at -20°C) until analysis.

  • LC-MS/MS Analysis: Extract the probe drugs and their metabolites from the DBS or plasma samples and quantify their concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the metabolic ratio (MR) for each CYP isoform by dividing the concentration of the metabolite by the concentration of the parent drug. The MR serves as a measure of the in vivo enzyme activity.

Analysis of Endogenous Biomarkers: 4β-Hydroxycholesterol for CYP3A4 Activity

The measurement of endogenous biomarkers provides a non-invasive alternative to probe drugs. 4β-hydroxycholesterol, a metabolite of cholesterol formed by CYP3A4, is a promising endogenous biomarker for CYP3A4/5 activity.[1][4][11][21][22][23][24]

Procedure:

  • Sample Collection: Collect a single blood sample from the subject.

  • Sample Processing: Separate the plasma or serum from the blood sample.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4β-hydroxycholesterol and cholesterol in the plasma or serum.

  • Data Analysis: Calculate the ratio of 4β-hydroxycholesterol to total cholesterol. This ratio is used to normalize for inter-individual variations in cholesterol levels and serves as a marker for CYP3A4 activity. An increase in this ratio can indicate CYP3A4 induction, while a decrease can suggest inhibition.[22][23]

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows in the comparative analysis of CYP450 activity.

G General Workflow for In Vitro CYP450 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare HLM Suspension add_hlm Add HLM to 96-well Plate prep_hlm->add_hlm prep_cpd Prepare Test Compound Dilutions add_cpd Add Test Compound or Vehicle prep_cpd->add_cpd prep_sub Prepare Probe Substrate Cocktail add_nadph Add NADPH Regenerating System prep_sub->add_nadph add_hlm->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate quench Quench Reaction with Acetonitrile + IS incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis of Metabolites centrifuge->lcms data_analysis Calculate % Inhibition and IC50 lcms->data_analysis

Caption: General workflow for an in vitro CYP450 inhibition assay.

G Metabolic Pathway of Caffeine (CYP1A2 Probe) cluster_legend Legend Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine Caffeine->Theobromine N1-demethylation Theophylline Theophylline Caffeine->Theophylline N7-demethylation CYP1A2_1 CYP1A2 (~84%) CYP1A2_2 Other CYPs (~16%) key_substrate Substrate/Metabolite key_enzyme Major Enzyme Pathway key_minor_enzyme Minor Enzyme Pathway

Caption: Simplified metabolic pathway of caffeine via CYP1A2.[2][4][16][17][25]

G Comparison of Biomarker Approaches for CYP450 Activity cluster_exogenous Exogenous Probe Drugs cluster_endogenous Endogenous Biomarkers exogenous_pros Pros: - Direct measure of activity - Well-characterized - High specificity for certain probes exogenous_cons Cons: - Invasive (drug administration) - Potential for drug-drug interactions with the probe itself - May not reflect baseline activity endogenous_pros Pros: - Non-invasive (requires only blood/urine sample) - Reflects baseline, physiological enzyme activity - No risk of probe-related side effects endogenous_cons Cons: - May be influenced by diet and other physiological factors - Fewer well-validated biomarkers available - May have lower sensitivity for detecting induction/inhibition approach Choice of Biomarker Approach approach->exogenous_pros approach->exogenous_cons approach->endogenous_pros approach->endogenous_cons

Caption: Logical relationship comparing exogenous and endogenous biomarkers.

References

A Comparative Analysis of 1,3,7-Trimethyluric Acid Levels in Smokers Versus Non-Smokers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the impact of smoking on the metabolic byproduct of caffeine, 1,3,7-trimethyluric acid, reveals complex interactions influenced by dietary caffeine intake. While smoking is known to accelerate caffeine metabolism, direct urinary levels of this specific metabolite may not significantly differ between smokers and non-smokers when caffeine consumption is factored in.

This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound levels in smoking and non-smoking populations. The following sections detail the quantitative data, the experimental protocols for measurement, and the underlying metabolic pathways.

Data Presentation: Quantitative Comparison of this compound Levels

A key study utilizing data from the National Health and Nutrition Examination Survey (NHANES) for the years 2009-2010 provides the most direct comparison of urinary this compound levels between smokers and non-smokers. It is important to note that after adjusting for daily caffeine intake, the adjusted geometric mean levels of this compound were not found to be statistically significantly different between the two groups.[1]

For context, a separate analysis of the NHANES 2009-2010 data provides median concentrations for a range of caffeine metabolites in the general US population. For this compound, the median urinary concentration was reported to have a moderate correlation with overall caffeine intake.[2]

AnalyteSmoker StatusAdjusted Geometric Mean LevelStatistical Significance (Smokers vs. Non-smokers)
This compound SmokersNot Statistically Significantly Different from Non-smokersp > 0.05
Non-smokersNot Statistically Significantly Different from Smokersp > 0.05
Data derived from the National Health and Nutrition Examination Survey (NHANES) 2009-2010, after adjustment for daily caffeine intake.[1]

Experimental Protocols

The quantification of this compound in urine typically involves sample preparation followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a synthesized protocol based on established methodologies for the analysis of caffeine and its metabolites in urine.

Urine Sample Collection and Storage
  • Collection: A spot urine sample is collected from participants.

  • Storage: Samples are stored at -20°C or lower until analysis to ensure the stability of the analytes.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up the urine sample and concentrate the analytes of interest.

  • SPE Cartridge: A C18 SPE cartridge is typically used.

  • Conditioning: The cartridge is conditioned sequentially with methanol and then with deionized water or a suitable buffer to activate the stationary phase.

  • Sample Loading: An aliquot of the urine sample, often pre-treated by centrifugation to remove particulate matter, is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained, interfering substances.

  • Elution: this compound and other caffeine metabolites are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a small, precise volume of the HPLC mobile phase for injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of caffeine and its metabolites.

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate buffer or dilute acetic acid) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where this compound exhibits strong absorbance, generally in the range of 270-280 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Below are diagrams illustrating the caffeine metabolism pathway and a typical experimental workflow for the analysis of this compound.

caffeine_metabolism cluster_cyp1a2 CYP1A2 (Major Pathway) Induced by Smoking Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline TMU This compound Caffeine->TMU Minor Pathway Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Simplified metabolic pathway of caffeine, highlighting the major role of CYP1A2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection (Smokers & Non-smokers) Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

Caption: Experimental workflow for the quantification of this compound in urine.

References

Unraveling the Inter-Individual Variability in 1,3,7-Trimethyluric Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1,3,7-trimethyluric acid, a major metabolite of caffeine, exhibits significant variability among individuals. This variation is primarily attributed to differences in the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, the principal enzyme responsible for caffeine metabolism. Understanding this variability is crucial for researchers in fields ranging from pharmacology and toxicology to nutrition and personalized medicine. This guide provides a comprehensive comparison of the factors influencing this compound production, alternative biomarkers for CYP1A2 activity, and detailed experimental protocols for their assessment.

Factors Influencing this compound Production

The inter-individual differences in this compound levels are multifactorial, with genetic and environmental factors playing key roles.

Genetic Polymorphisms in the CYP1A2 Gene

Genetic variations within the CYP1A2 gene are a major determinant of enzyme activity and, consequently, this compound production. The most studied polymorphism is a single nucleotide polymorphism (SNP) in the intron 1 of the gene, -163C>A (rs762551), which leads to the CYP1A2*1F allele. Individuals carrying the A allele are often referred to as "fast" or "rapid" metabolizers, especially in the presence of inducers like cigarette smoke, while those with the C allele are considered "slow" metabolizers.[1][2]

CYP1A2 GenotypePhenotypeImpact on this compound ProductionReference
1A/1ARapid MetabolizerHigher production of this compound.[1]
1A/1FIntermediate/Rapid MetabolizerIntermediate to high production of this compound.[1]
1F/1FRapid Metabolizer (inducible)Highest production of this compound, particularly in smokers.[3]
Other less common variants (e.g., *1C)Slow MetabolizerLower production of this compound.[4]
Environmental and Lifestyle Factors

Several external factors can influence CYP1A2 activity and thereby affect this compound levels:

  • Smoking: Polycyclic aromatic hydrocarbons (PAHs) in tobacco smoke are potent inducers of CYP1A2, leading to increased enzyme activity and higher this compound production, especially in individuals with the CYP1A2*1F allele.[5]

  • Diet: Certain dietary components can modulate CYP1A2 activity. For instance, cruciferous vegetables (e.g., broccoli, cauliflower) can induce CYP1A2, while some flavonoids and furanocoumarins (found in grapefruit juice) can inhibit its activity.

  • Medications: Various drugs can either induce (e.g., omeprazole, carbamazepine) or inhibit (e.g., fluvoxamine, ciprofloxacin) CYP1A2 activity, thus altering this compound production.

Comparison of Biomarkers for CYP1A2 Activity

While the this compound to caffeine ratio is a useful biomarker for CYP1A2 activity, other metabolic ratios are also employed. The choice of biomarker can depend on the biological matrix (urine, plasma, or saliva) and the specific research question.

Biomarker (Metabolic Ratio)Biological MatrixAdvantagesDisadvantagesSupporting Experimental Data
This compound / Caffeine Urine, PlasmaReflects a specific metabolic pathway of caffeine.Can be influenced by downstream metabolic steps.Studies have shown its correlation with CYP3A activity as well.[6]
Paraxanthine / Caffeine Plasma, SalivaParaxanthine is the major metabolite of caffeine, making this ratio a robust indicator of primary CYP1A2 activity. Considered a "gold standard" by many.[7][8][9][10][11]Requires blood or saliva collection.Strong correlation with caffeine clearance.[8]
(AFMU + 1U + 1X) / 1,7U UrineA composite ratio that may provide a more comprehensive assessment of CYP1A2 activity.[12][13]More complex to calculate and may be influenced by other enzymes. The validity has been questioned.[14]Used in numerous phenotyping studies.[15]
(1,7-Dimethyluric Acid + 1,7-Dimethylxanthine) / Caffeine UrineCorrelates well with the rate of caffeine 3-demethylation.[16]Can be influenced by xanthine oxidase activity.Demonstrated bimodal distribution in populations, suggesting distinct phenotypes.[16]

AFMU: 5-acetylamino-6-formylamino-3-methyluracil; 1U: 1-methyluric acid; 1X: 1-methylxanthine; 1,7U: 1,7-dimethyluric acid

Experimental Protocols

Caffeine Challenge Test for CYP1A2 Phenotyping

This protocol outlines a standard procedure for assessing in vivo CYP1A2 activity using a caffeine challenge.

Objective: To determine an individual's CYP1A2 phenotype based on the metabolic ratio of caffeine and its metabolites.

Materials:

  • Caffeine capsules (100-200 mg)

  • Urine or blood collection containers

  • Centrifuge (for blood samples)

  • Freezer (-20°C or -80°C) for sample storage

  • Analytical equipment (HPLC-UV or LC-MS/MS)

Procedure:

  • Subject Preparation:

    • Subjects should abstain from all sources of caffeine and methylxanthines (coffee, tea, chocolate, certain sodas) for at least 24-48 hours prior to the test.

    • A baseline urine or blood sample may be collected.

  • Caffeine Administration:

    • Administer a single oral dose of caffeine (e.g., 150 mg).[9] The exact dose should be standardized across all subjects in a study.

  • Sample Collection:

    • Urine: Collect all urine for a specified period, typically 4-5 or 5-6 hours post-caffeine administration.[16][17] Record the total volume.

    • Plasma/Saliva: Collect blood or saliva samples at a specific time point post-caffeine administration, often 5-7 hours.[8]

  • Sample Processing and Storage:

    • Urine: Aliquot the collected urine and store at -20°C or lower until analysis.

    • Plasma: Centrifuge the blood sample to separate plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

    • Saliva: Collect saliva into a tube and store at -20°C or lower until analysis.

  • Analysis:

    • Quantify the concentrations of caffeine and its metabolites (e.g., this compound, paraxanthine) using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Calculation:

    • Calculate the molar ratio of the metabolite of interest to caffeine. For example, [this compound] / [Caffeine].

Quantification of this compound and Caffeine in Urine by HPLC-UV

Objective: To quantify the concentration of this compound and caffeine in urine samples.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase: A mixture of methanol, acetonitrile, and 0.05% acetic acid (e.g., 12:1:87 v/v/v).[18]

  • Standards of caffeine and this compound.

  • Urine samples from the caffeine challenge test.

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute the urine samples with the mobile phase or water as needed to bring the analyte concentrations within the calibration range.

  • Chromatographic Conditions:

    • Column: Shim-pack CLC-ODS (5 µm).[18]

    • Mobile Phase: Methanol-acetonitrile-0.05% acetic acid (12:1:87 v/v/v).[18]

    • Flow Rate: 1.2 mL/min.[18]

    • Detection Wavelength: 280 nm.[18]

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard solutions of caffeine and this compound of known concentrations in the mobile phase or a synthetic urine matrix.

    • Inject the standards to generate a calibration curve.

  • Analysis:

    • Inject the prepared urine samples into the HPLC system.

    • Identify and quantify the peaks corresponding to caffeine and this compound based on their retention times and the calibration curve.

Quantification of this compound and Caffeine in Plasma by LC-MS/MS

Objective: To achieve sensitive and specific quantification of this compound and caffeine in plasma.

Instrumentation and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • Internal standards (e.g., isotope-labeled caffeine and this compound).

  • Plasma samples from the caffeine challenge test.

  • Methanol for protein precipitation.

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of methanol containing the internal standards.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new vial for injection.[19]

  • LC Conditions:

    • Column: Suitable C18 column.

    • Mobile Phase Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: e.g., m/z 195 -> 138

      • This compound: e.g., m/z 211 -> 168

      • Internal Standards: Corresponding transitions for the isotope-labeled compounds.

    • Optimize cone voltage and collision energy for each transition.

  • Calibration and Analysis:

    • Prepare calibration standards in a surrogate matrix (e.g., synthetic plasma or stripped plasma).[20]

    • Analyze the standards and samples to quantify the analytes based on the peak area ratios of the analytes to their respective internal standards.

Signaling Pathways and Experimental Workflows

Caffeine Metabolism Pathway

The metabolism of caffeine is a complex process involving several enzymatic steps, primarily initiated by CYP1A2.

Caffeine_Metabolism cluster_enzymes Primary Metabolizing Enzymes Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-demethylation Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline N7-demethylation TMU This compound Caffeine->TMU C8-hydroxylation Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites CYP1A2 CYP1A2 (~80%) CYP2E1 CYP2E1 XO Xanthine Oxidase

Caption: Primary metabolic pathways of caffeine.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A2 Induction

The expression of the CYP1A2 gene is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[21][22]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., PAHs from smoke) AhR_complex AhR-HSP90-XAP2 Complex Inducer->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on CYP1A2 Gene AhR_ARNT->XRE Binding CYP1A2_mRNA CYP1A2 mRNA XRE->CYP1A2_mRNA Transcription CYP1A2_protein CYP1A2 Protein (Increased Production) CYP1A2_mRNA->CYP1A2_protein Translation

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for CYP1A2 Phenotyping

A typical workflow for a CYP1A2 phenotyping study involves several key steps from subject recruitment to data analysis.

Experimental_Workflow start Start: Study Design subject_recruitment Subject Recruitment & Informed Consent start->subject_recruitment end End: Data Interpretation pre_study_instructions Pre-Study Instructions (Caffeine Abstinence) subject_recruitment->pre_study_instructions caffeine_challenge Caffeine Challenge Test (Administer Caffeine Dose) pre_study_instructions->caffeine_challenge sample_collection Biological Sample Collection (Urine, Plasma, or Saliva) caffeine_challenge->sample_collection sample_processing Sample Processing & Storage sample_collection->sample_processing analytical_quantification Analytical Quantification (HPLC-UV or LC-MS/MS) sample_processing->analytical_quantification data_analysis Data Analysis (Calculate Metabolic Ratios) analytical_quantification->data_analysis phenotype_determination Phenotype Determination (Slow vs. Rapid Metabolizer) data_analysis->phenotype_determination phenotype_determination->end

Caption: General experimental workflow for CYP1A2 phenotyping.

References

A comparative study of 1,3,7-Trimethyluric acid metabolism in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 1,3,7-trimethyluric acid, a significant metabolite of caffeine, across various species, including humans, rats, mice, and dogs. Understanding the species-specific differences in the metabolic pathways and kinetics of this compound is crucial for preclinical drug development and the extrapolation of toxicological data to humans. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.

Executive Summary

This compound is a product of the C8-hydroxylation of caffeine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[1] However, significant quantitative and qualitative differences exist in the metabolism of this compound across different species. Notably, the urinary excretion of this compound as a percentage of a caffeine dose is substantially higher in mice compared to humans and rats. While CYP1A2 is the principal enzyme in humans, other isoforms, such as CYP3A1, CYP2B1, and CYP2E1, play a role in rats.[2] These variations underscore the importance of selecting appropriate animal models in preclinical studies.

Quantitative Data Summary

The following table summarizes the urinary excretion of this compound as a percentage of an administered caffeine dose in different species.

SpeciesUrinary Excretion of this compound (% of Caffeine Dose)Key Metabolic Enzymes Involved
Human 1.1 - 1.3%[3]CYP1A2, CYP3A4, CYP2C8/9, CYP2E1[1][4]
Rat 1.2%[3]CYP1A2, CYP3A1, CYP2B1, CYP2E1[2]
Mouse 20%[3]CYP1A2 and others
Dog Data not available in the searched literatureNot explicitly detailed in the searched literature

Metabolic Pathway

The primary metabolic pathway for the formation of this compound from caffeine is C8-hydroxylation. The subsequent metabolic fate of this compound itself is not extensively detailed in the provided search results.

metabolic_pathway Caffeine Caffeine TMU This compound Caffeine->TMU C8-Hydroxylation (Primarily CYP1A2) Metabolites Further Metabolites TMU->Metabolites Further Metabolism

Caption: Metabolic conversion of caffeine to this compound.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and urinary excretion of this compound following caffeine administration.

Protocol:

  • Animal Models: Adult male/female subjects of the selected species (e.g., Wistar rats, Beagle dogs, Cynomolgus monkeys) and healthy human volunteers.

  • Dosing: A single oral or intravenous dose of caffeine is administered. The dose is adjusted based on the species' body weight.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs and monkeys, antecubital vein in humans). Urine is collected over 24 or 48 hours.

  • Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are stored at -80°C until analysis.

  • Quantification: The concentrations of caffeine and its metabolites, including this compound, in plasma and urine are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), area under the concentration-time curve (AUC), and total body clearance (CL) are calculated using appropriate software. The percentage of the administered caffeine dose excreted as this compound in urine is also determined.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the in vitro formation of this compound from caffeine in liver microsomes from different species.

Protocol:

  • Microsome Preparation: Pooled liver microsomes from humans, rats, dogs, and monkeys are used.

  • Incubation Mixture: The incubation mixture (final volume of 200 µL) contains liver microsomes (0.5 mg/mL protein), caffeine (substrate, at various concentrations to determine kinetic parameters), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Quantification: The amount of this compound formed is quantified by a validated HPLC-MS/MS method.

  • Enzyme Kinetics: Michaelis-Menten kinetics are determined by plotting the rate of formation of this compound against a range of caffeine concentrations. The Michaelis constant (Km) and maximum velocity (Vmax) are calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative in vitro metabolism study.

experimental_workflow cluster_species Species cluster_preparation Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Human Human Microsomes Liver Microsome Isolation Human->Microsomes Rat Rat Rat->Microsomes Dog Dog Dog->Microsomes Monkey Monkey Monkey->Microsomes Incubation Incubation with Caffeine and NADPH Microsomes->Incubation LCMS HPLC-MS/MS Quantification Incubation->LCMS Kinetics Kinetic Analysis (Km, Vmax) LCMS->Kinetics

Caption: Workflow for comparative in vitro metabolism of this compound.

Conclusion

Significant species-dependent differences exist in the metabolism of this compound, a key metabolite of caffeine. The higher rate of formation in mice highlights the need for careful consideration when selecting animal models for preclinical studies of caffeine and other methylxanthines. Further research is warranted to fully elucidate the complete metabolic profile and pharmacokinetic parameters of this compound in a broader range of species, particularly in dogs and non-human primates, to improve the accuracy of interspecies extrapolation and its implications for drug development and safety assessment.

References

The Validation of 1,3,7-Trimethyluric Acid as a Reliable Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3,7-trimethyluric acid as a dietary biomarker for caffeine intake against other prominent caffeine metabolites. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid in the objective assessment of its performance.

Comparative Analysis of Caffeine Metabolite Biomarkers

The reliability of a dietary biomarker is determined by its correlation with intake, sensitivity, and specificity. The following table summarizes the performance of this compound and other key caffeine metabolites as biomarkers for caffeine consumption, with data synthesized from multiple studies.

BiomarkerMatrixCorrelation with Caffeine Intake (Spearman's ρ)AUC (ROC Curve)Sensitivity (%)Specificity (%)Key AdvantagesKey Limitations
This compound (1,3,7-TMU) Urine0.57 - 0.63[1]---Reflects a specific metabolic pathway of caffeine.[2]A minor metabolite of caffeine.[2]
1,7-Dimethylxanthine (Paraxanthine)Urine0.57 - 0.63[1]---Major metabolite of caffeine (around 84%).[3]-
1,7-Dimethyluric Acid (1,7-DMU)Urine0.57 - 0.63[1]> 0.9[4]--Excellent sensitivity and specificity.[4]-
1-Methylxanthine (1-MX)Urine0.561[4]0.965[4]--High classification performance.[4]-
1-Methyluric Acid (1-MU)Urine0.57 - 0.63[1]0.776[5]71.7[5]70.8[5]Good overall correct classification rate.[5]-
5-acetylamino-6-amino-3-methyluracil (AAMU)Urine0.57 - 0.63[1]0.763[5]69.0[5]71.4[5]Good overall correct classification rate.[5]-
TheobromineUrine0.18 - 0.28[1]0.603[5]69.7[5]49.4[5]Present in other dietary sources (e.g., cocoa).Low specificity for caffeine intake.[5]
TheophyllineUrine0.57 - 0.63[1]-----

Experimental Protocols

Accurate quantification of dietary biomarkers is paramount for their validation. The following are detailed methodologies for the analysis of this compound and other caffeine metabolites in urine samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of caffeine metabolites from urine prior to analysis.

  • Sample Pre-treatment: Acidify urine specimens to optimize the binding efficiency of the analytes to the sorbent.[6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the retained caffeine and its metabolites from the cartridge using an appropriate solvent, such as a mixture of methanol and acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like caffeine metabolites in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The gradient is optimized to achieve separation of all target analytes.

  • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

  • Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Visualizing Key Pathways and Workflows

Caffeine Metabolism Pathway

The metabolic fate of caffeine in the human body is complex, involving several key enzymes primarily in the liver. Understanding this pathway is crucial for interpreting biomarker data.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~4% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~12% (CYP1A2) TMU This compound Caffeine->TMU Minor (CYP1A2, CYP2E1, etc.) DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 MX_1 1-Methylxanthine Paraxanthine->MX_1 AFMU AFMU Paraxanthine->AFMU MU_1 1-Methyluric Acid MX_1->MU_1 AAMU AAMU AFMU->AAMU ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation UrineCollection Urine Sample Collection Acidification Acidification UrineCollection->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution DryDown Dry-Down Elution->DryDown Reconstitution Reconstitution DryDown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Correlation Correlation Analysis DataProcessing->Correlation ROC ROC Curve Analysis DataProcessing->ROC SensitivitySpecificity Sensitivity & Specificity DataProcessing->SensitivitySpecificity

References

Urinary 1,3,7-Trimethyluric Acid as a Biomarker for Plasma Caffeine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary 1,3,7-trimethyluric acid as a biomarker for plasma caffeine concentration. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative analytical methods.

Correlation of Urinary this compound with Caffeine Intake

Urinary this compound, a metabolite of caffeine, has been investigated as a non-invasive biomarker to estimate caffeine consumption, which is closely related to plasma caffeine levels. Studies have demonstrated a moderate correlation between the urinary excretion of this compound and caffeine intake.

A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) reported a moderate correlation between urinary concentrations of this compound and caffeine intake, with a Spearman correlation coefficient (ρ) ranging from 0.55 to 0.68[1]. This indicates that as caffeine intake increases, the level of this compound in urine also tends to increase, making it a promising indicator of recent caffeine consumption and, by extension, systemic exposure.

Caffeine Metabolism and Biomarker Generation

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation[2]. One of the metabolic pathways leads to the formation of this compound. The following diagram illustrates the simplified metabolic pathway of caffeine.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Metabolites Primary Metabolites (Paraxanthine, Theobromine, Theophylline) Caffeine->Metabolites CYP1A2 (Liver) TMU This compound Caffeine->TMU Minor Pathway Metabolites->TMU Further Metabolism

Caption: Simplified metabolic pathway of caffeine.

Comparison of Analytical Methods for Plasma Caffeine Concentration

While urinary biomarkers offer a non-invasive approach, direct measurement of plasma caffeine concentration remains the gold standard for assessing systemic exposure. Several analytical methods are available, each with its own advantages and disadvantages. The table below compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of caffeine in human plasma.

FeatureHPLCGCELISA
Principle Separation based on polaritySeparation based on volatilityAntigen-antibody reaction
Precision HighHighModerate to High
Accuracy HighHighGood correlation with GC (r=0.82)[3][4]
Sensitivity Good (LOD ~0.1 µg/mL)[5]GoodGood
Throughput ModerateLow to ModerateHigh
Cost Moderate to HighHighLow
Sample Preparation Protein precipitation, extractionDerivatization may be requiredDilution
Interference LowLowPotential cross-reactivity

Experimental Protocols

Measurement of Urinary this compound by LC-MS/MS

This protocol describes a common method for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urine_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis UrineSample Urine Sample Collection Dilution Dilution with Buffer UrineSample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Injection Injection into LC-MS/MS Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for urinary this compound analysis.

1. Sample Preparation:

  • Collect urine samples and store them at -20°C until analysis.

  • Thaw urine samples and vortex to ensure homogeneity.

  • Dilute an aliquot of the urine sample with a suitable buffer (e.g., 25 mM ammonium formate, pH 2.75).

  • Centrifuge the diluted sample to pellet any particulate matter[6].

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Injection Volume: 10 µL of the prepared sample is injected.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for this compound.

Measurement of Plasma Caffeine by HPLC

This protocol outlines a standard procedure for determining caffeine concentrations in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.

Plasma_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis PlasmaSample Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with perchloric acid) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Injection Injection of Supernatant Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 273 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for plasma caffeine analysis by HPLC.

1. Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

  • To 150 µL of plasma, add a protein precipitating agent, such as 350 µL of 10% (v/v) acetic acid solution[7].

  • Vortex the mixture for 20 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins[7].

  • Collect the clear supernatant for analysis.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., Zorbax® SB-Aq) is commonly used[7].

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., 10 mM phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile) is typical[7].

  • Flow Rate: A flow rate of 0.7 mL/min is often used[7].

  • Detection: A UV detector set at a wavelength of 273 nm is used to monitor the column effluent for caffeine[7].

  • Quantification: The concentration of caffeine in the plasma sample is determined by comparing the peak area of caffeine in the sample chromatogram to a calibration curve prepared with known concentrations of caffeine standards.

Conclusion

Urinary this compound serves as a valuable, non-invasive biomarker that moderately correlates with caffeine intake. While direct measurement of plasma caffeine via methods like HPLC remains the definitive approach for quantifying systemic exposure, the analysis of urinary metabolites provides a practical alternative for large-scale epidemiological studies or when frequent blood sampling is not feasible. The choice of method will depend on the specific research question, required level of precision, sample throughput needs, and available resources.

References

A comparative pharmacokinetic study of caffeine and its primary and secondary metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of caffeine and its primary and secondary metabolites. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Abstract

Caffeine, the world's most widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. This process results in the formation of various metabolites, each with its own distinct pharmacokinetic profile and physiological effects. Understanding the comparative pharmacokinetics of caffeine and its metabolites is crucial for assessing its overall impact on human health, for drug development, and for clinical applications such as liver function testing. This guide presents a detailed comparison of the key pharmacokinetic parameters of caffeine and its principal metabolites, outlines common experimental protocols for their analysis, and provides visual representations of the metabolic pathways and experimental workflows.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for caffeine and its primary and secondary metabolites. These values represent a synthesis of data from multiple studies and can vary based on factors such as genetics, liver function, and co-ingestion of other substances.

Table 1: Pharmacokinetic Parameters of Caffeine and Primary Metabolites

CompoundHalf-life (t½) (hours)Time to Maximum Concentration (Tmax) (hours)Maximum Concentration (Cmax) (µM)Plasma Clearance (CL) (ml/min/kg)
Caffeine 2.5 - 7.1[1]0.25 - 2.0[2]10.50[3]2.07[4]
Paraxanthine 3.1[4]4.0 - 8.03.362.20[4]
Theobromine 7.2[4]4.0 - 8.0~1-21.20[4]
Theophylline 6.2[4]4.0 - 8.0~1-20.93[4]

Table 2: Major Secondary Metabolites of Caffeine

MetabolitePrecursorKey Enzymes in Formation
1-Methylxanthine (1X) Paraxanthine, TheophyllineCYP1A2, CYP2A6
1-Methyluric Acid (1U) Paraxanthine, 1-MethylxanthineXanthine Oxidase (XO)
5-acetylamino-6-formylamino-3-methyluracil (AFMU) ParaxanthineN-acetyltransferase 2 (NAT2)
1,7-Dimethyluric Acid (17U) ParaxanthineXanthine Oxidase (XO)

Experimental Protocols

The quantification of caffeine and its metabolites in biological matrices is most commonly achieved through High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Below is a generalized protocol synthesized from various validated methods.

Sample Preparation (Plasma)

This protocol outlines a typical protein precipitation method for extracting caffeine and its metabolites from plasma samples.[5][6]

  • Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an internal standard solution (e.g., a deuterated form of caffeine or a structurally similar compound) to each plasma sample. This is crucial for accurate quantification.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or another suitable organic solvent like acetonitrile) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for better chromatographic performance.

  • Injection: Inject a small volume (typically 5-20 µL) of the final sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This section describes a general setup for the chromatographic separation and mass spectrometric detection of caffeine and its metabolites.

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, and a column oven.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of these compounds.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid). The gradient program is optimized to achieve good separation of all analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the most common choice for this application due to its high sensitivity and selectivity.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Data Acquisition: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for caffeine and each metabolite are monitored to ensure accurate and selective quantification.

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary and secondary metabolic pathways of caffeine.

CaffeineMetabolism cluster_secondary Secondary Metabolites Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) 1-Methylxanthine 1-Methylxanthine Paraxanthine->1-Methylxanthine (CYP1A2, CYP2A6) 1-Methyluric Acid 1-Methyluric Acid Paraxanthine->1-Methyluric Acid (XO) AFMU AFMU Paraxanthine->AFMU (NAT2) 1,7-Dimethyluric Acid 1,7-Dimethyluric Acid Paraxanthine->1,7-Dimethyluric Acid (XO) Theophylline->1-Methylxanthine 1-Methylxanthine->1-Methyluric Acid (XO) PK_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting Study_Design Study Design & Protocol Development Ethics_Approval Ethics Committee Approval Study_Design->Ethics_Approval Subject_Recruitment Subject Recruitment & Informed Consent Ethics_Approval->Subject_Recruitment Dosing Caffeine Administration Subject_Recruitment->Dosing Sample_Collection Timed Blood/Saliva/Urine Sample Collection Dosing->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Bioanalysis HPLC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Processing Data Processing & Quantification Bioanalysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Final_Report Final Study Report & Publication Statistical_Analysis->Final_Report

References

Unraveling 1,3,7-Trimethyluric Acid Metabolism: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds is paramount. In the study of 1,3,7-trimethyluric acid, a minor but significant metabolite of caffeine, isotopic labeling has emerged as an indispensable tool. This guide provides a comprehensive comparison of isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic studies.

This compound is formed from caffeine primarily through the action of cytochrome P450 enzymes, particularly CYP1A2 and, to a lesser extent, CYP2E1, CYP2C8, CYP2C9, and CYP3A4.[1] The quantification of this metabolite can serve as a biomarker for the activity of these key drug-metabolizing enzymes.[2] Isotopic labeling, using stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), allows for the precise tracing and quantification of metabolic pathways, overcoming challenges associated with the endogenous presence of caffeine and its metabolites.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope and the position of labeling on the precursor molecule can significantly influence the outcome and interpretation of metabolic studies. The two most common isotopes used in studying caffeine metabolism are deuterium and carbon-13.

Deuterium Labeling: The substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the heavier deuterium atom can slow down the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond. This phenomenon can be leveraged to probe the mechanisms of enzymatic reactions. For instance, labeling the methyl groups of caffeine with deuterium (e.g., d3, d6, or d9-caffeine) can alter the metabolic profile, providing insights into the regioselectivity of demethylation reactions catalyzed by CYP enzymes.

Carbon-13 Labeling: ¹³C is a stable isotope that does not typically induce a significant kinetic isotope effect. This makes ¹³C-labeled compounds ideal tracers for quantifying metabolic flux without perturbing the metabolic system. Using ¹³C-labeled caffeine allows for the accurate measurement of its metabolites, including this compound, and is particularly useful for assessing enzyme activity based on metabolic ratios.

The following table summarizes quantitative data from studies utilizing different isotopic labeling approaches to investigate caffeine metabolism.

Isotopic LabelPrecursorKey FindingsReference
d₃-Caffeine[³H₃C]CaffeineLabeling at the N-3 methyl group demonstrated a significant isotope effect on N-3 demethylation, providing insights into the kinetic mechanism of CYP1A2.[3]
d₃, d₆-CaffeineDeuterated CaffeineDeuterium labeling was shown to increase the apparent half-life of caffeine and qualitatively alter the metabolic profile, reducing the formation of metabolites resulting from the loss of the deuterated methyl group.[4][5]
¹³C₃-Caffeine[¹³C₃]Caffeine¹³C₃-caffeine showed a good linear relationship with ¹²C-caffeine concentrations in saliva, indicating its suitability for gastric emptying studies without significantly altering pharmacokinetics.[6]
¹³C-Caffeine[¹³C]CaffeineThe use of ¹³C-labeled caffeine allowed for the accurate determination of urinary caffeine metabolic ratios, providing a sensitive marker for changes in CYP1A2 activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the study of this compound metabolism using isotopic labeling.

Protocol 1: In Vitro Metabolism of Deuterium-Labeled Caffeine using Human Liver Microsomes

Objective: To investigate the kinetic isotope effect of deuterium labeling on the formation of this compound by CYP1A2.

Materials:

  • d₃-Caffeine (or other deuterated caffeine analog)

  • Unlabeled caffeine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing HLMs and either deuterated or unlabeled caffeine at various concentrations.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantify the formation of this compound and its deuterated analog using a validated LC-MS/MS method.

  • Calculate the kinetic parameters (Km and Vmax) and the kinetic isotope effect.

Protocol 2: In Vivo Assessment of CYP1A2 Activity using ¹³C-Labeled Caffeine

Objective: To determine the metabolic ratio of ¹³C-1,3,7-trimethyluric acid to ¹³C-caffeine in urine as a biomarker for CYP1A2 activity.

Materials:

  • ¹³C-labeled caffeine (oral dose)

  • Urine collection containers

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Recruit healthy volunteers and instruct them to abstain from caffeine-containing products for at least 48 hours prior to the study.

  • Administer a single oral dose of ¹³C-labeled caffeine.

  • Collect urine samples at specified time intervals (e.g., 0-4 hours, 4-8 hours).

  • Measure the volume of each urine sample.

  • Pre-treat the urine samples by solid-phase extraction to remove interfering substances.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of ¹³C-caffeine and its metabolites, including ¹³C-1,3,7-trimethyluric acid.

  • Calculate the metabolic ratio of ¹³C-1,3,7-trimethyluric acid to ¹³C-caffeine for each time interval.

Visualizing Metabolic Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of caffeine and a typical experimental workflow.

cluster_pathway Caffeine Metabolism to this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Metabolites Primary Demethylated Metabolites (Paraxanthine, Theobromine, Theophylline) Caffeine->Metabolites CYP1A2 (N-demethylation) TMU This compound Caffeine->TMU CYP1A2, CYP2E1, etc. (C8-Hydroxylation)

Metabolic pathway of caffeine to this compound.

cluster_workflow Experimental Workflow for Isotopic Labeling Study start Administer Isotopically Labeled Caffeine collection Collect Biological Samples (e.g., Urine, Plasma) start->collection extraction Sample Preparation (e.g., Solid-Phase Extraction) collection->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Labeled Precursor and Metabolites analysis->quantification data Data Analysis (Metabolic Ratios, Kinetics) quantification->data

A typical experimental workflow for in vivo studies.

References

Establishing Urinary Reference Ranges for 1,3,7-Trimethyluric Acid in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the establishment of reference ranges for 1,3,7-trimethyluric acid, a minor metabolite of caffeine, in the urine of healthy individuals. It is intended to serve as a valuable resource for researchers and clinicians in the fields of drug metabolism, clinical chemistry, and pharmacology. This document outlines key data, experimental protocols, and a comparative analysis of analytical methodologies to aid in the accurate assessment of this biomarker.

Reference Ranges for this compound in Urine

Establishing a reliable reference range for this compound is crucial for interpreting its urinary concentrations in clinical and research settings. The following table summarizes data from a large-scale study on a healthy population, providing insights into the typical distribution of this metabolite.

Table 1: Urinary this compound Concentrations in a Healthy Adult Population

ParameterValue95% Confidence IntervalPopulation
Median Concentration (μmol/L) 0.03Not explicitly stated in the source, but the interquartile range is 0.03 μmol/L.A representative sample of the US population.[1]
Median Excretion Rate (nmol/min) Not directly available for this compound alone.Not available.A representative sample of the US population.[1]

It is important to note that urinary concentrations of this compound can be influenced by several factors, including caffeine intake, genetics (particularly variations in the CYP1A2 gene), and urine flow rate.

Comparative Analysis of Analytical Methodologies

The accurate quantification of this compound in urine is essential for establishing and utilizing reference ranges. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose.

Table 2: Comparison of HPLC-UV and LC-MS/MS for the Analysis of this compound in Urine

FeatureHigh-Performance Liquid Chromatography (HPLC)-UVLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation by liquid chromatography coupled with mass-based detection and fragmentation for high specificity.
Sensitivity Generally lower, may be insufficient for detecting low concentrations of minor metabolites.High sensitivity, with limits of detection typically in the range of 0.05–0.1 μmol/L for caffeine metabolites.[2]
Specificity Susceptible to interference from co-eluting compounds with similar UV absorbance.Highly specific due to the selection of precursor and product ions, minimizing matrix effects.
Throughput Can be lower due to longer run times required for adequate separation.Can achieve high throughput with rapid LC methods and automated sample processing.[2][3]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Validation Requires rigorous validation for linearity, precision, accuracy, and specificity.Requires comprehensive validation, including assessment of matrix effects, recovery, and stability.

Supporting Experimental Data:

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound in urine using LC-MS/MS and a general workflow for sample preparation.

Urine Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for cleaning up urine samples and concentrating the analytes of interest is Solid-Phase Extraction.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow start Urine Sample Collection pretreatment Sample Pre-treatment (e.g., Centrifugation, pH adjustment) start->pretreatment conditioning SPE Cartridge Conditioning (e.g., with Methanol and Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing Step (to remove interferences) loading->washing elution Analyte Elution (with an organic solvent) washing->elution evaporation Solvent Evaporation (under Nitrogen) elution->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for urine sample preparation using Solid-Phase Extraction (SPE).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound using a validated LC-MS/MS method.[4]

Table 3: LC-MS/MS Instrumental Parameters

ParameterTypical Conditions
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.6 µm, 3.0 x 100 mm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient A linear gradient from low to high organic phase concentration
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor and product ions for this compound and its internal standard

Caffeine Metabolism and the Formation of this compound

This compound is a product of caffeine metabolism, primarily formed through the C-8 hydroxylation of caffeine.[6][7] Understanding this pathway is essential for interpreting the significance of its urinary levels.

Caffeine Metabolism Pathway

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 TMU This compound Caffeine->TMU C-8 Hydroxylation (CYP1A2, CYP2E1, etc.) Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Major metabolic pathways of caffeine leading to the formation of this compound.

References

A Comparative Analysis of the Aqueous Solubility of 1,3,7-Trimethyluric Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aqueous solubility of 1,3,7-trimethyluric acid and its structurally related xanthine alkaloids: caffeine, theophylline, and theobromine. Understanding the solubility of these compounds is critical for their study and application in various fields, including pharmacology and toxicology. This document presents quantitative solubility data, details the experimental protocols for solubility determination, and visualizes the metabolic relationship between these compounds.

Quantitative Solubility Data

The aqueous solubility of this compound and its key structural analogues at or near room temperature is summarized in the table below. The data highlights the differences in solubility among these closely related compounds.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Aqueous Solubility (mg/mL)Reference
This compound 1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trioneC₈H₁₀N₄O₃210.195.5 (at 15 °C)[1]
Caffeine 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dioneC₈H₁₀N₄O₂194.19~20[2][3]
Theophylline 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC₇H₈N₄O₂180.16~8.3
Theobromine 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC₇H₈N₄O₂180.16~0.33[4][5]

Note: Solubility values can be influenced by factors such as temperature and pH. The provided data are approximate values at room temperature.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the aqueous solubility of a compound, based on the widely used shake-flask method.[6][7]

Objective: To determine the equilibrium solubility of a compound in water.

Materials:

  • The test compound (e.g., this compound)

  • Distilled or deionized water

  • Shake-flask apparatus or orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a shaker with a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the test compound with known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the test compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be repeated to ensure reproducibility.

Metabolic Pathway Visualization

This compound is a metabolite of caffeine. The following diagram illustrates the primary metabolic pathway of caffeine in humans, highlighting the generation of its major metabolites, including theophylline, theobromine, and paraxanthine, and their subsequent metabolism.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) TMU This compound Caffeine->TMU Minor Pathway Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

References

A Researcher's Guide to Navigating the Metabolomic Landscape: A Cross-Validation of Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the comprehensive analysis of metabolites offers a critical window into the intricate biochemical processes that underpin health and disease. The choice of analytical platform is a pivotal decision that profoundly impacts the scope, sensitivity, and reproducibility of metabolomic studies. This guide provides an objective comparison of the leading analytical platforms, supported by experimental data, to empower informed decision-making in your research endeavors.

The two primary analytical technologies dominating the field of metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each platform offers a unique set of advantages and limitations, making the selection dependent on the specific research question, sample type, and desired outcomes. While MS-based methods, particularly when coupled with chromatography, are lauded for their high sensitivity and broad coverage, NMR spectroscopy is unparalleled in its reproducibility and non-destructive nature.[4][5][6]

Quantitative Performance Metrics: A Head-to-Head Comparison

To facilitate a clear understanding of the performance differences between the most common metabolomics platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—the following table summarizes key quantitative metrics.

FeatureLC-MSGC-MSNMR Spectroscopy
Sensitivity (Typical Limit of Detection) Picomolar (pM) to Nanomolar (nM)[6]Picomolar (pM) to Nanomolar (nM)Micromolar (µM)[6]
Number of Detectable Metabolites 300 - 1000+[3]179+[7]30 - 100[3]
Reproducibility (Coefficient of Variation - CV) >20%[4]High<5%[4]
Throughput Lower than NMR[4]ModerateHigh (with automation)[4]
Sample Volume Requirement Microliters (µL)Microliters (µL)Milliliters (mL)
Quantification Relative or Absolute (with standards)Relative or Absolute (with standards)Absolute[5][6]
Metabolite Identification Confidence High (with fragmentation data)High (with spectral libraries)High (structural information)[6]
Sample Derivatization Not always requiredOften required for volatile compounds[5]Not required[5]
Destructive to Sample Yes[6]YesNo[6]

Experimental Protocols: From Sample to Data

The quality and reliability of metabolomic data are intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for sample preparation and analysis using LC-MS and NMR platforms for blood plasma, a common biofluid in clinical research.

Protocol 1: LC-MS Analysis of Blood Plasma

This protocol outlines the key steps for the extraction and analysis of metabolites from blood plasma using LC-MS.

1. Sample Collection and Storage:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin sodium).[8]

  • Immediately after collection, gently invert the tubes to ensure proper mixing.[8]

  • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.[8][9]

  • Carefully collect the supernatant (plasma) and aliquot it into fresh, pre-labeled cryovials.[8][9]

  • Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis to quench enzymatic activity.[8][9]

2. Metabolite Extraction:

  • Thaw the frozen plasma samples on ice.

  • For protein precipitation, add cold acetonitrile to the plasma sample in a 2:1 (v/v) ratio.[10] Other organic solvents can also be used.[11]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.[10]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • The supernatant can then be dried down and reconstituted in an appropriate solvent for LC-MS analysis.

3. LC-MS Analysis:

  • Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.[10]

  • Employ a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[10]

  • Set the mass spectrometer to acquire data in either positive or negative ionization mode, depending on the target metabolites.[2]

  • Utilize a full scan mode for untargeted analysis or a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted analysis.

4. Data Processing and Analysis:

  • Process the raw data using software for peak detection, alignment, and integration.[1][12]

  • Normalize the data to account for variations in sample concentration and instrument response.[12][13]

  • Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significant metabolic changes between experimental groups.[12][14]

  • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral databases.[1][12]

Protocol 2: NMR Analysis of Blood Plasma

This protocol provides a streamlined workflow for the analysis of metabolites in blood plasma using NMR spectroscopy.

1. Sample Collection and Storage:

  • Follow the same procedure as for LC-MS analysis for blood collection, plasma separation, and storage to ensure sample integrity.[8][9]

2. Sample Preparation for NMR:

  • Thaw the frozen plasma samples on ice.

  • To a specified volume of plasma, add a buffer solution (e.g., phosphate buffer) to maintain a stable pH.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Vortex the mixture gently to ensure homogeneity.

  • Centrifuge the sample to pellet any remaining precipitates.

  • Transfer the supernatant to an NMR tube for analysis.

3. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 1H NMR spectra using a standard pulse sequence (e.g., NOESYPR1D) to suppress the water signal.

  • For more detailed structural information and to resolve signal overlap, two-dimensional (2D) NMR experiments (e.g., J-resolved, TOCSY, HSQC) can be performed.[15]

4. Data Processing and Analysis:

  • Process the raw NMR data, which includes Fourier transformation, phase correction, and baseline correction.[15]

  • Reference the chemical shifts to the internal standard.

  • Identify metabolites by comparing the spectral data to NMR databases (e.g., HMDB, BMRB).

  • Quantify metabolites by integrating the area of their corresponding peaks relative to the internal standard.

  • Perform multivariate statistical analysis on the spectral data to identify patterns and biomarkers.[15]

Visualizing Complexity: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes involved in metabolomics, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Handling SampleCollection Sample Collection (e.g., Blood Plasma) Quenching Metabolism Quenching (e.g., Snap Freezing) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Protein Precipitation) Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS NMR NMR Analysis Extraction->NMR DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing NMR->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, PLS-DA) DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification (Database Searching) StatisticalAnalysis->MetaboliteID Interpretation Biological Interpretation (Pathway Analysis) MetaboliteID->Interpretation

A generalized experimental workflow for metabolomics studies.

mtor_pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects on Metabolism Nutrients Nutrients (Amino Acids, Glucose) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors (e.g., Insulin) GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Glycolysis Glycolysis mTORC1->Glycolysis LipidSynth Lipid Synthesis mTORC1->LipidSynth ProteinSynth Protein Synthesis mTORC1->ProteinSynth Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2->Glycolysis

The mTOR signaling pathway and its regulation of key metabolic processes.

Conclusion: A Multi-Platform Approach for Comprehensive Insights

Ultimately, no single analytical platform can capture the entirety of the metabolome.[2] A comprehensive understanding of complex biological systems often necessitates a multi-platform approach, leveraging the high sensitivity of MS-based techniques with the quantitative accuracy and reproducibility of NMR.[7] By carefully considering the strengths and weaknesses of each platform and implementing robust experimental protocols, researchers can unlock the full potential of metabolomics to drive discovery in basic science, drug development, and personalized medicine.

References

Safety Operating Guide

Proper Disposal of 1,3,7-Trimethyluric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1,3,7-trimethyluric acid, a metabolite of caffeine, adherence to proper disposal protocols is essential.[1] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste disposal.[2][3] This guide provides a comprehensive operational plan for the safe and compliant disposal of this compound.

Immediate Safety and Disposal Protocol

The disposal of this compound should be conducted through a structured and cautious approach, prioritizing safety and regulatory compliance. The following step-by-step instructions outline the immediate operational plan for its disposal.

Step 1: Waste Characterization and Segregation

Before initiating disposal, it is necessary to characterize the waste. Although this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it must be considered. Treat any mixture as hazardous if it contains a hazardous component.

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and properly sealed container.

  • Liquid Waste: If dissolved in a solvent, the entire solution is considered chemical waste. Do not dispose of it down the drain.[4][5] Collect it in a sealed, leak-proof container.[6] Acids and bases should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[6]

  • Segregation: Store the this compound waste separately from incompatible materials to prevent accidental reactions.[7] For instance, keep it away from strong acids, bases, and oxidizing agents.[8]

Step 2: Proper Containment and Labeling

Proper containment and clear labeling are fundamental to safe chemical waste management.

  • Container: Use a container that is in good condition, free of leaks, and compatible with the chemical.[9] It is recommended to use plastic bottles over glass when compatibility is not an issue.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" (or as per your institution's guidelines).[4][7] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity or concentration of the waste.[4]

    • The date of waste generation.[4]

    • The location of origin (e.g., laboratory room number).[4]

    • The name and contact information of the principal investigator.[4]

Step 3: Storage

Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be near the point of generation and under the supervision of laboratory personnel.[6]

  • Ensure the container is kept tightly sealed except when adding waste.[5][9]

  • Secondary containment should be used for liquid waste to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.

Step 4: Disposal Request and Pickup

Disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4]

  • Do not dispose of this compound in the regular trash or down the sanitary sewer.[4][5]

  • Submit a hazardous waste pickup request to your EHS office, providing a complete list of the chemicals for disposal.[4]

  • Follow your institution's specific procedures for scheduling and preparing for the waste pickup.

Step 5: Empty Container Disposal

Empty containers that held this compound should also be disposed of properly.

  • A container is considered empty when all contents have been removed by normal methods.[10]

  • The container should be triple-rinsed with a suitable solvent (such as water, as this compound is soluble in hot water).[8][9][10]

  • The first rinsate must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]

  • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular trash, or as directed by your EHS department.[10]

Quantitative Data for Laboratory Chemical Waste Disposal

The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste. These are based on common practices and regulations; however, specific limits may vary depending on your location and institution. Always consult your EHS department for precise quantitative limits.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste
SAA Acutely Hazardous Waste Volume Limit ≤ 1 quart
pH Range for Drain Disposal (with permission) 5.5 - 10.5[12]
Time Limit for Waste Removal from SAA (once full) Within 3 days[7]
Maximum Storage Time in SAA (partially full) Up to 1 year[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_empty Empty Container Management start Start: this compound Waste Generated characterize Characterize Waste (Solid, Liquid, or Mixture) start->characterize contain Select Compatible Container characterize->contain label_waste Label as 'Hazardous Waste' with Full Details contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Submit Waste Pickup Request to EHS store->request pickup Prepare for and Complete EHS Pickup request->pickup empty_container Empty Container? pickup->empty_container empty_container->request No (Dispose as Waste) triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash collect_rinsate->dispose_container

Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1,3,7-Trimethyluric acid. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may be an irritant to the mucous membranes and upper respiratory tract, and potentially harmful if inhaled, ingested, or absorbed through the skin[1][2]. Therefore, a cautious approach to handling is warranted.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 approvedProtects against dust particles and splashes[1].
Skin Protection Chemical-resistant glovesCompatible with the substance (Nitrile or Neoprene recommended)Prevents skin contact and absorption[1][3].
Lab CoatStandard laboratory coatProvides a barrier against accidental spills[1].
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust is generatedAvoids inhalation of dust particles[1]. Not generally required for small quantities in a well-ventilated area[2].

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area to minimize dust accumulation[3][4].

  • Use process enclosures or local exhaust ventilation for operations that may generate dust[1].

Safe Handling Practices:

  • Avoid breathing dust, fumes, or vapors[1][3].

  • Prevent contact with skin and eyes[3].

  • Wash hands thoroughly after handling[5].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].

Storage:

  • Keep the container tightly closed[1].

  • Store in a cool, dry, and well-ventilated area[4].

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents[4].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Determine if the waste is considered hazardous according to local regulations. When in doubt, treat it as hazardous waste[6].

  • Containment: Collect waste in a suitable, labeled, and closed container[3][6].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[6].

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste program. Do not dispose of it in the regular trash or down the drain[3][6].

  • Container Decontamination: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[6].

Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention[1].
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops[1].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention[1].

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator if dust is present.

  • Contain the spill and collect the material using mechanical means (e.g., a scoop or shovel)[2].

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Identify Hazards Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Ensure Safety Weigh_and_Transfer Weigh & Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Ready for Use Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Chemical is Ready Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Experiment Complete Label_Waste Label Waste Container Segregate_Waste->Label_Waste Proper Containment Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste Ready for Pickup Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area Final Step

References

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1,3,7-Trimethyluric acid

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